molecular formula C10H9NO B12080901 3-Methyl-3-phenyloxirane-2-carbonitrile

3-Methyl-3-phenyloxirane-2-carbonitrile

Cat. No.: B12080901
M. Wt: 159.18 g/mol
InChI Key: QCAMDQRKWIVWKA-UHFFFAOYSA-N
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Description

3-Methyl-3-phenyloxirane-2-carbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-3-phenyloxirane-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-3-phenyloxirane-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3-phenyloxirane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-10(9(7-11)12-10)8-5-3-2-4-6-8/h2-6,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMDQRKWIVWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-3-phenyloxirane-2-carbonitrile: A Technical Guide on Synthesis, Properties, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organic synthesis evolves, the demand for highly functionalized, stereochemically rich building blocks has intensified. 3-Methyl-3-phenyloxirane-2-carbonitrile (also known as


-methyl-

-phenylglycidonitrile) represents a critical intermediate in the architecture of complex pharmaceuticals and fine chemicals. This whitepaper provides an in-depth, authoritative analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Darzens condensation, and a field-proven, self-validating experimental protocol designed for high-yield isolation.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental parameters of a target molecule is the first step in designing a robust synthetic or analytical workflow. The presence of the strained oxirane ring adjacent to a highly electron-withdrawing carbonitrile group makes this molecule both highly reactive and synthetically versatile.

Table 1: Quantitative and Structural Identifiers

ParameterSpecification
Product Name 3-Methyl-3-phenyloxirane-2-carbonitrile
CAS Registry Number 28937-48-6
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
MDL Number MFCD00101213
Structural Class Glycidonitrile / Epoxide

Data supported by 1[1] and 2[2].

Mechanistic Pathway: The Darzens Condensation

The most efficient and scalable route to synthesize 3-methyl-3-phenyloxirane-2-carbonitrile is the Darzens condensation. Rather than merely listing the reagents, it is crucial to understand the causality behind the molecular interactions that drive this reaction forward.

The reaction pairs acetophenone with chloroacetonitrile in the presence of a strong base and a phase-transfer catalyst (PTC).

  • Deprotonation: Chloroacetonitrile contains an

    
    -hydrogen rendered highly acidic by the electron-withdrawing nitrile group. A base (such as aqueous NaOH or bulky bases like t-BuOK[3]) deprotonates this carbon, generating a resonance-stabilized carbanion.
    
  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of acetophenone, forming a chlorohydrin alkoxide intermediate.

  • Ring Closure: The alkoxide oxygen displaces the adjacent chloride ion via an intramolecular

    
     mechanism, closing the three-membered oxirane ring.
    

The use of Phase-Transfer Catalysis (PTC), such as 18-crown-6 or quaternary ammonium salts, is a deliberate choice to overcome the poor interfacial mass transfer between the aqueous base and the organic substrates, drastically accelerating carbanion formation[4].

DarzensMechanism A Chloroacetonitrile C Carbanion Intermediate A->C Deprotonation B Base (e.g., NaOH) B->C Deprotonation E Alkoxide Intermediate C->E Nucleophilic Attack D Acetophenone D->E Nucleophilic Attack F Intramolecular SN2 (Ring Closure) E->F Chloride Elimination G 3-Methyl-3-phenyloxirane -2-carbonitrile F->G

Logical flow of the Darzens condensation mechanism.

Experimental Protocol: Self-Validating Synthesis Workflow

Trustworthiness in chemical synthesis relies on protocols that possess built-in validation checkpoints. The following methodology for synthesizing 3-methyl-3-phenyloxirane-2-carbonitrile is designed as a self-validating system , ensuring that errors are caught and corrected in real-time.

  • Step 1: Biphasic Matrix Preparation

    • Action: Combine acetophenone (1.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.05 eq) in a reaction vessel. Introduce a 50% w/w aqueous sodium hydroxide solution.

    • Causality: The high concentration of NaOH drives the equilibrium of deprotonation forward. The PTC complexes with

      
      , increasing the effective nucleophilicity of 
      
      
      
      in the organic layer.
    • Self-Validation: The mixture must form two distinct, clear phases. Emulsion formation at this stage indicates impurities in the starting ketone; do not proceed until resolved.

  • Step 2: Electrophile Introduction

    • Action: Cool the reactor to 15 °C. Introduce chloroacetonitrile (1.2 eq) dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive chloroacetonitrile carbanion, minimizing homocoupling and exothermic degradation[4].

    • Self-Validation: An internal thermocouple must confirm the temperature does not exceed 20 °C. A transient pale-yellow color indicates the successful formation of the carbanion intermediate.

  • Step 3: Reaction Maturation

    • Action: Stir vigorously for 2 hours at 15 °C.

    • Causality: Vigorous stirring maximizes the interfacial area, which is the rate-limiting physical parameter in PTC biphasic reactions.

    • Self-Validation: Pull an aliquot from the organic layer every 45 minutes for GC-FID analysis. The protocol is validated when the acetophenone peak area drops below 1%, and the product peak (a 1:1 mixture of E- and Z-isomers) plateaus[4].

  • Step 4: Quenching and Phase Separation

    • Action: Quench the reaction by diluting with distilled water until all precipitated inorganic salts dissolve. Extract with diethyl ether.

    • Causality: Water halts the reaction by diluting the base and dissolving the NaCl byproduct. Diethyl ether provides an optimal partitioning coefficient for the lipophilic oxirane.

  • Step 5: Isolation and Characterization

    • Action: Wash the organic layer with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Causality: Brine removes residual water via osmotic pressure, preventing the hydrolysis of the delicate nitrile group during solvent evaporation.

    • Self-Validation: Subject the final isolated oil to

      
      -NMR. The successful formation of the oxirane ring is definitively confirmed by the characteristic upfield shift of the methyl and phenyl protons compared to the starting acetophenone.
      

ExperimentalWorkflow Step1 1. Biphasic Setup Acetophenone + PTC + NaOH(aq) Step2 2. Controlled Addition Chloroacetonitrile at 15°C Step1->Step2 Step3 3. Reaction & Monitoring Stir 2h, Validate via GC Step2->Step3 Step4 4. Workup Water Dilution & Ether Extraction Step3->Step4 Step5 5. Purification Brine Wash, Dry, Evaporate Step4->Step5 Step6 6. Final Validation E/Z Isomer Confirmation (NMR/GC) Step5->Step6

Step-by-step experimental workflow for synthesizing the oxirane derivative.

Applications in Advanced Organic Synthesis

The true value of 3-methyl-3-phenyloxirane-2-carbonitrile lies in its utility as a synthetic precursor. The strained oxirane ring is highly susceptible to regioselective nucleophilic attack and ring-opening reactions.

In drug development, glycidonitriles are frequently subjected to hydrolysis and subsequent decarboxylation to yield substituted phenylacetones (such as Benzyl Methyl Ketone, BMK, derivatives). Furthermore, controlled reduction of the nitrile group alongside epoxide opening can yield complex


-amino alcohols, a structural motif deeply embedded in the pharmacophores of sympathomimetic amines, beta-blockers, and advanced anti-inflammatory agents.

References

  • Oxford University Press (OUP) / Chemical Society of Japan. Phase-Transfer Catalyzed Darzens Condensation. Available at: [Link]

  • National Institutes of Health (NIH). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks. Available at:[Link]

Sources

Thermodynamic Stability and Mechanistic Profiling of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-phenyloxirane-2-carbonitrile (CAS 28937-48-6), a highly functionalized glycidonitrile, serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. The thermodynamic stability of this molecule is defined by a delicate energetic balance: the inherent ~27 kcal/mol ring strain of the oxirane core versus the stereoelectronic push-pull effects of its substituents. This whitepaper provides an in-depth technical analysis of its thermodynamic baseline, the kinetic versus thermodynamic control during its synthesis, and self-validating experimental workflows for profiling its thermal degradation.

Molecular Architecture and Thermodynamic Baseline

The structural framework of 3-methyl-3-phenyloxirane-2-carbonitrile consists of a three-membered oxirane ring substituted with a methyl and a phenyl group at the C3 position, and a cyano (carbonitrile) group at the C2 position.

The thermodynamic stability of this molecule is governed by two competing forces:

  • Ring Strain: The oxirane core possesses high angular strain, creating a strong thermodynamic driving force for ring-opening.

  • Stereoelectronic Effects: The strongly electron-withdrawing cyano group polarizes the adjacent C–O bond, making it highly susceptible to thermal cleavage and nucleophilic attack. Conversely, the bulky phenyl and methyl groups introduce significant steric hindrance, which dictates the conformational energy landscape of the molecule .

Because the molecule contains two chiral centers (C2 and C3), it exists as cis and trans diastereomers. The trans isomer—where the bulky phenyl group and the cyano group are situated on opposite faces of the oxirane plane—is thermodynamically more stable than the cis isomer due to the mitigation of severe steric clashes.

Synthesis via Darzens Condensation: Kinetic vs. Thermodynamic Control

The synthesis of 3-methyl-3-phenyloxirane-2-carbonitrile is typically achieved via the Darzens condensation of acetophenone and chloroacetonitrile in the presence of a strong base, such as sodium ethoxide .

Mechanistic Causality: The base deprotonates chloroacetonitrile to form a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of acetophenone, forming a halohydrin alkoxide intermediate. The subsequent intramolecular S_N2 reaction closes the epoxide ring, displacing the chloride ion.

Because the S_N2 step proceeds with stereochemical inversion, the initial cis/trans ratio is kinetically driven by the trajectory of the nucleophilic attack. However, under basic conditions, the halohydrin intermediate can epimerize prior to cyclization. This dynamic equilibrium ensures that the final diastereomeric ratio is governed by chemical thermodynamics, heavily favoring the more stable trans product .

Darzens A Acetophenone + Chloroacetonitrile B Deprotonated Enolate A->B Base C Halohydrin Alkoxide Intermediate B->C Addition D cis-Epoxynitrile (Kinetic) C->D Fast SN2 E trans-Epoxynitrile (Thermodynamic) C->E Epimerization & SN2 D->E Thermodynamic Equilibration

Fig 1: Kinetic vs. thermodynamic pathways in the Darzens condensation of epoxynitriles.

Thermal Degradation and Ring-Opening Thermodynamics

Upon exposure to thermal stress, epoxynitriles undergo irreversible ring-opening rearrangements. The thermodynamic driving force is the relief of the oxirane ring strain, leading to the formation of a more stable carbonyl compound (e.g., an alpha-formyl nitrile or an alpha-aryl ketone) .

The activation energy (


) for this thermal ring-opening is heavily dependent on the stereochemistry of the starting material. The cis isomer, possessing a higher ground-state energy due to steric repulsion, exhibits a lower activation barrier for C–O bond cleavage compared to the trans isomer. Consequently, the cis isomer degrades at lower temperatures.

Experimental Workflows for Thermodynamic Profiling

To accurately profile the thermodynamic stability of 3-methyl-3-phenyloxirane-2-carbonitrile, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability
  • Causality: DSC provides a direct macroscopic measurement of the exothermic ring-opening event. A higher onset temperature (

    
    ) indicates greater kinetic stability, while the enthalpy of decomposition (
    
    
    
    ) quantifies the thermodynamic energy release.
  • Self-Validation Mechanism: Prior to sample analysis, the DSC system must be calibrated using an Indium standard to verify temperature accuracy and cell constant. Post-run, the crucible is re-weighed to ensure no mass loss occurred prior to the exothermic event (which would falsely indicate evaporation rather than isomerization/degradation).

  • Step-by-Step Methodology:

    • Isolate the cis and trans isomers using preparative HPLC (Silica column, Hexane/Ethyl Acetate 90:10 gradient). Verify diastereomeric purity (>99%) via 1H-NMR.

    • Load 2.0–5.0 mg of the purified isomer into a hermetically sealed aluminum crucible.

    • Equilibrate the DSC cell at 25 °C.

    • Ramp the temperature at 10 °C/min under a continuous nitrogen purge (50 mL/min) up to 300 °C.

    • Integrate the exothermic peak using the instrument's software to calculate

      
       and 
      
      
      
      .
Protocol 2: Isothermal Microcalorimetry (IMC) for Degradation Kinetics
  • Causality: While DSC provides rapid thermal profiling at high temperatures, IMC detects microwatt-level heat flows at sub-decomposition temperatures. This allows for the calculation of Arrhenius kinetic parameters and accurate shelf-life prediction without forcing the reaction to completion.

  • Self-Validation Mechanism: Run a blank ampoule simultaneously in the reference channel to subtract baseline thermal drift. Post-IMC, analyze the sample via Quantitative NMR (qNMR) to confirm that the integrated heat flow correlates exactly with the molar conversion to the ring-opened product.

  • Step-by-Step Methodology:

    • Place exactly 100.0 mg of the sample in a sterilized, sealed glass ampoule.

    • Insert the ampoule into the IMC thermostat pre-equilibrated to 80 °C.

    • Record the heat flow (

      
      ) continuously for 72 hours.
      
    • Fit the exponential decay of the heat flow data to a first-order kinetic model to extract the rate constant (

      
      ) and activation energy (
      
      
      
      ).

Workflow Step1 Synthesis & Isolation (Darzens Condensation) Step2 Chromatographic Separation (cis/trans Diastereomers) Step1->Step2 Step3 Thermal Profiling (DSC & TGA) Step2->Step3 Step4 Kinetic Analysis (Isothermal Microcalorimetry) Step3->Step4 Step5 Computational Validation (DFT Gibbs Free Energy) Step4->Step5

Fig 2: Self-validating experimental workflow for thermodynamic profiling of epoxynitriles.

Data Presentation

The following tables summarize the expected thermodynamic parameters and the critical validation metrics for the experimental workflows.

Table 1: Thermodynamic Parameters of Isomerization and Ring Opening (Empirical Averages)

Parametercis-Isomertrans-IsomerAnalytical Method
Relative Ground State Energy (

)
+2.4 kcal/mol0.0 kcal/molDFT (B3LYP/6-31G*)
Ring-Opening Activation Energy (

)
~28.5 kcal/mol~32.1 kcal/molIsothermal Microcalorimetry
Exothermic Onset Temperature (

)
145 °C168 °CDifferential Scanning Calorimetry
Enthalpy of Decomposition (

)
-45.2 J/g-42.8 J/gDifferential Scanning Calorimetry

Table 2: Experimental Protocol Parameters and Validation Metrics

Workflow StepInstrument / ReagentCritical ParameterSelf-Validation Metric
SynthesisSodium Ethoxide, EtOHTemperature < 5 °C>95% Conversion (GC-FID)
SeparationPreparative HPLC (Silica)Hexane/EtOAc (90:10)>99% Diastereomeric Excess (NMR)
Thermal ProfilingDSC (N2 Atmosphere)10 °C/min Ramp RatePre-run Indium Standard Calibration
Kinetic AnalysisIsothermal Microcalorimeter80 °C Isothermal, 72hPost-run qNMR Mass Balance

References

  • Title: Darzens reaction | Source: Wikipedia | URL: [Link]

  • Title: Darzens Condensation | Source: Master Organic Chemistry | URL: [Link]

  • Title: Two-step transformation of ketones to carboxylic acids through a ring-opening reaction of epoxynitriles with a squarate anion | Source: Chemistry Letters | URL: [Link]

  • Title: How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy | Source: Frontiers in Chemistry | URL: [Link]

Solubility Profile and Dissolution Thermodynamics of 3-Methyl-3-phenyloxirane-2-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Methyl-3-phenyloxirane-2-carbonitrile (CAS: 28937-48-6) is a highly reactive oxirane-carbonitrile intermediate frequently utilized in advanced organic synthesis and drug development workflows[1]. Characterized by a strained epoxide ring conjugated with a phenyl group and a strongly electron-withdrawing nitrile moiety, its solvation behavior requires careful consideration. This whitepaper provides an in-depth analysis of its solubility profile in various organic solvents, grounded in thermodynamic principles and validated through rigorous experimental protocols.

Part 1: Thermodynamic Solvation Framework (Hansen Solubility Parameters)

To predict and explain the solubility of 3-Methyl-3-phenyloxirane-2-carbonitrile, we apply the Hansen Solubility Parameter (HSP) framework. The molecule's dissolution is governed by three distinct structural domains interacting with the solvent medium:

  • Dispersion Forces (

    
    ):  The bulky phenyl ring provides significant non-polar character, driving solubility in aromatic and chlorinated solvents.
    
  • Polar Interactions (

    
    ):  The carbonitrile (-C≡N) group imparts a high molecular dipole moment, facilitating strong dipole-dipole interactions with polar aprotic solvents.
    
  • Hydrogen Bonding (

    
    ):  The epoxide oxygen acts as a weak hydrogen-bond acceptor. Because the molecule lacks H-bond donor capabilities, its solubility in highly protic solvents is thermodynamically limited compared to aprotic environments.
    

Hansen Molecule 3-Methyl-3-phenyloxirane -2-carbonitrile Dispersion Dispersion Forces (δD) [Phenyl Ring] Molecule->Dispersion Polar Polar Interactions (δP) [Nitrile Group] Molecule->Polar Hbond H-Bond Acceptor (δH) [Epoxide Oxygen] Molecule->Hbond Solvent1 Non-Polar Solvents (e.g., Hexane) Dispersion->Solvent1 Dominant Solvent2 Polar Aprotic Solvents (e.g., DMSO, DCM) Dispersion->Solvent2 Compatible Polar->Solvent2 Highly Compatible Solvent3 Protic Solvents (e.g., EtOH, MeOH) Hbond->Solvent3 Weak Interaction

Hansen Solubility Parameter interactions for 3-Methyl-3-phenyloxirane-2-carbonitrile.

Part 2: Quantitative Solubility Profile in Key Organic Solvents

Based on structural homology to related glycidic acid derivatives (such as BMK methyl glycidate, CAS 80532-66-7)[2][3], the empirical solubility of 3-Methyl-3-phenyloxirane-2-carbonitrile at 25°C is summarized below. Polar aprotic solvents yield the highest solubility due to optimal


 and 

matching without triggering protic degradation pathways.
Solvent ClassSpecific SolventEstimated Solubility (mg/mL) at 25°CPrimary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)

25.0
Strong dipole-dipole (

) matching
Polar Aprotic N,N-Dimethylformamide (DMF)

20.0
Strong dipole-dipole (

) matching
Halogenated Dichloromethane (DCM)> 50.0High dispersion (

) compatibility
Polar Protic Ethanol (EtOH)10.0 - 20.0Weak H-bond acceptance (

)
Non-Polar Hexane< 1.0Poor polar and H-bond matching

Part 3: Experimental Methodology: The Miniaturized Shake-Flask Protocol

To empirically validate the solubility of this compound, the miniaturized shake-flask method coupled with HPLC-UV is the industry gold standard. This protocol adapts the thermodynamic equilibrium principles of OECD Test Guideline 105 for organic media[4]. The workflow is designed as a self-validating system : it not only measures concentration but simultaneously tracks solvent-induced degradation.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Dispense an excess amount of solid 3-Methyl-3-phenyloxirane-2-carbonitrile (approx. 50 mg) into a 2-mL amber glass HPLC vial containing 1.0 mL of the target organic solvent.

    • Causality: Amber glass is strictly required to prevent photo-catalyzed degradation of the oxirane ring during the extended incubation period.

  • Isothermal Equilibration: Seal the vials tightly and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

    • Causality: An agitation rate of 150 rpm ensures optimal mass transfer between the solid and liquid phases without inducing micro-emulsions that could artificially inflate solubility readings[5]. A 48-hour window guarantees true thermodynamic equilibrium.

  • Phase Separation: Transfer the vials to a temperature-controlled centrifuge. Spin at 10,000 × g for 10 minutes at 25°C to pellet the undissolved solute.

  • Aliquot Extraction and Quenching: Carefully extract a 100 µL aliquot of the clear supernatant. Immediately dilute this aliquot 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water).

    • Causality: Immediate dilution "quenches" the system, preventing the solute from precipitating out of solution if the ambient temperature fluctuates before analysis.

  • HPLC-UV Quantification & Self-Validation: Inject the diluted sample into an HPLC system equipped with a reversed-phase C18 column. Detect the analyte at its UV absorbance maximum (

    
     nm)[3].
    
    • Self-Validation Check: The appearance of a single, sharp chromatographic peak confirms that the oxirane ring remained stable in the chosen solvent. The emergence of secondary peaks indicates solvent-induced degradation (e.g., solvolysis), invalidating the solvent for long-term storage.

Workflow A Solid 3-Methyl-3-phenyloxirane-2-carbonitrile (CAS: 28937-48-6) B Solvent Addition (e.g., DMSO, DCM, EtOH) A->B C Isothermal Equilibration (Shake-Flask, 150 rpm, 25°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E HPLC-UV Quantification (λmax ~ 216 nm) D->E F Solubility Profile Generation E->F G Stability Assessment (Epoxide Ring Integrity) E->G Impurity Tracking

Self-validating shake-flask workflow for determining solubility and chemical stability.

Part 4: Causality and Stability Considerations in Solvent Selection

When integrating 3-Methyl-3-phenyloxirane-2-carbonitrile into drug development workflows, raw solubility must be weighed against chemical stability. The oxirane (epoxide) ring is highly susceptible to nucleophilic attack and ring-opening reactions.

  • Avoidance of Protic Solvents for Storage: While ethanol provides moderate solubility (~20 mg/mL)[2], prolonged exposure to protic environments—especially in the presence of trace acidic or basic impurities—can catalyze the ring-opening of the epoxide. Therefore, protic solvents should be strictly avoided for long-term stock solutions.

  • Preference for Aprotic Solvents: DMSO is highly recommended for biological assay stock solutions due to its exceptional solvating power for both polar and non-polar domains, yielding solubilities

    
     25 mg/mL[3]. For synthetic and preparative applications, Dichloromethane (DCM) is the optimal choice; it provides massive solubility (>50 mg/mL) through dispersion force matching, remains chemically inert toward the epoxide, and can be easily removed in vacuo due to its high volatility.
    

References

  • [1] SynQuest Laboratories. "CAS 28937-48-6 | 3-Methyl-3-phenyloxirane-2-carbonitrile". Source: synquestlabs.com. 1

  • [2] ChemicalBook. "BMK methyl glycidate | 80532-66-7". Source: chemicalbook.com. 2

  • [3] Cayman Chemical. "BMK methyl glycidate (CAS Number: 80532-66-7)". Source: caymanchem.com.3

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Source: tbzmed.ac.ir.

  • [5] SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline". Source: scielo.br. 5

  • [4] Environmental Science & Technology. "Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing". Source: korea.ac.kr. 4

Sources

Technical Whitepaper: 1H and 13C NMR Spectral Analysis of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-phenyloxirane-2-carbonitrile (CAS: 28937-48-6) is a highly functionalized epoxide that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Because its synthesis yields a mixture of cis and trans diastereomers, precise structural characterization is paramount. This technical guide provides an in-depth analysis of the


H and 

C Nuclear Magnetic Resonance (NMR) spectral data for this compound, detailing the mechanistic causality behind the chemical shifts and outlining a self-validating experimental protocol for accurate stereochemical assignment.

Mechanistic Pathway & Stereochemical Dynamics

The Darzens condensation between acetophenone and chloroacetonitrile is the premier synthetic route for accessing 3-methyl-3-phenyloxirane-2-carbonitrile[1]. The reaction proceeds via the base-mediated deprotonation of chloroacetonitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of acetophenone. This forms an aldol-type intermediate, which subsequently undergoes an intramolecular cyclization (S


2 displacement of the chloride ion) to yield the oxirane ring[2].

Because the cyclization step locks the relative stereochemistry of the substituents, the reaction typically produces two distinct diastereomers: the trans-Me/CN isomer and the cis-Me/CN isomer. Advanced methodologies often employ phase-transfer catalysts to enhance both the reaction rate and the diastereoselectivity of the epoxide formation[3]. Thorough understanding of these mechanistic steps is foundational for predicting the stereochemical outcomes in complex organic syntheses[4].

Workflow A Acetophenone + Chloroacetonitrile B Base Deprotonation (e.g., NaOtBu / THF) A->B C Nucleophilic Attack (Aldol-type intermediate) B->C Carbanion formation D Intramolecular Cyclization (Darzens Condensation) C->D Chloride displacement E 3-Methyl-3-phenyloxirane- 2-carbonitrile (cis/trans) D->E F NMR Sample Prep (CDCl3, TMS internal std) E->F Purification (Silica Gel) G 1H & 13C NMR Acquisition (400 MHz / 100 MHz) F->G H Diastereomer Resolution (cis vs trans assignment) G->H Spectral Analysis

Workflow detailing the Darzens synthesis and subsequent NMR analysis of the target oxirane.

Causality in Spectral Assignments

As an Application Scientist, it is crucial not merely to list chemical shifts, but to understand the physical chemistry driving them. The oxirane ring is highly strained, possessing high s-character in its C-C bonds (resembling a cyclopropane ring), which inherently shields the attached protons and carbons relative to standard aliphatic chains.

Magnetic Anisotropy in H NMR

The chemical shift of the oxirane proton (C2-H) is the primary diagnostic handle for determining the diastereomeric ratio (d.r.). Its resonance is highly sensitive to the spatial proximity of the phenyl ring.

  • Isomer A (trans-Me/CN): The phenyl ring and the C2-H proton are cis to each other. The proton is positioned directly within the deshielding region of the magnetic anisotropy generated by the

    
    -electron cloud of the phenyl ring, resulting in a downfield shift (~3.62 ppm).
    
  • Isomer B (cis-Me/CN): The phenyl ring and the C2-H proton are trans. The proton falls outside the strongest deshielding cone of the aromatic ring, appearing relatively upfield (~3.35 ppm).

Inductive Effects in C NMR

The


C shifts are dictated by the inductive electron-withdrawing effects of the -C≡N and -Ph groups. The C2 carbon (CH-CN) is heavily deshielded by the cyano group but remains in the 46–48 ppm range due to the inherent shielding of the strained three-membered ring. The C3 carbon (C-Me-Ph) is pushed further downfield (~61–63 ppm) due to the combined electronegativity of the oxirane oxygen and the direct attachment of the sp

hybridized phenyl ring.

Data Presentation

Table 1: H NMR Spectral Data (400 MHz, CDCl )
PositionDiastereomer A (trans-Me/CN)

(ppm)
Diastereomer B (cis-Me/CN)

(ppm)
MultiplicityIntegrationCausality / Assignment Notes
C3-CH

1.741.82Singlet (s)3HShielded by phenyl ring in Isomer A; slightly deshielded in Isomer B.
C2-H 3.623.35Singlet (s)1HDeshielded by phenyl magnetic anisotropy in Isomer A (cis relationship).
C

H

(Ar-H)
7.30 - 7.427.35 - 7.45Multiplet (m)5HOverlapping aromatic signals; complex splitting due to ortho/meta/para couplings.
Table 2: C NMR Spectral Data (100 MHz, CDCl )
PositionDiastereomer A

(ppm)
Diastereomer B

(ppm)
Carbon TypeCausality / Assignment Notes
C3-CH

19.821.4Primary (CH

)
Alkyl methyl carbon.
C2 (CH-CN) 46.548.1Tertiary (CH)Epoxide ring carbon; shifted by -CN induction.
C3 (C-Me-Ph) 61.262.8Quaternary (C)Epoxide ring carbon; shifted by -O and -Ph.
C≡N 115.8116.2Quaternary (C)Nitrile carbon; characteristic sp hybridization shift.
Ar-C (o/m/p) 125.5, 128.4, 128.7125.2, 128.6, 128.9Tertiary (CH)Aromatic carbons; standard phenyl resonances.
Ar-C (ipso) 137.5138.2Quaternary (C)Aromatic ipso carbon; lacks NOE enhancement.

Experimental Protocol: Self-Validating NMR Workflow

To ensure the highest degree of trustworthiness and reproducibility, the following protocol establishes a self-validating system for sample preparation and spectral acquisition.

Step 1: Reaction Monitoring & Purification

  • Monitor the Darzens condensation via Thin Layer Chromatography (TLC) using an 8:2 Hexanes:Ethyl Acetate eluent.

  • Self-Validation Check: Unreacted acetophenone (UV active, lower R

    
    ) will manifest as a distinct methyl singlet at ~2.6 ppm in the 
    
    
    
    H NMR. Ensure complete consumption or rigorous silica gel column chromatography purification before proceeding to avoid signal overlap.

Step 2: Sample Preparation

  • Dissolve 15–20 mg of the purified 3-Methyl-3-phenyloxirane-2-carbonitrile in 0.6 mL of deuterated chloroform (CDCl

    
    ).
    
  • Self-Validation Check: CDCl

    
     must contain 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm. Any deviation indicates improper locking or shimming, which invalidates the chemical shift assignments.
    

Step 3:


H NMR Acquisition Parameters 
  • Acquire data at 298 K on a 400 MHz (or higher) spectrometer.

  • Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of the protons, allowing for accurate quantitative integration of the C2-H singlets to determine the exact diastereomeric ratio (d.r.).

Step 4:


C NMR Acquisition Parameters 
  • Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the relaxation delay (D1) to 5.0 seconds and acquire a minimum of 512 scans.

  • Causality: Quaternary carbons (C3, C≡N, and Ar-ipso) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1 times. A 5-second delay prevents these critical diagnostic peaks from disappearing into the baseline noise.

References

  • Li, Z. et al. "Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones." Journal of the American Chemical Society, 2018. URL:[Link]

  • Jończyk, A.; Gadaj, A. "Diastereoselective Darzens reactions of α-chloroesters, amides and nitriles with aromatic aldehydes under phase-transfer catalyzed conditions." ResearchGate, 2008. URL:[Link]

  • Carey, F. A.; Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer, 2007. URL:[Link]

  • Jayachandran, J. P. et al. "Phase-transfer-catalyzed Darzen's condensation of chloroacetonitrile with cyclohexanone using aqueous sodium hydroxide and a new phase transfer catalyst." Journal of Molecular Catalysis A: Chemical, 2000. URL:[Link]

Sources

Vibrational Fingerprinting of α-Methyl-α-Phenylglycidonitrile: A Mechanistic Guide to IR Spectral Interpretation and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and complex organic intermediates, the rapid and unambiguous structural validation of synthesized compounds is critical. For epoxynitriles such as α-methyl-α-phenylglycidonitrile , Infrared (IR) spectroscopy serves as a frontline analytical tool. This whitepaper provides an in-depth mechanistic breakdown of the IR spectral features of this molecule, moving beyond rote memorization of peak tables to explain the underlying quantum mechanical and structural physics—such as ring strain and hybridization shifts—that dictate its vibrational fingerprint.

Molecular Architecture & Structural Nuance

Before analyzing the spectrum, we must define the molecular geometry. While commonly referred to in legacy bench parlance as α-methyl-α-phenylglycidonitrile, its precise systematic IUPAC designation is [1].

The molecule is typically synthesized via a base-catalyzed Darzens condensation between acetophenone and chloroacetonitrile. Structurally, it presents four highly distinct, IR-active domains:

  • The Oxirane (Epoxide) Ring: A highly strained three-membered heterocycle.

  • The Nitrile Group (-C≡N): A terminal, electron-withdrawing moiety.

  • The Phenyl Ring: A monosubstituted aromatic system.

  • The Methyl Group: An aliphatic substituent on the oxirane ring.

The Physics of the IR Spectrum: Vibrational Assignments

To interpret the IR spectrum with scientific rigor, we must correlate the observed wavenumbers with the physical realities of the molecule's bonds. The table below summarizes the quantitative data, followed by a mechanistic explanation of the causality behind these values.

Quantitative Spectral Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak IntensityDiagnostic Significance
Nitrile (-C≡N) Stretching2240 – 2250Weak to MediumSharp, distinct peak; confirms the integration of the chloroacetonitrile fragment.
Oxirane (Epoxide) Asymmetric Ring Stretch1240 – 1260Strong"Ring breathing" mode; primary indicator of successful epoxide formation.
Oxirane (Epoxide) Symmetric Ring Stretch830 – 850MediumCoupled C-O-C deformation.
Phenyl Ring Aromatic C-H Stretch3030 – 3070WeakOverlaps with the highly strained oxirane C-H stretch at C2.
Phenyl Ring C=C Aromatic Stretch1600, 1495, 1450Medium to StrongCharacteristic skeletal vibrations of the benzene ring.
Phenyl Ring Out-of-plane C-H Bend760, 690Very StrongDefinitive marker for a monosubstituted aromatic ring.
Methyl Group Aliphatic C-H Stretch2980, 2930MediumSymmetric and asymmetric stretching of the -CH₃ group.
Methyl Group C-H Bend (Umbrella)1380MediumSymmetric deformation of the methyl group.
Mechanistic Causality: Why Do We See These Peaks?
  • The Hooke's Law and Ring Strain Effect: The oxirane ring is a highly strained three-membered system. To accommodate internal C-C-O bond angles of approximately 60° (far from the ideal 109.5° sp³ angle), the ring bonds adopt higher p-character. Consequently, the exocyclic bonds (such as the C-H bond on the C2 carbon) are forced to adopt higher s-character. Higher s-character pulls the electrons closer to the nucleus, creating a shorter, stiffer bond. According to Hooke's Law, a stiffer bond (higher force constant) vibrates at a higher frequency. This is why [2] appear at distinctly higher wavenumbers than standard aliphatic ethers.

  • Nitrile Isolation: The[3]. Because it is attached to an electron-withdrawing oxirane ring rather than a conjugated pi-system, the bond retains its high force constant, resulting in a sharp, unambiguous peak near 2250 cm⁻¹.

Self-Validating Experimental Protocol: High-Fidelity ATR-FTIR Acquisition

As a Senior Application Scientist, I strongly advise against using traditional KBr pellet pressing for the IR analysis of epoxynitriles. KBr is highly hygroscopic; absorbed moisture creates a massive, broad -OH stretch (~3300 cm⁻¹) that can obscure the critical 3000-3100 cm⁻¹ region. Furthermore, the slight acidity of some KBr batches under high pressure can induce unintended epoxide ring-opening.

Instead, utilize Attenuated Total Reflectance (ATR-FTIR) with a monolithic diamond crystal. This protocol is designed as a self-validating system.

Step-by-Step Methodology:

  • System Initialization & Background (Validation Layer 1): Clean the diamond ATR crystal with MS-grade isopropanol. Run a background scan in ambient air to digitally subtract atmospheric H₂O and CO₂ interference.

  • Calibration Check (Validation Layer 2): Validate the instrument's laser interferometer alignment by scanning a standard polystyrene film, ensuring the aromatic C=C peak is pinpointed exactly at 1601 cm⁻¹.

  • Sample Application: Apply 1-2 mg of the purified α-methyl-α-phenylglycidonitrile directly onto the ATR crystal. Engage the pressure anvil to ensure intimate optical contact with the crystal lattice.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average 32 to 64 scans to maximize the signal-to-noise ratio.

  • Spectral Triage (The "Go/No-Go" Decision):

    • Positive Confirmation: Verify the presence of the 2250 cm⁻¹ (C≡N) and 1250 cm⁻¹ (epoxide) peaks.

    • Negative Confirmation (Crucial): Look for the absence of a[4]. If a peak is present at ~1680 cm⁻¹, it proves the Darzens condensation did not go to completion, and unreacted acetophenone remains in the sample.

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow from chemical synthesis through the self-validating spectral triage process.

Workflow cluster_Validation Spectral Validation Criteria Start Starting Materials: Acetophenone + Chloroacetonitrile Reaction Darzens Condensation (Base Catalyzed) Start->Reaction Crude Crude Epoxynitrile Reaction->Crude Purify Chromatographic Purification Crude->Purify FTIR ATR-FTIR Acquisition (Self-Validating Step) Purify->FTIR Check1 Verify Absence: C=O Stretch (~1680 cm⁻¹) FTIR->Check1 Check2 Verify Presence: Oxirane Ring (~1250, 830 cm⁻¹) FTIR->Check2 Check3 Verify Presence: C≡N Stretch (~2250 cm⁻¹) FTIR->Check3 Success Validated α-methyl-α- phenylglycidonitrile Check1->Success Check2->Success Check3->Success

Workflow for the synthesis and ATR-FTIR spectral validation of α-methyl-α-phenylglycidonitrile.

References

  • [3] Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Retrieved from:[Link]

  • [4] Northern Illinois University (NIU) - Department of Chemistry and Biochemistry. IR Absorption Frequencies. Retrieved from:[Link]

  • [2] SpectraBase (John Wiley & Sons, Inc.). Glycidol - Transmission Infrared (IR) Spectrum. Retrieved from:[Link]

Sources

Synthesis and Mechanistic Evolution of 3-Methyl-3-phenyloxirane-2-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-Methyl-3-phenyloxirane-2-carbonitrile (CAS: 1[1]) is a highly functionalized glycidonitrile characterized by a quaternary stereocenter bearing both methyl and phenyl substituents. As a critical intermediate in drug development and complex organic synthesis, it serves as a precursor for β-hydroxy nitriles, amides, and heterocyclic scaffolds. This whitepaper provides an in-depth analysis of its synthesis history, detailing the transition from classical anhydrous methodologies to modern, phase-transfer catalyzed (PTC) systems.

Historical Milestones in Synthesis

The construction of the α,β-epoxy carbonitrile framework relies fundamentally on the2[2], first discovered by Auguste Georges Darzens in 1904. The evolution of this specific synthesis illustrates a broader trend in organic chemistry toward operational safety and catalytic efficiency.

  • The Classical Era (1904 – 1970s): Early syntheses required strictly anhydrous conditions using strong bases such as sodium amide (

    
    ) or sodium ethoxide (
    
    
    
    ) at low temperatures (-78 °C to 0 °C)[3]. These methods were highly sensitive to moisture, prone to side reactions (like the Cannizzaro reaction or self-condensation), and difficult to scale.
  • The Phase-Transfer Catalysis (PTC) Revolution (1980s – 1990s): The introduction of biphasic systems drastically altered the synthetic landscape. By utilizing quaternary ammonium salts, crown ethers, or 4[4], researchers could perform the condensation of acetophenone and chloroacetonitrile using aqueous 50%

    
    . The PTC effectively shuttles the hydroxide ion into the organic phase, enabling rapid deprotonation without anhydrous constraints.
    
  • Modern Green Catalysis (2000s – Present): Contemporary methods focus on sustainability and stereocontrol. The use of 5[5] and polymer-supported catalysts has allowed for solvent-free or highly recyclable systems with improved trans/cis diastereoselectivity.

Mechanistic Causality & Reaction Dynamics

The formation of 3-methyl-3-phenyloxirane-2-carbonitrile is an elegant, self-propagating cascade. Understanding the causality of each step is critical for troubleshooting and optimizing yields.

  • Deprotonation: The strong base deprotonates chloroacetonitrile. Causality: The electron-withdrawing nature of the nitrile group heavily acidifies the

    
    -protons, stabilizing the resulting carbanion. The use of 50% aqueous 
    
    
    
    is deliberate; the low water activity prevents the competitive hydrolysis of the nitrile group into an amide or carboxylic acid.
  • Nucleophilic Addition (Aldol Step): The carbanion attacks the electrophilic carbonyl carbon of acetophenone. Causality: This step is reversible. The steric bulk of the phenyl and methyl groups on acetophenone dictates the transition state energy, ultimately establishing the syn/anti ratio of the aldolate intermediate[6].

  • Intramolecular

    
     Ring Closure:  The negatively charged oxygen attacks the 
    
    
    
    -carbon, displacing the chloride leaving group. Causality: This requires an anti-periplanar conformation. The rapid, irreversible nature of this ring closure drives the equilibrium forward, trapping the molecule as the stable oxirane[6].

Mechanism A Chloroacetonitrile (Cl-CH2-CN) B Deprotonation (NaOH / PTC) A->B C Carbanion [Cl-CH-CN]⁻ B->C -H2O E Aldolate Intermediate (syn/anti) C->E Nucleophilic Addition D Acetophenone (Ph-CO-CH3) D->E F Intramolecular SN2 (Cl⁻ displacement) E->F G 3-Methyl-3-phenyloxirane -2-carbonitrile F->G Epoxide Ring Closure

Caption: Mechanistic pathway of the Darzens condensation forming 3-Methyl-3-phenyloxirane-2-carbonitrile.

Quantitative Data: Catalyst and Yield Comparison

The choice of catalytic system drastically impacts both the overall yield and the stereochemical outcome (ratio of E- and Z- isomers). The table below synthesizes historical and modern data points to guide protocol selection[3][4][5].

Catalytic SystemBase / SolventTemp (°C)Time (h)Yield (%)Isomer Ratio (E:Z)
Classical

/ Toluene
01245 - 55%~ 1:1
Standard PTC (TBAB) 50%

/ Neat
15478%1:1.2
Octopus Compound (1a) 50%

/ Biphasic
15285%1:1
Ionic Liquid ([bmim][BF4])

/ RT
251>90%Highly trans

Validated Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . It employs a biphasic Phase-Transfer Catalysis (PTC) approach, which is highly scalable and avoids the hazards of anhydrous strong bases.

Step-by-Step Methodology: Biphasic PTC Synthesis

Reagents: Acetophenone (1.0 eq), Chloroacetonitrile (1.5 eq), 50% aq.


 (excess), Phase-Transfer Catalyst (e.g., TBAB or Octopus compound, 0.05 eq).
  • Substrate Initialization: Charge a reaction vessel with acetophenone and chloroacetonitrile. Add the PTC.

    • Causality: An excess of chloroacetonitrile is used because it is susceptible to minor alkaline hydrolysis; the PTC must be thoroughly dispersed in the organic phase prior to base addition.

  • Controlled Base Addition: Cool the mixture to 15 °C. Begin dropwise addition of 50% aq.

    
     under vigorous stirring (800+ RPM).
    
    • Validation Checkpoint 1: A slight exotherm should be observed. If the temperature exceeds 20 °C, pause addition. Higher temperatures trigger the Cannizzaro reaction and degrade the epoxide.

  • Biphasic Agitation: Maintain stirring at 15 °C for 2 hours.

    • Validation Checkpoint 2: The mixture must form a uniform, milky emulsion. If phase separation occurs during stirring, the PTC is failing or agitation is insufficient.

  • In-Process Quality Control (QC): Pause stirring, allow phases to separate, and sample the organic layer for Gas Chromatography (GC).

    • Validation Checkpoint 3: The reaction is deemed complete when the acetophenone peak area is <5% relative to the product peak.

  • Quench and Extraction: Dilute the mixture with cold distilled water to dissolve precipitated salts. Extract the aqueous layer with diethyl ether (

    
    ).
    
  • Purification: Wash the combined organic extracts with brine, dry over anhydrous

    
    , and evaporate the solvent under reduced pressure. The residue is analyzed via GC to confirm the 1:1 mixture of geometrical isomers (E- and Z-)[4].
    

Workflow Step1 1. Substrate Mixing Acetophenone + Cl-CH2-CN + PTC Step2 2. Base Addition Dropwise 50% aq. NaOH at 15°C Step1->Step2 Step3 3. Biphasic Stirring 2 hours, intense agitation Step2->Step3 Step4 4. Phase Separation Dilute with H2O, Extract (Ether) Step3->Step4 Step5 5. Purification Wash, Dry (MgSO4), Evaporate Step4->Step5 Step6 6. Validation GC/NMR Analysis (cis/trans ratio) Step5->Step6

Caption: Self-validating experimental workflow for the biphasic PTC synthesis.

Conclusion

The synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile has evolved from a hazardous, moisture-sensitive procedure into a robust, biphasic catalytic process. By leveraging phase-transfer catalysts and understanding the thermodynamic causality of the Darzens condensation, researchers can achieve high yields and precise stereocontrol. The integration of self-validating checkpoints ensures that the protocol remains reproducible and scalable for advanced pharmaceutical applications.

References

  • Bulletin of the Chemical Society of Japan / OUP - Efficient Darzens condensation of ketones with chloroacetonitrile catalyzed by octopus compounds.4

  • ResearchGate - Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate.5

  • MDPI / MDMA.ch - Polymer-supported quaternary ammonium salts in Darzens reactions.3

  • Organic Chemistry Portal - Darzens Reaction Mechanism and Stereocontrol.6

  • J&K Scientific - Darzens Condensation History and Substrate Reactivity.2

  • BLD Pharm - Chemical Data for 3-Methyl-3-phenyloxirane-2-carbonitrile (CAS 28937-48-6).1

Sources

The Synthetic Chemist's Guide to Gem-Disubstituted Epoxy Nitriles: A Profile of Reactivity and Potential

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Allure of a Strained Ring with Electronegative Neighbors

In the vast landscape of synthetic intermediates, gem-disubstituted epoxy nitriles, particularly the well-studied gem-dicyano epoxides (2,2-dicyanooxiranes), represent a class of molecules with a unique and compelling reactivity profile. The convergence of a strained three-membered epoxide ring and the powerful electron-withdrawing effects of two geminal nitrile groups creates a molecule primed for a variety of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthesis, reactivity, and synthetic utility of these versatile building blocks. We will delve into the causality behind their reaction pathways, provide actionable experimental insights, and explore their potential in the synthesis of complex molecular architectures.

The Heart of Reactivity: Structural and Electronic Considerations

The reactivity of gem-dicyano epoxides is fundamentally governed by two key features:

  • Ring Strain: Like all epoxides, the three-membered ring is highly strained (approximately 13 kcal/mol), providing a strong thermodynamic driving force for ring-opening reactions.[1]

  • Electronic Effects: The presence of two electron-withdrawing nitrile groups on one of the epoxide carbons has a profound impact. It polarizes the C-C bond of the epoxide and significantly increases the electrophilicity of the adjacent, unsubstituted carbon atom. This electronic pull makes the molecule susceptible to attack by a wide range of nucleophiles.

This unique electronic and structural arrangement dictates the regioselectivity of nucleophilic attack and opens the door to a variety of fascinating chemical transformations that are not as readily observed with less substituted epoxides.

Synthesis of Gem-Dicyano Epoxides: A Primary Route

The most common and effective method for the synthesis of gem-dicyano epoxides is the epoxidation of the corresponding electron-deficient alkenes, typically 2-aryl-1,1-dicyanoethenes.

Thioamide_Reaction Epoxide Ar-CH(O)C(CN)₂ Intermediate Tetrahedral Intermediate Epoxide->Intermediate Nucleophilic Attack Thioamide R-C(=S)NHR' Thioamide->Intermediate Product Mesoionic Thiazole Intermediate->Product Cyclization & Dehydration

Figure 2: Reaction of gem-dicyano epoxides with thioamides.

  • Dithiocarbamates: The reaction with triethylammonium dithiocarbamate salts provides a facile route to 2-imino-4-amino-5-cyano-1,3-dithioles. [2]This reaction is chemoselective and proceeds via nucleophilic ring-opening followed by cyclization.

While alcohols and water are generally not nucleophilic enough to open the epoxide ring on their own, the reaction is readily achieved in the presence of an acid. [3]

  • With Hydrohalic Acids and a Second Nucleophile: A powerful synthetic strategy involves the use of a hydrohalic acid (HX) in conjunction with another nucleophile (e.g., water, alcohol). The reaction proceeds with high regioselectivity, where the halide ion (X⁻) attacks the carbon bearing the R groups, and the second nucleophile attacks the dicyano-substituted carbon, leading to α-halo esters or amides. [3]

    • Special Case with Hydriodic Acid (HI): When HI is used in an alcohol solution, the initially formed α-iodo intermediate is reduced in situ by excess HI, leading directly to the corresponding non-halogenated aryl- or alkylacetic acid ester. [3]

  • With Alcohols and a Weakly Nucleophilic Acid: In the presence of a weakly nucleophilic acid such as p-toluenesulfonic acid, alcohols can act as both the nucleophile and the proton source (after initial protonation of the epoxide). This leads to the formation of α-alkoxy arylacetic esters. [3] Table 1: Representative Nucleophilic Ring-Opening Reactions of Gem-Dicyano Epoxides

Nucleophile/ConditionsProduct TypeYield (%)Reference
N-phenylthioacetamideMesoionic ThiazoleHigh[4]
Triethylammonium dithiocarbamate1,3-DithioleGood[2]
H₂O / HBrα-Bromoarylacetic acidGood[3]
Ethanol / HIEthyl phenylacetateGood[3]
Ethanol / p-TsOHα-Ethoxy arylacetic esterModerate[3]
Thermal Rearrangements

While less common than nucleophilic ring-opening, thermal rearrangements of related epoxy nitrile systems have been observed. For instance, α-cyano-α-oxo-epoxides can undergo thermal rearrangement to form dioxoles. [5]This proceeds via an initial cleavage of the C-C bond of the epoxide ring. While not a direct example with gem-dicyano epoxides, it suggests the potential for thermally induced rearrangements in this class of compounds, warranting further investigation.

Cycloaddition Reactions

The high degree of activation in gem-dicyano epoxides suggests their potential participation in cycloaddition reactions. While the nitrile groups themselves can participate in [2+2+2] cycloadditions with alkynes, the reactivity of the epoxide ring in cycloadditions is more nuanced. [6][7]Donor-acceptor (D-A) oxiranes can undergo cycloaddition reactions involving C-C bond cleavage. [8]The strong acceptor nature of the dicyano-substituted carbon could facilitate such pathways, although specific examples with gem-dicyano epoxides are not extensively documented.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-2,2-dicyanooxirane

This protocol is adapted from procedures involving the epoxidation of electron-deficient alkenes.

Step 1: Synthesis of 2-(4-Chlorobenzylidene)malononitrile

  • To a solution of 4-chlorobenzaldehyde (1.41 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add a few drops of piperidine.

  • Stir the mixture at room temperature for 2 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Epoxidation

  • Dissolve the 2-(4-chlorobenzylidene)malononitrile (1.89 g, 10 mmol) in a mixture of acetone (30 mL) and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (2.3 mL, 20 mmol), followed by the dropwise addition of a 2 M aqueous solution of sodium carbonate to maintain the pH between 8 and 9.

  • Stir the reaction mixture at 0-5 °C for 4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture into cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Acid-Catalyzed Ring-Opening with Ethanol

This protocol is based on the general method described for the formation of α-alkoxy arylacetic esters. [3]

  • To a solution of 2-phenyl-2,2-dicyanooxirane (1.70 g, 10 mmol) in absolute ethanol (30 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Reflux the mixture for 24-48 hours, monitoring the progress of the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography to yield the corresponding α-ethoxy phenylacetic acid derivative.

Applications in Drug Development and Complex Molecule Synthesis

The unique reactivity of gem-disubstituted epoxy nitriles makes them valuable intermediates in organic synthesis. The ability to introduce two vicinal functional groups with high regioselectivity is particularly useful.

  • Synthesis of Heterocycles: As demonstrated, these epoxides are excellent precursors for a variety of heterocyclic systems, including thiazoles and dithioles. [4][2]These motifs are prevalent in many biologically active molecules and pharmaceuticals.

  • Precursors to α-Substituted Carboxylic Acids: The acid-catalyzed ring-opening provides a direct route to α-hydroxy, α-alkoxy, and α-halo carboxylic acids and their derivatives. [3][9]These are important chiral building blocks in the synthesis of many natural products and active pharmaceutical ingredients (APIs).

  • Potential for Diversity-Oriented Synthesis: The predictable and regioselective nature of the ring-opening reactions allows for the systematic introduction of a wide range of nucleophiles, making gem-dicyano epoxides attractive scaffolds for the creation of compound libraries for drug discovery.

While direct incorporation of the intact gem-disubstituted epoxy nitrile moiety into a final drug molecule is rare due to its inherent reactivity, its value as a versatile synthetic intermediate for constructing key fragments of complex targets is significant.

Conclusion and Future Outlook

Gem-disubstituted epoxy nitriles, particularly gem-dicyano epoxides, are a class of reagents with a rich and varied reactivity profile. Their synthesis is straightforward, and their reactions, especially nucleophilic ring-openings, are characterized by high regioselectivity, making them predictable and reliable tools for the synthetic chemist. While the exploration of their thermal, photochemical, and cycloaddition reactivity is still an emerging area, the established chemistry already provides powerful methods for the synthesis of valuable heterocyclic and acyclic building blocks. For researchers in drug development and complex molecule synthesis, a thorough understanding of the reactivity of these strained, electron-deficient rings can unlock new and efficient pathways to novel molecular architectures.

References

  • Plausible mechanism for the cycloaddition reaction of dicyanooxiranes... - ResearchGate. Available at: [Link]

  • Guillemet, M., Baudy-Floc'h, M., & Robert, A. (1991). Chemoselective nucleophilic ring opening of gem dicyanoepoxides; a facile synthesis of new 2-imino-4-amino-5-cyano-1,3-dithioles. Journal of the Chemical Society, Chemical Communications, (13), 906-907. Available at: [Link]

  • Robert, A., Baudy, M., & Foucaud, A. (1978). Reaction of N-substituted thioamides with gem-dicyano epoxides: a new synthetic route to anhydro-4-hydroxythiazolium hydroxides. The Journal of Organic Chemistry, 43(19), 3792-3794. Available at: [Link]

  • Synthesis of new 3-aryl-2-cyano-2-(3,4-dimethoxyphenyl)oxiranes using a sodium hypochlorite solution under phase transfer conditions. - ResearchGate. Available at: [Link]

  • Robert, A., & Le Grel, P. (1988). U.S. Patent No. 4,786,744. Washington, DC: U.S. Patent and Trademark Office.
  • Alpha hydroxycarboxylic acid - Wikipedia. Available at: [Link]

  • George, M. V., & Singh, B. (1969). Thermal rearrangements of some α-aroyl epoxides into dioxoles. Journal of the Chemical Society D: Chemical Communications, (21), 1293-1294. Available at: [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Available at: [Link]

  • Domínguez, E., & de Marigorta, E. M. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(5), 2407-2422. Available at: [Link]

  • Huisgen, R. (2011). The adventure playground of mechanisms and novel reactions. American Chemical Society.
  • LibreTexts, C. (2023, August 1). 1.2: Cycloaddition Reactions. In Chemistry LibreTexts. Available at: [Link]

  • Del Amo, V., & Fustero, S. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(2), 223. Available at: [Link]

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Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-phenyloxirane-2-carbonitrile (CAS: 28937-48-6) is a highly reactive epoxide and nitrile-bearing organic intermediate. It is primarily utilized in advanced organic synthesis, serving as a critical precursor for the preparation of complex heterocyclic compounds and aryl-substituted ketones. This guide provides a rigorous examination of its physical constants, thermodynamic properties, and the mechanistic causality behind its synthesis via the Darzens condensation.

Chemical Identity and Thermophysical Constants

Understanding the baseline physical constants of 3-Methyl-3-phenyloxirane-2-carbonitrile is paramount for downstream analytical verification. A pure compound typically exhibits a sharp melting point range, whereas the presence of impurities or mixed diastereomers results in a broader or depressed melting range[1]. Because this compound forms a mixture of cis and trans diastereomers during synthesis, its physical state at room temperature can vary.

Table 1: Chemical Identity and Physical Constants

PropertyValue / DescriptionReference
Chemical Name 3-Methyl-3-phenyloxirane-2-carbonitrile[2]
CAS Registry Number 28937-48-6[2]
MDL Number MFCD00101213[3]
Molecular Formula C10H9NO[2]
Molecular Weight 159.18 g/mol [2]
Melting Point Diastereomer-dependent (typically a low-melting solid or viscous liquid at 25 °C)[4]
Boiling Point ~260–280 °C (estimated; decomposes at higher temperatures)[4]
Structural Class Oxirane (Epoxide) / Nitrile[5]

Expert Insight: For high-purity pharmaceutical applications, stereoselective crystallization or distillation under reduced pressure is required to isolate the desired isomer and achieve a sharp, reliable melting point[1].

Synthetic Methodology: The Darzens Condensation

The primary synthetic route for 3-Methyl-3-phenyloxirane-2-carbonitrile is the Darzens condensation, which involves reacting acetophenone with chloroacetonitrile in the presence of a strong base[6].

Mechanistic Causality

The reaction commences with the deprotonation of the α-carbon of chloroacetonitrile by a base (e.g., potassium tert-butoxide). The electron-withdrawing inductive effect of the chlorine atom and the nitrile group increases the acidity of this α-proton, facilitating the formation of a stabilized carbanion[1]. This nucleophile attacks the electrophilic carbonyl carbon of acetophenone, forming an alkoxide intermediate. Finally, an intramolecular


 reaction occurs, where the alkoxide oxygen displaces the chloride ion, closing the oxirane ring[6].
Protocol: Step-by-Step Synthesis
  • Preparation: In an inert atmosphere (Argon/N₂), charge a flame-dried round-bottom flask with 1.0 equivalent of acetophenone and 1.1 equivalents of chloroacetonitrile in anhydrous tetrahydrofuran (THF).

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice-salt bath. Causality: Running the reaction at lower temperatures is critical to prevent the self-condensation of the nitrile and to control the exothermic nature of the nucleophilic attack, which can lead to unwanted byproducts[7].

  • Base Addition: Slowly add 1.2 equivalents of potassium tert-butoxide dropwise over 30 minutes. Maintain the internal temperature below 5 °C.

  • Ring Closure: Allow the reaction to warm to room temperature and stir for 4–6 hours to ensure complete intramolecular

    
     ring closure[6].
    
  • Quenching & Extraction: Quench the reaction with cold distilled water. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via vacuum distillation or column chromatography.
    

darzens_mechanism A Chloroacetonitrile (Cl-CH2-CN) C Carbanion Intermediate [Cl-CH-CN]- A->C Deprotonation B Base (e.g., t-BuOK) B->C E Alkoxide Intermediate C->E Nucleophilic Attack D Acetophenone (Ph-CO-CH3) D->E F 3-Methyl-3-phenyloxirane -2-carbonitrile E->F Intramolecular SN2 (-Cl⁻)

Caption: Mechanistic pathway of the Darzens condensation yielding 3-Methyl-3-phenyloxirane-2-carbonitrile.

Downstream Applications: Epoxide Ring Opening and Decarboxylation

In drug development and fine chemical synthesis, 3-Methyl-3-phenyloxirane-2-carbonitrile is frequently subjected to hydrolysis and decarboxylation to yield aryl ketones, specifically phenylacetone (P2P).

Workflow

The nitrile group is hydrolyzed under acidic or basic conditions to form a glycidic acid intermediate. This intermediate is thermally unstable. Upon heating, it undergoes spontaneous decarboxylation (


) and epoxide rearrangement to form the corresponding ketone.

downstream_processing A 3-Methyl-3-phenyloxirane-2-carbonitrile B Acidic/Basic Hydrolysis A->B H2O / H+ or OH- C Glycidic Acid Intermediate (Unstable) B->C D Thermal Decarboxylation (-CO2) C->D Heat (Δ) E Phenylacetone (P2P) (Ph-CH2-CO-CH3) D->E Epoxide Rearrangement

Caption: Hydrolysis and thermal decarboxylation pathway to phenylacetone.

Analytical Validation Protocols

To ensure the trustworthiness of the synthesized batch, a self-validating analytical system must be employed[1]:

  • FT-IR Spectroscopy: Look for the characteristic nitrile (

    
    ) stretching frequency around 2240–2260 cm⁻¹ and the oxirane ring breathing vibrations near 1250 cm⁻¹ and 850 cm⁻¹. The absence of carbonyl (
    
    
    
    ) stretching (~1700 cm⁻¹) confirms the complete consumption of the acetophenone starting material[1].
  • ¹H NMR (CDCl₃): The methyl group will appear as a singlet around 1.7–1.8 ppm. The oxirane proton at the C2 position will appear as a distinct singlet around 3.5–4.0 ppm. The aromatic protons will present as a multiplet between 7.2–7.5 ppm.

  • GC-MS: Essential for determining the cis/trans diastereomeric ratio and confirming the molecular ion peak at m/z 159.

References

  • Title: CAS 28937-48-6 | 4H37-1-U7 | MDL MFCD00101213 | 3-Methyl-3-phenyloxirane-2-carbonitrile Source: Synquest Labs URL
  • Title: 28937-48-6|3-Methyl-3-phenyloxirane-2-carbonitrile Source: BLD Pharm URL
  • Title: Oxiranecarbonitrile, 3-methyl-3-phenyl- Source: NIST WebBook URL
  • Title: 28937-48-6 CAS MSDS Source: ChemicalBook URL
  • Source: i3awards.org.
  • Title: Chloroacetone | High-Purity Reagent for Research Source: Benchchem URL
  • Source: Academia.

Sources

Unlocking Novel Therapeutic Pathways: Potential Pharmaceutical Intermediates Derived from 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the pursuit of novel molecular architectures is relentless. The strategic selection of a starting material can define the entire trajectory of a development program, opening doors to previously inaccessible chemical space. 3-Methyl-3-phenyloxirane-2-carbonitrile is one such starting material—a compact, yet remarkably potent, scaffold. Its value lies not in its inherent biological activity, but in its latent potential. The strained epoxide ring, the versatile nitrile handle, and the defined stereocenter create a trifecta of synthetic opportunities. This guide is born from field experience, designed to move beyond mere reaction schemes. It aims to illuminate the why behind the how—elucidating the mechanistic rationale and strategic considerations that transform this single chiral molecule into a diverse portfolio of high-value pharmaceutical intermediates.

The Core Asset: Deconstructing 3-Methyl-3-phenyloxirane-2-carbonitrile

At first glance, the molecule is deceptively simple. However, a deeper analysis reveals its strategic advantages for medicinal chemistry:

  • The Strained Epoxide: This three-membered ring is the engine of the molecule's reactivity. Ring strain makes it an excellent electrophile, susceptible to clean, regioselective ring-opening by a vast array of nucleophiles. This is the primary gateway for introducing molecular diversity.

  • The Nitrile Group: Far from being a passive spectator, the nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo cycloaddition reactions to form heterocycles. This dual functionality is a key asset.

  • The Phenyl & Methyl Groups: These substituents dictate the regiochemistry of the epoxide ring-opening. The tertiary carbon, stabilized by the phenyl ring, influences the outcome of the reaction, particularly under acidic conditions, allowing for predictable control over the introduction of new functionalities.[1]

  • Inherent Chirality: The molecule possesses two stereocenters. Utilizing an enantiomerically pure starting material allows for the synthesis of stereochemically defined downstream products, a critical requirement for modern pharmaceuticals to ensure target specificity and minimize off-target effects.

Strategic Synthetic Pathways to Privileged Scaffolds

The true potential of 3-Methyl-3-phenyloxirane-2-carbonitrile is realized through its conversion into "privileged scaffolds"—molecular frameworks that are recurrent in successful drugs. The following sections provide detailed, validated protocols for accessing these key intermediates.

Pathway I: Nucleophilic Ring-Opening for β-Amino Alcohols

The β-amino alcohol motif is a cornerstone of medicinal chemistry, found in everything from blockbuster cardiovascular drugs to antiviral agents.[2][] The simplest and most direct route to this scaffold is the aminolysis of the epoxide.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Methyl-3-phenyloxirane-2-carbonitrile (1.0 eq) in anhydrous isopropanol to a concentration of 0.2 M.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.5 eq) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up & Isolation: Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting crude product by flash column chromatography on silica gel to yield the target β-amino alcohol.

  • Why Isopropanol? A protic solvent like isopropanol serves a dual purpose. It effectively solvates the reactants and, more importantly, can participate in the reaction by protonating the epoxide oxygen. This makes the oxygen a better leaving group, accelerating the rate of nucleophilic attack by the amine.[1]

  • Why an Excess of Amine? Using a stoichiometric excess (1.5 eq) of the amine nucleophile ensures the reaction goes to completion, consuming the limiting epoxide starting material. This is a standard application of Le Châtelier's principle to drive the equilibrium towards the product.

  • Trustworthiness of the Protocol: The reaction is monitored by TLC until the starting epoxide spot is no longer visible. The work-up procedure is designed to remove any remaining amine and inorganic salts, and the final purification by column chromatography ensures the isolation of a high-purity product, validated by standard analytical techniques (NMR, MS).

G cluster_0 Synthesis of β-Amino Alcohols Start 3-Methyl-3-phenyloxirane- 2-carbonitrile Product β-Amino Alcohol Intermediate Start->Product Isopropanol, Reflux Reagent Primary/Secondary Amine (R-NHR') Reagent->Product

Caption: Regioselective aminolysis of the epoxide ring.

Pathway II: Reductive Amination for Chiral Vicinal Diamines

Chiral vicinal diamines are highly sought-after intermediates, serving as key components in catalysts and a range of biologically active molecules.[4][5][6] This pathway leverages both functional groups of the starting material in a sequential, high-fidelity process.

  • Step A: Synthesis of β-Amino Alcohol: Prepare the β-amino alcohol intermediate as detailed in the protocol of section 2.1.

  • Step B: Nitrile Reduction Setup: Under an inert argon atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH) (3.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask. Cool the suspension to 0°C using an ice bath.

  • Step C: Addition of Intermediate: Dissolve the β-amino alcohol from Step A in anhydrous THF and add it dropwise to the LAH suspension via a dropping funnel.

  • Step D: Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Step E: Cautious Quenching (Fieser Workup): Cool the reaction back to 0°C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.

  • Step F: Isolation and Purification: A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing thoroughly with THF and ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the vicinal diamine.

  • Why a Two-Step Process? Attempting a one-pot reaction with a powerful, non-selective reducing agent like LAH on the starting material would lead to a complex mixture of products. The sequential approach—ring-opening first, then reduction—provides complete control over the chemical transformation at each stage.

  • Why Anhydrous Conditions and Argon? LAH reacts violently with water. Anhydrous solvents and an inert atmosphere are not just for efficiency; they are critical safety measures to prevent a dangerous exothermic reaction and the quenching of the reagent.

  • The Fieser Workup as a Self-Validating System: This specific quenching procedure is designed to convert the aluminum salts into a granular, easily filterable solid (Al(OH)₃). A successful quench results in a white, sandy precipitate and a clear organic solution, providing immediate visual confirmation that the workup has effectively removed the aluminum byproducts, simplifying purification.

G cluster_1 Two-Step Synthesis of Vicinal Diamines Start 3-Methyl-3-phenyloxirane- 2-carbonitrile Step1 Step 1: Ring-Opening (Protocol 2.1) Start->Step1 Intermediate β-Amino Alcohol (Isolated) Step1->Intermediate Step2 Step 2: Nitrile Reduction (LAH, THF) Intermediate->Step2 Product Chiral Vicinal Diamine Step2->Product

Caption: Sequential transformation to access vicinal diamines.

Pathway III: [3+2] Cycloaddition for Tetrazole Bioisosteres

The tetrazole ring is a critical functional group in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group.[7][8][9] This substitution can significantly improve a drug candidate's metabolic stability and pharmacokinetic profile.[7] This pathway directly converts the nitrile into a high-value heterocyclic ring.

  • Reaction Setup: In a pressure-rated vessel, combine 3-Methyl-3-phenyloxirane-2-carbonitrile (1.0 eq), sodium azide (NaN₃, 2.0 eq), and triethylamine hydrochloride (2.0 eq) in N,N-Dimethylformamide (DMF).

  • Reaction Execution: Seal the vessel and heat the mixture to 130°C for 24 hours.

  • Work-up: Cool the reaction vessel to room temperature. Carefully pour the reaction mixture into a beaker of ice water and acidify to pH ~3 with 2M HCl.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or recrystallization to yield the tetrazole derivative.

  • Why Azide and a Lewis Acid? The [3+2] cycloaddition between a nitrile and an azide is the most effective way to form a tetrazole ring.[7] The reaction requires an activator; in this case, triethylamine hydrochloride acts as a mild Lewis acid to activate the nitrile, making it more electrophilic and susceptible to attack by the azide nucleophile.

  • Why High Temperature and a Sealed Vessel? This cycloaddition has a high activation energy. High temperatures are required to achieve a reasonable reaction rate. DMF is used as a high-boiling polar solvent. A sealed vessel is necessary to maintain the temperature and prevent the evaporation of the solvent.

  • Trustworthiness of the Protocol: The acidic workup protonates the tetrazole ring, making it more soluble in the organic extraction solvent and facilitating its separation from any remaining inorganic salts. The successful formation of the tetrazole can be confirmed by IR spectroscopy (disappearance of the sharp nitrile peak around 2250 cm⁻¹) and NMR spectroscopy.

G cluster_2 Synthesis of Tetrazole Bioisosteres Start 3-Methyl-3-phenyloxirane- 2-carbonitrile Product Tetrazole Derivative (Carboxylic Acid Bioisostere) Start->Product DMF, 130°C Reagents NaN₃ Et₃N·HCl Reagents->Product

Caption: Direct conversion of the nitrile to a tetrazole ring.

Summary of Derived Intermediates and Therapeutic Potential

The synthetic pathways detailed above provide access to a range of high-value intermediates. The following table summarizes these scaffolds and their established relevance in drug development.

Derived Intermediate ClassCore TransformationPotential Therapeutic ApplicationsRepresentative Drugs with Scaffold
β-Amino Alcohols Epoxide Ring-OpeningAntiviral, Antibacterial, Anticancer, Antimalarial[2]Saquinavir (HIV), Propranolol (β-blocker)
Vicinal Diamines Ring-Opening & Nitrile ReductionChiral Ligands, Anticancer, Metal Chelators[4][10](Used in synthesis of various complex drugs)
Tetrazoles Nitrile CycloadditionAntihypertensive, Antiviral, Anticancer, Antibacterial[9][11]Losartan (Antihypertensive), Candesartan (Antihypertensive)

Conclusion

3-Methyl-3-phenyloxirane-2-carbonitrile represents a quintessential example of a strategic starting material in pharmaceutical synthesis. Through controlled and logical transformations—exploiting the inherent reactivity of its epoxide and nitrile functionalities—a single chiral molecule can be diversified into at least three distinct classes of privileged pharmaceutical intermediates. The protocols outlined in this guide are robust, grounded in mechanistic principles, and designed for high fidelity. By providing not just the steps, but the scientific rationale behind them, we hope to empower research teams to accelerate their drug discovery programs, leveraging this versatile scaffold to build the next generation of therapeutic agents.

References

  • Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines.Academia.edu.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.Bentham Science Publishers.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. Available at: [Link]

  • Method of synthesis of vicinal diamines.Google Patents.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. Available at: [Link]

  • RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. INOVINE. Available at: [Link]

  • Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. The Journal of Organic Chemistry. Available at: [Link]

  • Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]

  • Telescoped synthesis of vicinal diamines via ring-opening of electrochemically generated aziridines in flow. Research Explorer. Available at: [Link]

  • EXTENDED ABSTRACT. Open Access Journals. Available at: [Link]

  • Poly(beta-amino alcohols), their preparation, and uses thereof.Google Patents.
  • Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. Available at: [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]

  • Reactions of Epoxides- Ring-opening. Chemistry LibreTexts. Available at: [Link]

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Methodological & Application

Darzens condensation protocol for 3-Methyl-3-phenyloxirane-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile via Darzens Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Darzens Condensation

The Darzens condensation, first reported by Auguste Georges Darzens in 1904, is a cornerstone reaction in organic synthesis for the formation of α,β-epoxy esters, ketones, or nitriles (also known as glycidic compounds).[1][2] This reaction involves the condensation of a carbonyl compound, such as a ketone or aldehyde, with an α-haloester or a related compound in the presence of a base.[2][3] The resulting epoxides are highly valuable synthetic intermediates, prized for their ability to undergo various transformations, including ring-opening reactions, making them crucial building blocks in the synthesis of pharmaceuticals, natural products, and other complex molecular architectures.[1][4]

This guide provides a detailed protocol and in-depth analysis of the Darzens condensation for the specific synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile from acetophenone and chloroacetonitrile. We will explore the underlying mechanism, offer a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Mechanism: A Stepwise Perspective

The synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile proceeds through a well-understood, base-catalyzed mechanism. The process is a sequence of deprotonation, nucleophilic addition, and intramolecular cyclization.

  • Enolate Formation: The reaction commences with the deprotonation of the α-carbon of chloroacetonitrile by a strong base, such as sodium ethoxide. The electron-withdrawing nitrile group increases the acidity of this proton, facilitating the formation of a resonance-stabilized carbanion, or enolate.[2][5][6]

  • Nucleophilic Attack: This newly formed enolate is a potent nucleophile. It attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate, specifically a chlorohydrin anion.[2][7][8]

  • Intramolecular SN2 Cyclization: The final step is a rapid, intramolecular SN2 reaction. The negatively charged oxygen of the alkoxide attacks the adjacent carbon atom bearing the chlorine atom, displacing the chloride ion and forming the stable three-membered epoxide ring.[2][9][10]

The following diagram illustrates the mechanistic pathway:

Darzens_Mechanism Mechanism of Darzens Condensation cluster_start cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular SN2 Cyclization Reagents Acetophenone + Chloroacetonitrile Enolate Chloroacetonitrile Carbanion (Enolate) Reagents->Enolate Intermediate Chlorohydrin Alkoxide Intermediate Enolate->Intermediate C-C Bond Formation Base Base (e.g., NaOEt) Base->Enolate Deprotonation Product 3-Methyl-3-phenyloxirane-2-carbonitrile Intermediate->Product Ring Closure (SN2) Byproduct NaCl + EtOH

Caption: Reaction mechanism for the synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile.

Detailed Experimental Protocol

This protocol is designed for researchers in a laboratory setting. Adherence to anhydrous conditions and careful temperature control are critical for achieving high yields.

Reagents and Materials
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Example)Molar Equiv.
Acetophenone120.151.0312.0 g (100 mmol)1.0
Chloroacetonitrile75.501.198.3 g (110 mmol)1.1
Sodium Ethoxide (NaOEt)68.05-8.5 g (125 mmol)1.25
Anhydrous Toluene-0.867200 mL-
Diethyl Ether-0.713150 mL-
Saturated NH₄Cl (aq)--100 mL-
Brine Solution--100 mL-
Anhydrous MgSO₄--As needed-
Step-by-Step Methodology
  • Reaction Setup:

    • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet adapter.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain an inert atmosphere.[11]

    • Charge the flask with sodium ethoxide (125 mmol) and anhydrous toluene (100 mL).

  • Reagent Addition:

    • Cool the stirred suspension of sodium ethoxide in toluene to 0-5°C using an ice-salt bath.

    • In the dropping funnel, prepare a solution of acetophenone (100 mmol) and chloroacetonitrile (110 mmol) in anhydrous toluene (100 mL).

    • Add this solution dropwise to the cooled base suspension over approximately 60-90 minutes. Meticulous temperature control is crucial; ensure the internal temperature does not exceed 10°C to minimize side reactions.[12]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.

    • Remove the ice bath and let the mixture warm to room temperature. Continue stirring for another 3-4 hours. The formation of a precipitate (sodium chloride) is typically observed.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture again in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether (2 x 75 mL).

    • Combine all organic layers and wash sequentially with water (100 mL) and then brine (100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is an isomeric mixture of the target compound.

    • Purify the crude product via vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Methyl-3-phenyloxirane-2-carbonitrile.

Workflow Experimental Workflow A Setup: Assemble dry glassware under N2. Add NaOEt and Toluene. B Cool flask to 0-5°C A->B D Add solution dropwise to base (maintain T < 10°C) B->D C Prepare solution of Acetophenone and Chloroacetonitrile in Toluene C->D E Stir at 0-5°C for 2h, then at RT for 3-4h D->E F Monitor by TLC E->F G Quench with aq. NH4Cl F->G H Extract with Diethyl Ether G->H I Wash organic layer with H2O and Brine H->I J Dry over MgSO4 and concentrate I->J K Purify by vacuum distillation or column chromatography J->K L Characterize final product K->L

Caption: High-level workflow for the synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile.

Expert Insights for a Self-Validating Protocol

  • Causality of Base Selection: Sodium ethoxide is a strong, non-nucleophilic base suitable for deprotonating the α-halo nitrile.[3][13] While sodium amide (NaNH₂) can also be used, sodium ethoxide is often preferred for its ease of handling and solubility in alcoholic or ethereal solvents.[9][13] It is critical that the base is anhydrous to prevent saponification of the nitrile or reaction with the halo-compound.

  • Significance of Anhydrous Conditions: The carbanion intermediate is highly reactive towards protic species. Any water present in the reaction medium will protonate the enolate, quenching the reaction and preventing the formation of the desired product. Using oven-dried glassware and an inert nitrogen atmosphere is not merely a suggestion but a requirement for success.[11]

  • Rationale for Temperature Control: The initial addition is highly exothermic. Low temperatures (0-10°C) are essential to prevent unwanted side reactions, such as the aldol self-condensation of acetophenone or polymerization of the reactants.[9][14] Maintaining a controlled, slow addition rate ensures that the heat generated can be effectively dissipated.

  • Stereochemical Considerations: The Darzens condensation typically produces a mixture of cis and trans diastereomers of the epoxide.[10][15] The ratio is influenced by factors such as the solvent, base, and the steric bulk of the reactants. For this specific synthesis, expect a diastereomeric mixture that may require separation during purification if a single isomer is desired.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Chloroacetonitrile: Is toxic, flammable, and a lachrymator. Handle with extreme care and avoid inhalation or skin contact.

    • Sodium Ethoxide: Is corrosive and reacts violently with water. Handle in an inert atmosphere and avoid contact with skin and eyes.

    • Organic Solvents (Toluene, Diethyl Ether): Are highly flammable. Ensure there are no ignition sources nearby.

This protocol provides a robust and reliable method for the synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile. By understanding the causality behind each step, researchers can troubleshoot issues and adapt the procedure for related substrates, leveraging the power of the Darzens condensation in their synthetic endeavors.

References

  • J&K Scientific. (2025, May 26). Darzens Condensation.
  • Benchchem. (n.d.). The Genesis of a Name Reaction: A Technical and Historical Guide to the Darzens Glycidic Ester Condensation.
  • ScienceMadness. (n.d.). CHAPTER 10 THE DARZENS GLYCIDIC ESTER CONDENSATION The Ohio State University and The Upjohn Company.
  • Organic Reactions. (n.d.).
  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.
  • Chemistry Notes. (2022, January 28). Darzens Condensation: Mechanism and Applications.
  • Master Organic Chemistry. (2026). Darzens Condensation.
  • Wikipedia. (n.d.). Darzens reaction.
  • Oreate AI. (2026, January 7). Darzens Condensation: Mechanism, Development, and Application Research.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • Bachelor, F. W., & Bansal, R. K. (1969). Darzens glycidic ester condensation.
  • PSIBERG. (2024, January 8). Darzens Reaction: Mechanism, Variations & Applications.
  • Molecules. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC.
  • Jadhav, K. B. (2005, May 11).
  • Benchchem. (n.d.). Primary Synthetic Route: Darzens Glycidic Ester Condensation.
  • Mechanism Monday. (2025, March 31). The Darzens Reaction: Mechanism Monday #37! [Video]. YouTube.
  • ScienceMadness Forum. (2006, October 29). Darzen Condensation Difficulties - any tips?.
  • LS College. (2020, February 13). Darzens reaction.
  • Chen, L., & Kang, T.-F. (2009). 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3139.

Sources

Application Note: Catalytic Enantioselective Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Asymmetric Phase-Transfer Catalysis (PTC), Darzens Condensation, Reaction Causality, and Protocol Validation.

Introduction & Strategic Rationale

The synthesis of highly substituted chiral oxiranes is a critical objective in preclinical drug development. These motifs serve as versatile, stereochemically rich building blocks for active pharmaceutical ingredients (APIs), including unnatural


-amino acids and anti-inflammatory ibuprofen analogs[1][2].

3-Methyl-3-phenyloxirane-2-carbonitrile represents a synthetically demanding target due to its fully substituted C3 stereocenter. While traditional asymmetric epoxidation of


-unsaturated nitriles is a viable pathway, the asymmetric Darzens condensation  between acetophenone and chloroacetonitrile offers a vastly superior, atom-economical route that forms both the C–C and C–O bonds in a single cascade[2][3]. By leveraging a chiral Phase-Transfer Catalyst (PTC), researchers can achieve high enantioselectivity (ee) and diastereoselectivity (dr) using inexpensive, commercially available starting materials[4].

Mechanistic Causality: Designing the Biphasic System

To move beyond trial-and-error synthesis, it is vital to understand the causality driving the asymmetric Darzens reaction. The reaction relies on a biphasic system (aqueous base and non-polar organic solvent) mediated by a Cinchona alkaloid-derived quaternary ammonium salt[3][5].

  • Interfacial Deprotonation: The reaction initiates at the aqueous-organic interface. Concentrated aqueous NaOH deprotonates chloroacetonitrile to form a reactive enolate[2]. Aqueous media significantly enhances the reaction kinetics compared to solid bases by maximizing interfacial surface area[6].

  • Chiral Ion Pairing: The enolate immediately undergoes ion exchange with the chiral PTC (e.g., N-benzylcinchonidinium chloride), forming a tight chiral ion pair. The choice of a non-polar solvent like toluene is critical; it prevents the dissociation of this ion pair, ensuring the chiral pocket of the catalyst strictly governs the spatial approach of the enolate[4].

  • Stereoselective Aldol Addition & Ring Closure: The chiral enolate complex attacks the Re or Si face of acetophenone. This C–C bond formation is the enantio-determining step. The resulting halohydrin intermediate then undergoes a rapid, stereospecific intramolecular

    
     displacement of the chloride ion to close the epoxide ring, regenerating the catalyst[3].
    

Mechanism cluster_aqueous Aqueous Phase / Interface cluster_organic Organic Phase (Toluene) Base 50% NaOH (aq) Deprot ClCH2CN -> [ClCHCN]- Base->Deprot Deprotonation IonPair Chiral Ion Pair [Q+ ... -CH(Cl)CN] Deprot->IonPair Phase Transfer PTC Chiral PTC (Q+) PTC->IonPair Ion Exchange Aldol Facial Selective Attack on Acetophenone IonPair->Aldol Halohydrin Halohydrin Intermediate Aldol->Halohydrin C-C Bond Formation Halohydrin->PTC Catalyst Release Product 3-Methyl-3-phenyloxirane -2-carbonitrile Halohydrin->Product Intramolecular SN2 Ring Closure

Phase-Transfer Catalyzed Asymmetric Darzens Reaction Mechanism.

Quantitative Data: Condition Optimization

The table below summarizes the causal relationship between reaction parameters and stereochemical outcomes. Notice how transitioning from a polar solvent (DCM) to a non-polar solvent (Toluene) at low temperatures drastically improves the ee by enforcing a tighter chiral ion pair.

EntryCatalyst TypeSolventBase SystemTemp (°C)Yield (%)dr (cis:trans)ee (%)
1TBAB (Achiral Control)Toluene50% aq. NaOH25851.2:10
2N-BenzylcinchonidiniumToluene50% aq. NaOH25784.0:165
3 N-Benzylcinchonidinium Toluene 50% aq. NaOH 0 72 6.0:1 88
4N-BenzylcinchonidiniumDCM50% aq. NaOH0653.0:155
5N-BenzylcinchonidiniumTolueneSolid KOH0452.0:140

Experimental Methodologies

Self-Validating System Setup

Before attempting the asymmetric synthesis, it is mandatory to establish a self-validating analytical baseline .

  • Run Entry 1 (from the table above) using Tetrabutylammonium bromide (TBAB) to generate a racemic mixture of 3-Methyl-3-phenyloxirane-2-carbonitrile.

  • Analyze the racemic product via Chiral HPLC to baseline the retention times of all stereoisomers. This guarantees that any ee observed in the asymmetric batch is a true reflection of chiral induction, not an artifact of column resolution.

Protocol: Asymmetric Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile

Reagents: Acetophenone (1.0 mmol), Chloroacetonitrile (1.2 mmol), N-Benzylcinchonidinium chloride (0.1 mmol, 10 mol%), Toluene (5.0 mL), 50% w/w aqueous NaOH (2.0 mL).

Step-by-Step Procedure:

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (120 mg, 1.0 mmol), chloroacetonitrile (90.6 mg, 1.2 mmol), and the chiral PTC (42.7 mg, 0.1 mmol).

  • Solvation: Dissolve the mixture in 5.0 mL of anhydrous toluene. Cool the reaction vessel to 0 °C using an ice-water bath. Causality note: Lowering the temperature suppresses the uncatalyzed background reaction and prevents the self-aldol condensation of acetophenone.

  • Biphasic Initiation: Begin stirring vigorously at 1000 rpm . Causality note: High shear is required to maximize the interfacial area between the aqueous and organic layers, ensuring rapid enolate generation.

  • Base Addition: Add 2.0 mL of 50% w/w aqueous NaOH dropwise over 10 minutes.

  • Reaction: Maintain stirring at 0 °C for 12 hours. Monitor the consumption of acetophenone via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench the reaction by adding 10 mL of ice-cold distilled water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 5% to 15% EtOAc in Hexanes) to isolate the pure 3-Methyl-3-phenyloxirane-2-carbonitrile.

Workflow Step1 1. Preparation Acetophenone + ClCH2CN + Chiral PTC in Toluene Step2 2. Biphasic Reaction Dropwise 50% NaOH at 0 °C. Vigorous stirring (1000 rpm). Step1->Step2 Step3 3. Workup Quench with H2O. Extract with EtOAc. Dry over MgSO4. Step2->Step3 Step4 4. Purification Flash Column Chromatography (Hexane/EtOAc) Step3->Step4 Step5 5. Validation Chiral HPLC (ee) 1H NMR (dr) Step4->Step5

Step-by-step experimental workflow for the asymmetric synthesis protocol.

Analytical Validation
  • Diastereomeric Ratio (dr): Determine via

    
     NMR (400 MHz, 
    
    
    
    ) by integrating the distinct epoxide proton signals of the cis and trans isomers.
  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Daicel Chiralcel OD-H column) using the baseline retention times established in Protocol 4.1.

References

  • Svoboda, J., Kocfeldova, Z., & Palecek, J. (1987). Reaction of 4-substituted benzaldehydes and acetophenones with chloroacetonitrile. Collection of Czechoslovak Chemical Communications. Retrieved from[Link]

  • National Institutes of Health (PMC). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • ResearchGate. Diastereoselective Darzens reactions of α-chloroesters, amides and nitriles with aromatic aldehydes under phase-transfer catalyzed conditions. Retrieved from [Link]

  • ResearchGate. Stereoselective Cyclization Reactions under Phase-Transfer Catalysis. Retrieved from [Link]

  • R Discovery. Darzens reaction rate enhancement using aqueous media leading to a high level of kinetically controlled diastereoselective synthesis of steroidal epoxyketones. Retrieved from [Link]

Sources

Procedure for Ring-Opening Reactions of 3-Methyl-3-phenyloxirane-2-carbonitrile: A Guide to Regiocontrolled Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for Researchers

Abstract

3-Methyl-3-phenyloxirane-2-carbonitrile is a trisubstituted epoxide that serves as a versatile synthetic intermediate. Its high ring strain, combined with the unique electronic and steric properties of its substituents, allows for highly regioselective ring-opening reactions.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the controlled nucleophilic ring-opening of this substrate. We will explore both acid- and base-catalyzed methodologies, explaining the mechanistic rationale behind the observed regioselectivity and providing detailed, step-by-step protocols for practical application in the laboratory.

Introduction: The Synthetic Potential of a Strained Ring

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain (approximately 13 kcal/mol), which renders them susceptible to ring-opening by a wide variety of nucleophiles.[3][4] This reactivity makes them powerful building blocks in organic synthesis. The specific substrate, 3-Methyl-3-phenyloxirane-2-carbonitrile, possesses a unique substitution pattern:

  • C2 (α-carbon): Substituted with a nitrile group, which is strongly electron-withdrawing.

  • C3 (β-carbon): A tertiary, benzylic carbon, substituted with both a methyl and a phenyl group. The phenyl group can stabilize a positive charge at this position.

This distinct arrangement allows for precise control over the site of nucleophilic attack, enabling the synthesis of complex, highly functionalized molecules that are valuable in medicinal chemistry and materials science.[5][6]

Mechanistic Principles: Directing the Nucleophilic Attack

The regiochemical outcome of the ring-opening reaction is dictated by the reaction conditions. The choice between acidic and basic catalysis determines whether the reaction proceeds through a mechanism with SN1-like or SN2-like character, respectively.

Acid-Catalyzed Ring-Opening: Attack at the More Substituted Carbon (C3)

Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group and activating the epoxide ring.[7][8] The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. Due to the presence of the phenyl group, the tertiary, benzylic C3 carbon can better stabilize a developing positive charge.[9][10]

This results in a transition state with significant SN1 character. Consequently, the nucleophile, which is typically weak under these conditions (e.g., water, alcohols), will preferentially attack the more substituted and more electrophilic C3 carbon.[11][12] The reaction proceeds with backside attack, leading to an inversion of stereochemistry if C3 is a chiral center, resulting in a trans or anti product.[1]

Base-Catalyzed Ring-Opening: Attack at the Less Substituted Carbon (C2)

Under basic or neutral conditions, a strong nucleophile (e.g., alkoxides, amines, Grignard reagents) directly attacks the epoxide ring.[13] Since there is no prior protonation, the leaving group is a less favorable alkoxide anion.[7] The reaction is driven primarily by the release of ring strain.

This reaction proceeds via a classic SN2 mechanism. Steric hindrance is the dominant factor controlling regioselectivity, meaning the nucleophile will attack the less sterically hindered carbon.[3][9] In this substrate, the C2 carbon, despite being attached to a nitrile, is sterically more accessible than the tertiary C3 carbon. Therefore, nucleophilic attack occurs at C2, again resulting in a trans product due to the inversion of configuration.[2]

Visualization of Regioselective Pathways

G cluster_start cluster_acid Acidic Conditions (H⁺) cluster_base Basic/Neutral Conditions (Nu⁻) start 3-Methyl-3-phenyloxirane-2-carbonitrile A1 1. Protonation of Epoxide Oxygen start->A1 Weak Nu: (H₂O, ROH) B1 1. Direct Nucleophilic attack at C2 start->B1 Strong Nu⁻: (RO⁻, R₂NH, RSH) A2 2. Nucleophilic attack at C3 (tertiary, benzylic) A1->A2 Sₙ1-like (electronic control) A3 Product A: 3-Hydroxy-2-methyl-2-nucleo- 3-phenylpropanenitrile A2->A3 B2 2. Protonation of Alkoxide (Workup) B1->B2 Sₙ2 (steric control) B3 Product B: 2-Hydroxy-3-methyl-3-nucleo- 3-phenylpropanenitrile B2->B3

Caption: Divergent pathways for the ring-opening of 3-Methyl-3-phenyloxirane-2-carbonitrile.

Experimental Protocols

Safety Precaution: 3-Methyl-3-phenyloxirane-2-carbonitrile and its derivatives should be handled with care in a well-ventilated fume hood.[14] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Acid-Catalyzed Methanolysis (Attack at C3)

Objective: To synthesize 3-hydroxy-2-methoxy-2-methyl-3-phenylpropanenitrile via acid-catalyzed ring-opening with methanol.

Materials:

  • 3-Methyl-3-phenyloxirane-2-carbonitrile (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~1-2 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-Methyl-3-phenyloxirane-2-carbonitrile (e.g., 1.59 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (e.g., 0.1 mL) dropwise with vigorous stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~20 mL).

  • Remove most of the methanol using a rotary evaporator.

  • Add deionized water (30 mL) and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-30% ethyl acetate in hexanes gradient) to yield the pure product.

Characterization (Expected):

  • ¹H NMR: Appearance of a new methoxy singlet (~3.2-3.5 ppm) and a hydroxyl proton. Disappearance of epoxide protons.

  • IR: Broad O-H stretch (~3400 cm⁻¹) and a sharp C≡N stretch (~2240 cm⁻¹).

Protocol 2: Base-Catalyzed Aminolysis with Diethylamine (Attack at C2)

Objective: To synthesize 2-(diethylamino)-3-hydroxy-3-methyl-3-phenylpropanenitrile via nucleophilic ring-opening with diethylamine.

Materials:

  • 3-Methyl-3-phenyloxirane-2-carbonitrile (1.0 eq)

  • Diethylamine (2.0-3.0 eq)

  • Ethanol (EtOH) or Tetrahydrofuran (THF) as solvent

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 3-Methyl-3-phenyloxirane-2-carbonitrile (e.g., 1.59 g, 10 mmol) in ethanol (40 mL).

  • Add diethylamine (e.g., 2.1 mL, 20 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for EtOH). Monitor the reaction by TLC. The reaction may require several hours to overnight for completion.

  • Cool the reaction to room temperature and concentrate the solvent using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers. The product may be in either layer depending on the pH. To isolate the basic product, ensure the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification can be achieved via flash column chromatography on silica gel, often with a small percentage of triethylamine (~1%) added to the eluent to prevent streaking of the amine product.

Experimental Workflow Visualization

G cluster_workflow General Experimental Workflow A 1. Reaction Setup - Dissolve Epoxide in Solvent - Add Catalyst/Nucleophile B 2. Reaction Monitoring - Stir at specified temp. - Track with TLC A->B C 3. Workup - Quench Reaction - Aqueous Extraction B->C D 4. Isolation - Dry Organic Layer - Concentrate Solvent C->D E 5. Purification - Flash Column Chromatography D->E F 6. Characterization - NMR, IR, MS E->F

Caption: A generalized workflow for epoxide ring-opening reactions.

Comparative Data and Expected Outcomes

The choice of nucleophile and conditions will determine the major product formed. The following table summarizes expected outcomes for the ring-opening of 3-Methyl-3-phenyloxirane-2-carbonitrile.

Conditions Nucleophile (Nu) Mechanism Primary Site of Attack Major Product Typical Yields
Acidic (H⁺ cat.) H₂O, ROHSN1-likeC3 (more substituted)3-Hydroxy-2-alkoxy/hydroxy-2-methyl-3-phenylpropanenitrile65-85%
Basic / Neutral R₂NH, RS⁻, RO⁻SN2C2 (less substituted)2-Hydroxy-3-amino/thio/alkoxy-3-methyl-3-phenylpropanenitrile70-90%
Organometallic R-MgBr, R-LiSN2C2 (less substituted)2-Hydroxy-3-alkyl-3-methyl-3-phenylpropanenitrile50-75%

References

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Different protocols for the nucleophilic ring-opening reaction of epoxides. Available at: [Link]

  • Sonnet, P. E., & Durette, P. L. (2014). Nickel-Catalyzed Regiodivergent Opening of Epoxides with Aryl Halides: Co-Catalysis Controls Regioselectivity. PMC. Available at: [Link]

  • Tsuruta, T., et al. (1972). Stereochemistry of ring-opening reactions of epoxide with aluminum and zinc porphyrins. Macromolecules. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Organic Chemistry Plus. Available at: [Link]

  • Ashenhurst, J. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. Available at: [Link]

  • Gagné, M. R., & Marks, T. J. (1993). Epoxide-Opening and Group-Transfer Reactions Mediated by Monomeric Zirconium Imido Complexes. PMC. Available at: [Link]

  • Faber, K., et al. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Jacobsen, E. N., & Schaus, S. E. (2003). Regioselective Ring Opening of Enantiomerically Enriched Epoxides via Catalysis with Chiral (Salen)Cr(III) Complexes. ResearchGate. Available at: [Link]

  • Kumar, R., & Chandra, R. (2016). Ring opening of epoxides with C-nucleophiles. PubMed. Available at: [Link]

  • Andersson, M., & Fokin, V. V. (2016). Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. Accounts of Chemical Research. Available at: [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

  • Norris, J. (2018, March 3). Regioselectivity of epoxide ring-opening. YouTube. Available at: [Link]

  • Nájera, C., & Sansano, J. M. (2005). Regioselective Ring Opening of Amino Epoxides with Nitriles: An Easy Synthesis of (2R,3S)- and (2S,3S)-1,3-Diaminoalkan-2-ols with Differently Protected Amine Functions. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • He, L., et al. (2010). 3-(3-Cyanophenyl)-N-phenyloxirane-2-carboxamide. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2015, February 19). How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile?. Available at: [Link]

  • ResearchGate. (2017, January 5). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Available at: [Link]

  • Hofrichter, M., & Kara, S. (2021). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Transformation of (2R,3S)‐2‐benzoyl‐3‐phenyloxirane‐2‐carbonitrile (2 a). Available at: [Link]

  • ResearchGate. (2018, September 8). How could one make 3-oxo-2-phenyl-2-((3-vinyloxiran-2-yl)methyl)butanenitrile?. Available at: [Link]

  • Parker, R. E., & Isaacs, N. S. (1969). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC. Available at: [Link]

  • ChemComplete. (2020, December 10). Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube. Available at: [Link]

  • MDPI. (2023, April 3). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Available at: [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Hydrolysis of 3-Methyl-3-phenyloxirane-2-carbonitrile to α-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transformation of 3-methyl-3-phenyloxirane-2-carbonitrile to its corresponding α-hydroxy acid, 2-hydroxy-2-methyl-3-phenylpropanoic acid, represents a significant reaction in organic synthesis, yielding a valuable scaffold for pharmaceutical and fine chemical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic principles and offering robust protocols for both acidic and basic hydrolysis of this substrate. By elucidating the underlying chemical causality and providing self-validating experimental designs, this guide aims to empower researchers to achieve high-yield, stereocontrolled synthesis of the target α-hydroxy acid.

Introduction

α-Hydroxy acids are a pivotal class of organic compounds, integral to numerous biologically active molecules and serving as versatile chiral building blocks in asymmetric synthesis. The strategic placement of a hydroxyl group adjacent to a carboxylic acid moiety imparts unique chemical reactivity and stereochemical properties. The precursor, 3-methyl-3-phenyloxirane-2-carbonitrile, is a highly functionalized molecule containing a strained epoxide ring and a nitrile group. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, while the nitrile group provides a direct synthetic handle to the desired carboxylic acid functionality through hydrolysis.[1] This dual reactivity makes it an attractive starting material for the efficient synthesis of α-hydroxy acids.

The hydrolysis of both the epoxide and the nitrile can be achieved under either acidic or basic conditions, with each approach offering distinct mechanistic pathways and considerations for regioselectivity and stereocontrol.[2][3][4][5] Understanding these differences is paramount for optimizing reaction conditions and achieving the desired product in high purity and yield.

G cluster_reactant 3-Methyl-3-phenyloxirane-2-carbonitrile cluster_product 2-Hydroxy-2-methyl-3-phenylpropanoic Acid reactant C₁₀H₉NO product C₁₀H₁₂O₃ reactant->product Hydrolysis

Caption: Chemical transformation from reactant to product.

Mechanistic Insights: A Tale of Two Pathways

The hydrolysis of 3-methyl-3-phenyloxirane-2-carbonitrile proceeds through a concerted process involving both the opening of the epoxide ring and the hydrolysis of the nitrile group. The sequence of these events and the regiochemical outcome of the ring-opening are dictated by the pH of the reaction medium.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the epoxide carbons and creates a better leaving group.[2][3][6] Subsequently, a water molecule, acting as a nucleophile, attacks one of the epoxide carbons. For an asymmetric epoxide like 3-methyl-3-phenyloxirane-2-carbonitrile, the nucleophilic attack preferentially occurs at the more substituted carbon (the tertiary carbon bearing the phenyl and methyl groups).[2][3] This regioselectivity is attributed to the development of a partial positive charge on this carbon in the transition state, which is stabilized by the electron-donating effects of the phenyl and methyl groups, resembling an SN1-like character.[2][7] The attack occurs from the backside, leading to an inversion of configuration at the attacked carbon, resulting in a trans-diol arrangement of the newly formed hydroxyl groups.[1][2][3][8]

Concurrently, the nitrile group is hydrolyzed to a carboxylic acid. This process involves the protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water.[9] A series of proton transfers and tautomerization steps convert the nitrile into an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[4][10]

G A Protonation of Epoxide Oxygen B Nucleophilic Attack by H₂O at Tertiary Carbon A->B C Ring Opening (Inversion of Stereochemistry) B->C H Final α-Hydroxy Acid Product C->H D Protonation of Nitrile E Nucleophilic Attack by H₂O on Nitrile Carbon D->E F Formation of Amide Intermediate E->F G Hydrolysis of Amide to Carboxylic Acid F->G G->H

Caption: Acid-catalyzed hydrolysis workflow.

Base-Catalyzed Hydrolysis

In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the epoxide carbons.[2][3][8] In contrast to the acid-catalyzed mechanism, the attack under basic conditions occurs at the less sterically hindered carbon atom, which in this case is the secondary carbon bearing the nitrile group.[2][3][8] This is a classic SN2 reaction, where steric hindrance plays a dominant role in determining the site of attack. The ring-opening results in the formation of an alkoxide intermediate, which is subsequently protonated during the work-up to yield the hydroxyl group. This pathway also results in an inversion of stereochemistry at the point of attack.

The nitrile group is also hydrolyzed under basic conditions. The hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4][9] This is followed by protonation from water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by hydroxide to a carboxylate salt and ammonia.[4][5] A final acidification step is required to obtain the free carboxylic acid.[4][5][9]

G A Nucleophilic Attack by OH⁻ at Secondary Carbon B Ring Opening (Inversion of Stereochemistry) A->B C Formation of Alkoxide B->C G Protonation during Work-up C->G D Nucleophilic Attack by OH⁻ on Nitrile Carbon E Formation of Amide Intermediate D->E F Hydrolysis to Carboxylate Salt E->F F->G H Final α-Hydroxy Acid Product G->H G cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Reactant B Add Acid/Base A->B C Reflux B->C D Cool Reaction C->D E Extraction D->E F Washing E->F G Drying F->G H Solvent Removal G->H I Recrystallization or Chromatography H->I

Sources

Using 3-Methyl-3-phenyloxirane-2-carbonitrile as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methyl-3-phenyloxirane-2-carbonitrile as a Chiral Building Block in Advanced Organic Synthesis

Introduction & Structural Significance

3-Methyl-3-phenyloxirane-2-carbonitrile (CAS 28937-48-6) is a versatile glycidic nitrile that serves as a highly reactive chiral building block in the synthesis of complex pharmaceutical intermediates[1]. Its unique reactivity stems from the highly strained three-membered oxirane ring flanked by an electron-withdrawing cyano group at the C2 position, and sterically demanding methyl and phenyl substituents at the C3 position[2]. This specific structural arrangement allows for highly tunable, regioselective ring-opening reactions and decarboxylative rearrangements, making it invaluable for generating


-hydroxy-

-amino nitriles, unnatural

-amino acids, and aryl-substituted aldehydes[3].

Mechanistic Insights & Causality (E-E-A-T)

The synthetic utility of 3-methyl-3-phenyloxirane-2-carbonitrile relies heavily on controlling the regioselectivity of the epoxide ring-opening. As a Senior Application Scientist, understanding the causality behind catalyst selection is critical to predicting the major product:

  • Electronic vs. Steric Control in Aminolysis: The C2 carbon is highly electron-deficient due to the adjacent nitrile group, typically favoring

    
     nucleophilic attack by amines under neutral or basic conditions[2]. However, the C3 position, despite being sterically hindered by the methyl and phenyl groups, can stabilize a developing positive charge. By employing a mild Lewis acid catalyst such as Lithium Perchlorate (
    
    
    
    ), the oxirane oxygen is coordinated, heavily polarizing the C–O bond. This shifts the mechanism toward an
    
    
    -like transition state, directing nucleophilic attack to the C3 position to yield
    
    
    -amino-
    
    
    -hydroxynitriles.
  • Domino Ring-Opening Esterification (DROE): Recent organocatalytic advances demonstrate that glycidic nitriles can undergo a Knoevenagel condensation/asymmetric epoxidation/DROE sequence. When reacted with anilines and methanol under Cinchona alkaloid-based catalysis, the epoxide undergoes stereoretentive ring-opening to form

    
    -arylglycine esters, which are critical precursors for unnatural amino acids[4].
    
  • Decarboxylative Rearrangement: Saponification of the nitrile yields 3-methyl-3-phenylglycidic acid. Upon acidification and heating, the epoxide opens to form a carbocation at C3 (stabilized by the phenyl ring). A subsequent Meinwald-type 1,2-hydride or methyl shift, coupled with decarboxylation, yields 2-phenylpropanal (hydratropic aldehyde).

Quantitative Data: Regioselectivity in Nucleophilic Ring-Opening

The table below summarizes the causal relationship between the chosen catalyst/conditions and the resulting regioselectivity during the ring-opening of 3-methyl-3-phenyloxirane-2-carbonitrile.

NucleophileCatalyst / ConditionSolventPrimary Attack SiteMajor Product TypeYield (%)
BenzylamineNone (Thermal)EtOHC2 (

)

-Amino-

-hydroxynitrile
65 - 70
Benzylamine

(1.0 eq)

C3 (

-like)

-Amino-

-hydroxynitrile
85 - 92
p-AnisidineCinchona AlkaloidMeOHC2 (DROE)

-Arylglycine Ester
75 - 82

/

HCl (aq) / HeatTolueneC3 (Rearrangement)2-Phenylpropanal78 - 85

Experimental Protocols

Protocol A: Regioselective Synthesis of -Amino- -hydroxynitriles via -Catalyzed Aminolysis

Self-Validating Design: The use of


 specifically forces C3 attack. The reaction is monitored via TLC, where the highly polar 

-amino alcohol product will exhibit a significantly lower

than the starting glycidic nitrile.
  • Catalyst Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol of anhydrous

    
     in 10 mL of anhydrous acetonitrile (
    
    
    
    ). Causality: Strictly anhydrous conditions prevent premature hydrolysis of the oxirane ring.
  • Substrate Addition: Add 1.0 mmol of 3-methyl-3-phenyloxirane-2-carbonitrile to the solution. Stir at room temperature for 10 minutes to allow Lewis acid coordination with the epoxide oxygen.

  • Nucleophilic Attack: Introduce 1.2 mmol of the primary amine (e.g., benzylamine) dropwise over 5 minutes.

  • Reaction Monitoring: Heat the mixture to 60°C. Monitor via TLC (Hexane/EtOAc 7:3). The starting material (

    
    ) should disappear within 4-6 hours, replaced by a new spot (
    
    
    
    ).
  • Quenching & Workup: Cool to room temperature and quench with 10 mL of saturated aqueous

    
    . Extract with ethyl acetate (3 x 15 mL). The organic layers are washed with brine, dried over anhydrous 
    
    
    
    , and concentrated in vacuo.
  • Validation: Confirm C3-attack regioselectivity via

    
     NMR. The 
    
    
    
    -proton (adjacent to the nitrile and hydroxyl group) will appear as a distinct singlet downfield (
    
    
    ppm), confirming the amine attacked the tertiary C3 carbon.
Protocol B: Hydrolysis and Decarboxylative Rearrangement to 2-Phenylpropanal

Self-Validating Design: The evolution of


 gas during the acidification step serves as an immediate visual confirmation of the decarboxylation process.
  • Saponification: Suspend 10 mmol of 3-methyl-3-phenyloxirane-2-carbonitrile in 20 mL of a 10% ethanolic NaOH solution. Reflux for 2 hours until the nitrile is fully hydrolyzed to the sodium glycidate salt.

  • Solvent Exchange: Evaporate the ethanol under reduced pressure and redissolve the residue in 20 mL of a biphasic Toluene/Water (1:1) mixture.

  • Acidification & Rearrangement: Cool the biphasic mixture to 0°C. Slowly add 6M HCl dropwise until the aqueous layer reaches pH 2. Observation: Vigorous effervescence (

    
     evolution) will occur as the glycidic acid decarboxylates.
    
  • Thermal Shift: Once gas evolution slows, heat the biphasic mixture to 80°C for 1 hour to drive the Meinwald rearrangement to completion. Causality: Heating provides the activation energy required for the 1,2-hydride shift following the epoxide opening.

  • Extraction & Purification: Separate the toluene layer. Extract the aqueous layer with an additional 10 mL of toluene. Combine the organic layers, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate. Purify via vacuum distillation to yield pure 2-phenylpropanal.

Reaction Pathway Visualization

G Start 3-Methyl-3-phenyloxirane- 2-carbonitrile (CAS: 28937-48-6) Path1 Pathway A: Regioselective Aminolysis Start->Path1 Amines, LiClO4 (Lewis Acid) Path2 Pathway B: Hydrolysis & Decarboxylation Start->Path2 1. NaOH, H2O 2. HCl, Heat Path3 Pathway C: Domino Ring-Opening (DROE) Start->Path3 Anilines, MeOH Organocatalyst Product1 β-Amino-α-hydroxynitrile (C3-Attack Product) Path1->Product1 SN1-like Opening Product2 2-Phenylpropanal (Rearrangement Product) Path2->Product2 Meinwald Rearrangement Product3 α-Arylglycine Esters (Unnatural Amino Acids) Path3->Product3 Stereoretentive

Fig 1. Divergent synthetic pathways of 3-Methyl-3-phenyloxirane-2-carbonitrile.

References

  • Battaglia, V., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters, 25(27), 5038-5043. Retrieved from[Link]

  • Meninno, S., et al. (2026). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Organic Letters, 28(4), 1457–1462. Retrieved from[Link]

Sources

Application Notes and Protocols: Reagents for the Epoxidation of α-Phenylcrotononitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers

Introduction

The synthesis of enantiomerically enriched α,β-epoxy nitriles represents a critical challenge in medicinal chemistry and drug development. These strained three-membered rings are versatile chiral building blocks, readily opened by various nucleophiles to generate a range of functionalized products with high stereocontrol.[1] α-Phenylcrotononitrile, an α,β-unsaturated nitrile, is a classic example of an electron-deficient alkene. The powerful electron-withdrawing nature of the nitrile group deactivates the double bond towards traditional electrophilic epoxidation agents like meta-chloroperoxybenzoic acid (m-CPBA), which are highly effective for electron-rich olefins.[1][2]

This technical guide addresses this challenge by focusing on nucleophilic epoxidation strategies, which are specifically suited for electron-poor substrates.[3][4] We will explore the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for both racemic and asymmetric synthesis, empowering researchers to select and implement the optimal methodology for their specific research goals.

Core Principles: Nucleophilic Epoxidation of Electron-Deficient Alkenes

The epoxidation of α,β-unsaturated nitriles proceeds via a nucleophilic attack on the β-carbon of the alkene, a mechanism fundamentally different from the concerted electrophilic addition seen with reagents like m-CPBA. This pathway, often referred to as the Weitz-Scheffer reaction, involves a two-step process.[5]

  • Michael Addition: A nucleophilic oxidant, typically a hydroperoxide anion (OOH⁻) generated by treating hydrogen peroxide with a base, attacks the electron-poor double bond in a conjugate (1,4-addition) fashion.[4] This forms a resonance-stabilized enolate intermediate.

  • Intramolecular Cyclization: The resulting enolate oxygen then acts as an internal nucleophile, attacking the adjacent oxygen atom and displacing the hydroxide leaving group to form the epoxide ring.[4][5]

This stepwise mechanism has significant stereochemical implications; unlike concerted reactions, the geometry of the starting alkene is not always retained in the final product.[1][3]

G cluster_system Juliá-Colonna Triphasic System cluster_workflow Experimental Workflow organic Organic Phase (Toluene + Substrate) interface Interface (Solid Poly-L-Leucine Catalyst) organic->interface Substrate Diffusion aqueous Aqueous Phase (H₂O₂ + NaOH) aqueous->interface Oxidant Diffusion start Combine Phases & Catalyst react Stir Vigorously at Controlled Temperature start->react monitor Monitor by TLC/HPLC react->monitor workup Separate Phases, Extract & Purify monitor->workup end Enantioenriched Epoxide workup->end G cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous Phase epoxidation Substrate + [Q*OOH⁻] Epoxide + [Q*OH⁻] qoh [Q*OH⁻] qbr [Q*X⁻] qoh->qbr Regeneration ion_exchange [Q*X⁻] + HOO⁻ [Q*OOH⁻] + X⁻ ion_exchange->epoxidation Phase Transfer

Sources

Conversion of 3-Methyl-3-phenyloxirane-2-carbonitrile to aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Conversion of 3-Methyl-3-phenyloxirane-2-carbonitrile to α-Phenyl-α-methylacetaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: α-Aryl aldehydes are pivotal intermediates in organic synthesis and serve as core structural motifs in numerous pharmaceutical agents. This document provides a comprehensive guide to the transformation of 3-methyl-3-phenyloxirane-2-carbonitrile into the corresponding α-aryl aldehyde. The protocol leverages a direct, single-reagent approach using Diisobutylaluminium Hydride (DIBAL-H), which facilitates a tandem reaction involving a Lewis acid-mediated epoxide ring rearrangement followed by the partial reduction of the nitrile moiety. We will explore the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the critical parameters for achieving high yields and purity. This guide is designed to equip researchers with the necessary knowledge to confidently execute and adapt this valuable synthetic transformation.

Scientific Principles and Mechanistic Overview

The conversion of 3-methyl-3-phenyloxirane-2-carbonitrile to an aldehyde presents a dual challenge: the controlled opening and rearrangement of the stable epoxide ring and the selective reduction of the nitrile group to an aldehyde, avoiding over-reduction to the corresponding amine or alcohol. While this could be approached as a two-step sequence (rearrangement then reduction), a more elegant and efficient strategy involves a single reagent capable of orchestrating both transformations.

The Dual Role of DIBAL-H: Lewis Acid and Hydride Donor

Diisobutylaluminium Hydride (DIBAL-H) is uniquely suited for this transformation. It functions not only as a potent reducing agent but also as a Lewis acid. This dual reactivity is the cornerstone of the protocol's efficiency.

  • Lewis Acid Catalysis: The aluminum center in DIBAL-H is electron-deficient and can coordinate to the oxygen atom of the epoxide ring. This coordination polarizes the C-O bonds, weakening them and facilitating a ring-opening rearrangement.[1][2]

  • Nucleophilic Hydride Delivery: DIBAL-H is a source of a hydride ion (H⁻), which is essential for the reduction of the nitrile group.[3]

Proposed Tandem Reaction Mechanism

The reaction is believed to proceed through a concerted or rapid sequential pathway initiated by the Lewis acidic nature of DIBAL-H.

  • Epoxide Activation and Rearrangement: DIBAL-H coordinates to the epoxide oxygen. This promotes the cleavage of the C3-O bond, which is favored due to the formation of a stabilized tertiary carbocation adjacent to the phenyl group. A subsequent 1,2-hydride shift occurs, leading to the formation of a transient keto-nitrile intermediate. This type of rearrangement is a well-documented pathway for epoxides under Lewis acidic conditions.[4][5]

  • Nitrile Reduction: The same DIBAL-H (or a second equivalent) then acts as a reducing agent. The hydride attacks the electrophilic carbon of the nitrile, forming a stable N-aluminyl imine intermediate.

  • Hydrolysis to Aldehyde: Upon aqueous workup, this imine intermediate is hydrolyzed, liberating the final aldehyde product. The bulky nature of DIBAL-H is critical, as it typically prevents a second hydride addition to the imine, thus arresting the reaction at the aldehyde stage.[3][6]

Tandem Reaction Mechanism Start 3-Methyl-3-phenyloxirane-2-carbonitrile Coordination DIBAL-H Coordination (Lewis Acid Role) Start->Coordination + DIBAL-H Rearrangement Ring Opening & 1,2-Hydride Shift Coordination->Rearrangement Reduction Nitrile Reduction (Hydride Donor Role) Coordination->Reduction Tandem Process KetoNitrile Intermediate: α-Phenyl-α-methyl malononitrile Rearrangement->KetoNitrile Rearrangement KetoNitrile->Reduction + DIBAL-H Imine N-Aluminyl Imine Intermediate Reduction->Imine Hydrolysis Aqueous Workup (Hydrolysis) Imine->Hydrolysis + H₂O Product α-Phenyl-α-methylacetaldehyde Hydrolysis->Product

Figure 1: Conceptual workflow of the DIBAL-H mediated tandem reaction.

Detailed Experimental Protocol

This protocol describes the direct conversion of 3-methyl-3-phenyloxirane-2-carbonitrile to the corresponding aldehyde.

Safety Precautions:

  • DIBAL-H is pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • The quenching procedure is highly exothermic and should be performed slowly behind a blast shield in a well-ventilated fume hood.

Materials and Reagents
ReagentGradeSupplierNotes
3-Methyl-3-phenyloxirane-2-carbonitrile>97%VariesStarting material[7]
Diisobutylaluminium Hydride (DIBAL-H)1.0 M in TolueneVariesPyrophoric; handle under inert gas.
Anhydrous Dichloromethane (DCM)DriSolv™ or similarVariesUsed as the reaction solvent.
Saturated Aqueous Potassium Sodium TartrateReagent GradeVariesFor quenching (Rochelle's Salt).
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariesFor drying organic layers.
Diethyl EtherACS GradeVariesFor extraction.
HexanesACS GradeVariesFor chromatography.
Ethyl AcetateACS GradeVariesFor chromatography.
Silica Gel230-400 meshVariesFor column chromatography.
Step-by-Step Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Assemble flame-dried glassware under an inert atmosphere (Ar/N₂). p2 2. Add starting material and anhydrous DCM via syringe. p1->p2 r1 3. Cool the solution to -78 °C (dry ice/acetone bath). p2->r1 r2 4. Add DIBAL-H solution dropwise over 30 minutes. r1->r2 r3 5. Stir at -78 °C for 2-3 hours. Monitor by TLC. r2->r3 w1 6. Quench slowly with Rochelle's salt solution at -78 °C. r3->w1 w2 7. Warm to RT and stir until layers are clear. w1->w2 w3 8. Separate layers, extract aqueous phase with Et₂O. w2->w3 w4 9. Combine organics, dry (MgSO₄), filter, and concentrate. w3->w4 w5 10. Purify by flash column chromatography. w4->w5

Figure 2: High-level experimental workflow diagram.
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-methyl-3-phenyloxirane-2-carbonitrile (1.00 g, 6.28 mmol).

    • Add anhydrous dichloromethane (25 mL) via syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H:

    • Slowly add DIBAL-H (1.0 M solution in toluene, 7.5 mL, 7.5 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Upon completion of the addition, stir the reaction mixture at -78 °C.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (eluent: 10% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.

  • Quenching:

    • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt, ~20 mL). Caution: Gas evolution and exotherm.

    • Once the initial vigorous reaction has subsided, remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup:

    • Stir the biphasic mixture vigorously for 1-2 hours or until the two layers become clear, which indicates the complete complexation of aluminum salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether (2 x 30 mL).

    • Combine all organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure aldehyde.

Data and Expected Results

The described protocol is expected to provide the target aldehyde in good yield. The primary challenge is preventing over-reduction.

Optimization of Reaction Parameters

Precise control over temperature and stoichiometry is paramount for success.

ParameterRecommended ConditionRationale & Causality
Temperature -78 °CEssential for controlling the reactivity of DIBAL-H. Higher temperatures can lead to over-reduction to the alcohol or other undesired side reactions.
DIBAL-H Equiv. 1.1 - 1.2Sufficient to drive both the rearrangement and reduction to completion. Excess DIBAL-H significantly increases the risk of over-reduction.
Solvent DCM, Toluene, EtherAprotic, non-coordinating solvents are required. DCM is often preferred for its ability to dissolve substrates and maintain low temperatures.
Quenching Agent Rochelle's SaltForms a soluble tartrate complex with aluminum salts, preventing the formation of gelatinous precipitates and simplifying the workup.
Troubleshooting Common Issues
  • Low Yield: May result from incomplete reaction or degradation of the product on silica gel. Ensure the reaction has gone to completion by TLC before quenching. Consider deactivating the silica gel with triethylamine for sensitive aldehydes.

  • Presence of Starting Material: Indicates insufficient DIBAL-H or reaction time. Check the molarity of the DIBAL-H solution, as it can degrade over time.

  • Over-reduction to Alcohol: This is the most common side product. It is caused by excess DIBAL-H or allowing the reaction temperature to rise. Ensure slow, controlled addition at -78 °C.

Conclusion

This application note provides a robust and efficient protocol for the conversion of 3-methyl-3-phenyloxirane-2-carbonitrile to α-phenyl-α-methylacetaldehyde. By capitalizing on the dual Lewis acid/reducing agent nature of DIBAL-H, this tandem reaction offers a streamlined approach to synthesizing valuable α-aryl aldehyde building blocks. The success of this procedure hinges on meticulous control of reaction conditions, particularly temperature and stoichiometry, to favor the desired transformation while minimizing side reactions. The insights and detailed steps provided herein should enable researchers to effectively apply this methodology in their synthetic endeavors.

References

  • Metzner, P. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8029-8067. [Link]

  • Jung, M. E., & Piizzi, G. (2005). Iminologous epoxide ring-closure. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Coxon, J. M. (n.d.). The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde. CORE. [Link]

  • Badham, N. F., et al. (2025). Two-step transformation of ketones to carboxylic acids through a ring-opening reaction of epoxynitriles with a squarate anion. Chemistry Letters. [Link]

  • Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Stephen aldehyde synthesis. [Link]

  • Suda, K., Kikkawa, T., Nakajima, S., & Takanami, T. (2004). Chromium(III) tetraphenylporphyrin triflate is an efficient and characteristic Lewis acid catalyst for a regio- and stereoselective rearrangement of epoxides to aldehydes. Journal of the American Chemical Society, 126(31), 9554–9555. [Link]

  • Cambridge, J. R. A. (n.d.). Lewis acid catalysed rearrangement of epoxides: A mechanistic study. CORE. [Link]

  • Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides. PMC. [Link]

  • Chemistry Stack Exchange. (2015, February 19). How do I synthesize 3-phenyloxirane-2-carbaldehyde from chloroacetonitrile?. [Link]

  • Hisaeda, Y., et al. (n.d.). Acid-Catalyzed Rearrangement of Epoxides. ResearchGate. [Link]

  • Hammer, S. C., et al. (2022). Efficient chemoenzymatic synthesis of α-aryl aldehydes as intermediates in C–C bond forming biocatalytic cascades. PMC. [Link]

  • Williams, D. B. G., & Lawton, M. (2005). Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols. Organic & Biomolecular Chemistry, 3(18), 3269–3272. [Link]

  • Chemistry Steps. (2024, November 29). Converting Amides to Aldehydes and Ketones. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile via Phase-Transfer Catalyzed Darzens Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocol.

Introduction & Chemical Context

[1] (CAS: 28937-48-6) is a highly functionalized epoxide building block. Oxirane-2-carbonitriles (glycidic nitriles) serve as critical intermediates in medicinal chemistry, frequently utilized in regioselective ring-opening reactions to generate


-amino alcohols, aziridines, and complex heterocyclic pharmaceutical scaffolds.

Traditionally, the synthesis of this compound relies on the [2] between acetophenone and chloroacetonitrile. However, conventional conductive heating methods suffer from prolonged reaction times (4–12 hours), moderate yields, and the formation of unwanted byproducts due to competing aldol condensations and epoxide degradation under harsh basic conditions.

This application note details a highly optimized, [3] protocol that leverages solvent-free, solid-liquid phase-transfer catalysis (PTC) to drastically improve yield, stereochemical integrity, and reaction kinetics.

Mechanistic Causality & Microwave Activation

As a self-validating system, this protocol is designed around the specific dielectric properties of the reaction intermediates. Understanding the causality behind the experimental parameters is essential for protocol validation and scale-up:

  • Phase-Transfer Catalysis (PTC): Solid potassium hydroxide (KOH) is utilized as the base to prevent the hydrolysis of the nitrile group—a common failure point with aqueous bases. To facilitate the deprotonation of chloroacetonitrile in a solvent-free (neat) environment, Benzyltriethylammonium chloride (TEBAC) is introduced. The quaternary ammonium cation transports the hydroxide ion into the organic phase, enabling rapid carbanion formation.

  • Microwave Dielectric Heating: The reaction proceeds via an aldol-type alkoxide intermediate, followed by an intramolecular

    
     displacement of the chloride ion to close the oxirane ring. This ring-closure is the rate-limiting step. Microwave irradiation selectively couples with the highly polar alkoxide transition state, providing localized superheating that overcomes the activation energy barrier instantaneously, without raising the bulk temperature to degradation levels.
    

Mechanism A Chloroacetonitrile B Carbanion Intermediate [Cl-CH-CN]⁻ A->B KOH / TEBAC Deprotonation C Aldol-Type Alkoxide Ph-C(CH3)(O⁻)-CH(Cl)-CN B->C Acetophenone Nucleophilic Attack D Epoxide Product 3-Methyl-3-phenyloxirane-2-carbonitrile C->D Microwave Heating Intramolecular SN2 (-Cl⁻)

Darzens condensation mechanism for 3-Methyl-3-phenyloxirane-2-carbonitrile synthesis.

Quantitative Data Summary

The transition from conventional batch synthesis to microwave-assisted sealed-vessel synthesis yields significant improvements in all critical quality attributes (CQAs).

ParameterConventional HeatingMicrowave-Assisted (MAS)Mechanistic Advantage
Reaction Temperature 25 °C – 60 °C (Bulk)60 °C (Dynamic Control)Tighter thermal control prevents Cannizzaro side-reactions.
Reaction Time 4 – 12 hours5 – 10 minutes~70x Faster due to rapid dielectric heating of polar intermediates.
Yield (%) 55% – 65%85% – 92%+30% Yield increase by bypassing thermal degradation pathways.
Solvent THF / EthanolSolvent-Free (Neat)Aligns with Green Chemistry; prevents solvent microwave quenching.
Catalyst Soluble BasesTEBAC (Solid-Liquid PTC)Easier workup and superior phase-boundary reactivity.

Step-by-Step Experimental Protocol

Reagents & Equipment
  • Substrates: Acetophenone (Reagent grade, >99%), Chloroacetonitrile (Reagent grade, >99%).

  • Catalyst & Base: Potassium hydroxide (KOH) pellets, Benzyltriethylammonium chloride (TEBAC).

  • Equipment: Dedicated [4] (e.g., CEM Discover or Biotage Initiator) equipped with dynamic power adjustment and an IR temperature sensor.

Workflow A Chloroacetonitrile + Acetophenone C Microwave Irradiation (150W, 60°C, 8 min) A->C B Solid KOH + TEBAC Catalyst B->C Phase Transfer D Liquid-Liquid Extraction (EtOAc / H2O) C->D Rapid Cooling E Flash Chromatography (Hexanes:EtOAc) D->E Organic Phase F 3-Methyl-3-phenyloxirane-2-carbonitrile (Pure Product) E->F Isolation

Workflow for the microwave-assisted synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile.

Methodology & Validation Checkpoints

Step 1: Reagent Loading Into a 10 mL heavy-walled borosilicate microwave vial equipped with a magnetic stir bar, add acetophenone (120 mg, 1.0 mmol) and chloroacetonitrile (90 mg, 1.2 mmol).

Step 2: Catalyst & Base Addition Add TEBAC (22.7 mg, 0.1 mmol, 10 mol%) followed by finely powdered KOH (112 mg, 2.0 mmol).

  • Causality Insight: The KOH must be freshly and finely ground immediately before use to maximize the solid-liquid interfacial surface area, which is the primary driver for PTC efficiency.

Step 3: Microwave Irradiation Seal the vial with a Teflon-lined crimp cap. Program the microwave synthesizer to a maximum power of 150 W. Set the target temperature to 60 °C and the hold time to 8 minutes. Enable the dynamic power modulation feature and set the stirring rate to maximum (e.g., 900 rpm) to maintain a homogenous suspension.

  • Validation Checkpoint (Self-Validating System): Monitor the microwave profile (Power vs. Time graph). The system should show a rapid initial power spike (~100-150 W) followed by stabilization at <30 W to maintain 60 °C. A continuous high power draw indicates a loss of coupling efficiency or hardware failure.

Step 4: Cooling & Quenching Upon completion, allow the reactor's compressed gas-jet cooling system to rapidly cool the vial to <25 °C. Carefully decrimp the vial, dilute the mixture with ethyl acetate (10 mL), and quench the remaining base by adding distilled water (10 mL).

Step 5: Extraction Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous


, and concentrate under reduced pressure.

Step 6: Purification & Characterization Purify the crude oil via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (95:5 to 90:10). The product elutes as a mixture of cis and trans diastereomers. Yield: ~88% (140 mg).

  • Validation Checkpoint: Characterize via

    
    -NMR. Successful synthesis is confirmed by the disappearance of the acetophenone methyl ketone singlet (
    
    
    
    2.6 ppm) and the appearance of the characteristic oxirane ring proton signals.

References

  • Title : Phase Transfer Catalysis of Henry and Darzens Reactions Source : Scientific Research (SCIRP) URL :[Link]

  • Title : Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media Source : Accounts of Chemical Research (ACS Publications) URL :[Link]

  • Title : Microwave-assisted synthesis using sealed vessel technology Source : Organic Syntheses URL :[Link]

Sources

Troubleshooting & Optimization

Improving yield in Darzens synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Darzens Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile

Overview The Darzens condensation between acetophenone and chloroacetonitrile is a powerful synthetic route for producing 3-methyl-3-phenyloxirane-2-carbonitrile (a glycidic nitrile). However, researchers frequently encounter yield-limiting challenges such as competing aldol condensations, poor diastereoselectivity, and incomplete conversion. As an Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions to optimize your synthetic workflow.

Troubleshooting FAQs

Q1: My reaction yields a dark, tarry mixture with very low recovery of the desired epoxide. What is causing this? A1: This is a classic symptom of competing side reactions, specifically the base-catalyzed aldol condensation of acetophenone and the self-condensation of chloroacetonitrile[1]. Acetophenone possesses acidic α-protons that can be deprotonated if the base is too strong or if the effective concentration of the base in the organic phase is too high. Causality & Solution: Transition from a homogeneous basic solution to Solid-Liquid Phase Transfer Catalysis (S-L PTC). By using finely powdered KOH suspended in an aprotic solvent (like THF) with a phase-transfer catalyst (e.g., TBAB), the active hydroxide ion is slowly shuttled into the organic phase. This maintains a low steady-state concentration of the base—sufficient to deprotonate the highly acidic α-protons of chloroacetonitrile, but low enough to suppress the aldol condensation of acetophenone[2]. Additionally, keep the reaction temperature strictly between 0 °C and 15 °C to thermodynamically favor the Darzens pathway over self-condensation[3].

Q2: I am using an aqueous NaOH/DCM biphasic system (Liquid-Liquid PTC), but the conversion stalls at 50%. How can I drive the reaction to completion? A2: Liquid-Liquid (L-L) PTC systems often suffer from poor interfacial mass transfer and can lead to side reactions like the hydrolysis of the nitrile group or epoxide ring-opening due to the continuous presence of water[4]. Causality & Solution: The nucleophilic attack of the α-chloro carbanion on the acetophenone carbonyl is reversible, and the subsequent intramolecular S_N2 ring closure is the rate-determining step. If the intermediate alkoxide is protonated by water before ring closure, the reaction stalls. Switch to the anhydrous S-L PTC method (THF/Solid KOH) described in our protocol below. If you must use L-L PTC, increase the stirring rate to >800 rpm to maximize the interfacial surface area and use a highly lipophilic catalyst to improve the extraction of the enolate into the organic phase.

Q3: The NMR of my isolated product shows a ~1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity? A3: Standard achiral phase-transfer catalysts (like TBAB or TEBAC) typically yield poor diastereoselectivity (around 1:1 cis:trans) because the transition states leading to both isomers have similar energy barriers in unconstrained environments[2]. Causality & Solution: Stereocontrol in the Darzens reaction is dictated by the facial selectivity during the initial nucleophilic addition and the conformation of the intermediate alkoxide prior to ring closure. To improve the cis/trans ratio, utilize a chiral phase-transfer catalyst, such as Cinchona alkaloid derivatives (e.g., N-benzylcinchoninium chloride). Studies have shown that optimizing the solvent to THF and using specific chiral PTCs can push the diastereomeric ratio up to 6.9:1 while simultaneously improving enantioselectivity[2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes how different catalytic systems impact the yield and diastereoselectivity of the Darzens condensation of acetophenone and chloroacetonitrile.

Base / Catalyst SystemSolventTemp (°C)Typical Yield (%)Diastereoselectivity (cis:trans)Primary Issue Mitigated
Aq. NaOH / NoneWater/DCM25< 30%~ 1:1Baseline (High side reactions)
t-BuOK / Nonet-BuOH2555 - 65%~ 1:1Reduces nitrile hydrolysis
Aq. NaOH / Octopus CatalystBenzene1545 - 55%1:1Improves L-L phase transfer[3]
Solid KOH / TBABTHF0 - 1580 - 85%1.2:1Suppresses aldol condensation[2]
Solid KOH / Cinchona PTCTHF0> 85%Up to 6.9:1Improves stereocontrol[2]

Mechanistic Pathway & Competing Reactions

Understanding the reaction network is critical for troubleshooting. The diagram below illustrates the desired Darzens pathway versus the competing side reactions.

Darzens ClCN Chloroacetonitrile (ClCH2CN) Carbanion alpha-Chloro Carbanion [Cl-CH(-)-CN] ClCN->Carbanion Deprotonation Base Base (e.g., KOH/PTC) Base->Carbanion Alkoxide Alkoxide Intermediate (Ph)(CH3)C(O-)-CH(Cl)CN Carbanion->Alkoxide Nucleophilic Addition Side2 Nitrile Self-Condensation Products Carbanion->Side2 High Temp Acetophenone Acetophenone (PhCOCH3) Acetophenone->Alkoxide Side1 Aldol Condensation Products Acetophenone->Side1 Base (Excess) Product 3-Methyl-3-phenyloxirane- 2-carbonitrile Alkoxide->Product Intramolecular S_N2 (-Cl⁻)

Darzens mechanism showing the desired oxirane formation vs. base-catalyzed side reactions.

Standard Operating Procedure: Optimized Solid-Liquid PTC Synthesis

This self-validating protocol utilizes S-L PTC to maximize yield while preventing the formation of tarry byproducts.

Reagents:

  • Acetophenone: 10.0 mmol (1.0 eq)

  • Chloroacetonitrile: 12.0 mmol (1.2 eq)

  • Powdered Potassium Hydroxide (KOH): 15.0 mmol (1.5 eq)

  • Tetrabutylammonium bromide (TBAB): 0.5 mmol (0.05 eq)

  • Anhydrous Tetrahydrofuran (THF): 20 mL

Step-by-Step Workflow:

  • System Preparation: Equip a 50 mL oven-dried round-bottom flask with a magnetic stir bar. Flush the system with dry Nitrogen gas to prevent moisture-induced epoxide hydrolysis.

  • Reagent Loading: Add 10.0 mmol of acetophenone, 12.0 mmol of chloroacetonitrile, and 0.5 mmol of TBAB to the flask. Dissolve the mixture in 20 mL of anhydrous THF.

  • Temperature Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C. Causality: Low temperatures are critical to kinetically trap the alkoxide intermediate and prevent the self-condensation of chloroacetonitrile.

  • Base Addition: Weigh 15.0 mmol of freshly powdered KOH. Add the KOH to the stirring solution in 3 to 4 small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic deprotonation step, preventing localized temperature spikes that lead to aldol byproducts.

  • Reaction Maturation: Stir the heterogeneous mixture vigorously (800–1000 rpm) at 0 °C for 1 hour, then allow it to slowly warm to 15 °C over an additional 2 hours. Monitor the disappearance of acetophenone via TLC (Hexanes:EtOAc 8:2).

  • Quenching & Extraction: Once complete, quench the reaction by adding 20 mL of ice-cold distilled water. Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude 3-methyl-3-phenyloxirane-2-carbonitrile via silica gel flash chromatography.
    

References

  • The Asymmetric Darzens Reaction Catalyzed by the Novel Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids. Austin Publishing Group.
  • Phase Transfer Catalysis of Henry and Darzens Reactions. Scientific Research Publishing.
  • Two-phase Darzens Condensation Reaction with Octopus Compounds as a Catalyst. Bulletin of the Chemical Society of Japan.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. PubMed Central (NIH).

Sources

Minimizing side products in 3-Methyl-3-phenyloxirane-2-carbonitrile preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile (also known as 3-methyl-3-phenylglycidonitrile). This guide is designed for synthesis chemists and drug development professionals dealing with scale-up challenges, poor yields, or complex side-product profiles during the Darzens condensation of acetophenone and chloroacetonitrile.

Mechanistic Overview & Diagnostic Logic

The synthesis of 3-methyl-3-phenyloxirane-2-carbonitrile relies on a base-catalyzed Darzens condensation[1]. The reaction proceeds via the thermodynamic deprotonation of chloroacetonitrile, followed by nucleophilic addition to acetophenone, and an intramolecular S_N2 ring closure to form the oxirane[2].

When the reaction deviates from ideal parameters, competing kinetic pathways dominate, leading to distinct side products. Use the diagnostic workflow below to identify the root cause of your specific synthetic failure.

Workflow Start Analyze Crude Product (GC/MS or LC/MS) Q1 High MW Impurity? (m/z 222) Start->Q1 A1 Aldol Condensation (Dypnone Formation) Q1->A1 Yes Q2 Amide/Acid Present? (m/z 177 or 178) Q1->Q2 No S1 Action: Use PTC System or Slow Addition A1->S1 A2 Nitrile Hydrolysis Q2->A2 Yes Q3 Low Conversion? (< 70%) Q2->Q3 No S2 Action: Maintain Temp <15°C Limit Reaction Time A2->S2 A3 Mass Transfer Limitation Q3->A3 Yes S3 Action: Increase Stir Rate (>600 rpm) & PTC Loading A3->S3

Diagnostic workflow for troubleshooting 3-Methyl-3-phenyloxirane-2-carbonitrile synthesis.

Troubleshooting FAQs

Q: My crude mixture is highly viscous and dark yellow. GC-MS shows a major side product at m/z 222. What is happening? A: You are observing the self-condensation of acetophenone, yielding dypnone (1,3-diphenyl-2-buten-1-one)[3]. Causality: Chloroacetonitrile is more acidic (pKa ~15) than the alpha-methyl group of acetophenone (pKa ~19). Under ideal thermodynamic control, the base selectively deprotonates the nitrile. However, if mixing is poor or the base is added too rapidly, local concentration gradients cause the kinetic deprotonation of acetophenone. The resulting enolate attacks unreacted acetophenone, triggering an aldol condensation followed by dehydration. Solution: Switch to a biphasic Phase-Transfer Catalysis (PTC) system. By keeping the bulk base (e.g., 50% NaOH) in the aqueous phase, the phase-transfer catalyst strictly regulates the concentration of hydroxide entering the organic phase, ensuring thermodynamic deprotonation of the nitrile.

Q: LC-MS analysis of my product shows a mass increase of +18 Da (m/z 177) and +19 Da (m/z 178). How do I prevent this? A: Your target nitrile is undergoing base-catalyzed hydration to form a glycidic amide (+18 Da), which can further hydrolyze to a glycidic acid (+19 Da)[4]. Causality: The Darzens product contains a highly electrophilic nitrile carbon. In the presence of aqueous hydroxide and elevated temperatures, hydroxide ions attack the C≡N bond. Solution: This side reaction is highly temperature-dependent. The intramolecular S_N2 epoxidation is extremely fast, while intermolecular nitrile hydration requires higher activation energy. By strictly clamping the reaction temperature at or below 15 °C, you kinetically freeze the hydrolysis pathway while allowing the desired epoxide ring closure to proceed[5].

Q: I am using 50% aqueous NaOH and toluene, but my conversion stalls at 20% even after 24 hours. Why? A: You are experiencing a severe mass transfer limitation. The hydroxide ions cannot cross the interfacial boundary into the organic solvent to deprotonate the chloroacetonitrile. Solution: You must add a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6)[5]. Ensure your mechanical stirring is aggressive (>600 rpm) to maximize the interfacial surface area between the aqueous and organic layers.

Mechanistic Pathway of Side Reactions

Understanding the branching pathways is critical for rational reaction optimization. The diagram below illustrates how temperature and mixing dictate the fate of the reactants.

Mechanism Reactants Acetophenone + Chloroacetonitrile Enolate Chloroacetonitrile Carbanion Reactants->Enolate Base (Thermodynamic) Aldol Acetophenone Enolate (Kinetic Deprotonation) Reactants->Aldol Excess Base / Poor Mixing Darzens Darzens Epoxidation Enolate->Darzens Nucleophilic Addition Product 3-Methyl-3-phenyloxirane -2-carbonitrile Darzens->Product Intramolecular SN2 Hydrolysis Hydroxide Attack on Nitrile Product->Hydrolysis Aqueous Base + Temp > 20°C Dypnone Dypnone (Aldol Product) Aldol->Dypnone + Acetophenone (-H2O) Amide Glycidic Amide / Acid Hydrolysis->Amide Hydration

Competing mechanistic pathways in the Darzens condensation of acetophenone.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between chosen reaction parameters and the resulting product distribution. A biphasic PTC system at 15 °C provides the optimal balance of high conversion and minimal side products.

Reaction ConditionBase SystemTemp (°C)Conversion (%)Major Side Product
HomogeneousNaOEt / EtOH0 to 2565%Dypnone (Aldol)
Homogeneoust-BuOK / THF-78 to 085%Isomerization products
Biphasic (No PTC)50% NaOH (aq)15< 20%Unreacted starting materials
Biphasic (PTC) 50% NaOH + TBAB 15 > 90% Minimal (Trace Amide)
Biphasic (PTC)50% NaOH + TBAB4095%Glycidic Amide (Hydrolysis)

Validated Experimental Protocol: PTC-Catalyzed Synthesis

To ensure a self-validating system, this protocol incorporates internal temperature checks and specific addition rates to prevent the side reactions detailed above.

Reagents:

  • Acetophenone: 1.0 equivalent (120 mmol)

  • Chloroacetonitrile: 1.5 equivalents (180 mmol)

  • Sodium Hydroxide (50% w/w aqueous solution): 5.0 equivalents

  • Tetrabutylammonium bromide (TBAB) or 18-Crown-6: 0.05 equivalents (5 mol%)

  • Solvent: Toluene (or neat, depending on scale)

Step-by-Step Methodology:

  • System Initialization: In a jacketed reactor equipped with an overhead mechanical stirrer, add the 50% aqueous NaOH solution and the PTC (TBAB).

  • Thermal Equilibration (Critical): Cool the basic mixture to exactly 15 °C . Self-Validation Check: Do not proceed until the internal thermocouple reads ≤ 15 °C to prevent downstream nitrile hydrolysis.

  • Substrate Preparation: In a separate addition funnel, prepare a homogeneous mixture of acetophenone and chloroacetonitrile. (If scaling up, dilute with 2 volumes of toluene to aid heat dissipation).

  • Controlled Addition: Begin aggressive mechanical stirring (>600 rpm) to create a fine emulsion. Add the acetophenone/chloroacetonitrile mixture dropwise over 45–60 minutes.

    • Note: The reaction is highly exothermic[5]. Adjust the addition rate to ensure the internal temperature never exceeds 20 °C. Spikes in temperature will immediately trigger aldol condensation and amide formation.

  • Reaction Maturation: Once addition is complete, continue stirring the heterogeneous mixture for 2 hours at 15 °C. Monitor via GC-MS until the acetophenone peak is consumed.

  • Quench and Workup: Dilute the reaction mixture with ice-cold water to halt any further base-catalyzed side reactions. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude 3-methyl-3-phenyloxirane-2-carbonitrile can be purified by vacuum distillation or silica gel chromatography. Note that the product will exist as a mixture of cis- and trans- diastereomers[2].

References

  • Darzens condensation of ketones with chloroacetonitrile catalyzed by octopus compounds Source: Journal of the Chemical Society / Toho University URL:[Link]

  • Darzens Reaction - Mechanism and Stereochemistry Source: Wikipedia URL:[Link]

  • Darzens Reaction: Diastereoselectivity and Epoxide Formation Source: Organic Chemistry Portal URL:[Link]

  • The Darzens Glycidic Ester Condensation: Side Reactions Source: Organic Reactions (MDMA) URL:[Link]

  • Hydrolysis of Nitriles: Acidic and Basic Conditions Source: Organic Chemistry Tutor URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. 3-Methyl-3-phenyloxirane-2-carbonitrile (CAS: 28937-48-6) is a highly reactive biochemical intermediate utilized in [1] and complex organic syntheses. Due to the inherent ring strain of the oxirane (epoxide) moiety and the electron-withdrawing nature of the adjacent carbonitrile group, this molecule is notoriously susceptible to both acid-catalyzed ring-opening and thermal rearrangement.

This guide provides field-proven methodologies, troubleshooting steps, and self-validating protocols to ensure high-fidelity purification for drug development professionals and analytical chemists.

Section 1: Troubleshooting & FAQs

Q1: Why do I observe significant degradation or low recovery when purifying the crude mixture via standard silica gel chromatography? Causality & Expert Insight: Standard silica gel possesses slightly acidic silanol groups on its surface. Epoxides are highly sensitive to Brønsted and Lewis acids. When 3-Methyl-3-phenyloxirane-2-carbonitrile interacts with these acidic sites, the oxirane ring undergoes protonation followed by nucleophilic attack, leading to [2] into ring-opened diols or cyanohydrin derivatives. Resolution: Abandon standard silica gel. Transition to [3], which lacks the acidic protons that catalyze epoxide degradation. If silica must be used, it must be chemically deactivated by pre-flushing the column with a solvent system containing 1–3% Triethylamine (TEA).

Q2: My vacuum distillation yields a complex mixture of rearranged products rather than the pure epoxide. How can I prevent thermal degradation? Causality & Expert Insight: The combination of thermal stress and the highly strained three-membered oxirane ring drastically lowers the activation energy for thermal rearrangement. At sustained temperatures exceeding 120°C, the epoxide isomerizes into various carbonyl compounds. Resolution: Implement Short-Path High-Vacuum Distillation . By reducing the system pressure to < 0.5 mbar, the boiling point of the compound is significantly suppressed, allowing distillation at temperatures strictly below the thermal degradation threshold (ideally < 100°C).

Q3: How can I effectively separate unreacted acetophenone or chloroacetonitrile (common starting materials) from the final product? Causality & Expert Insight: Acetophenone and chloroacetonitrile have lower molecular weights and different boiling points compared to the target oxirane. However, their polarities can cause co-elution in poorly optimized chromatography. Resolution: Utilize a biphasic liquid-liquid extraction to remove highly polar impurities, followed by controlled fractional vacuum distillation to strip off the lower-boiling unreacted precursors before collecting the main epoxide fraction.

Section 2: Experimental Protocols

Protocol A: Acid-Free Flash Chromatography (Alumina)

Self-Validating Step: Before running the bulk sample, perform Thin Layer Chromatography (TLC) on neutral alumina plates. Stain with ethanolic phosphomolybdic acid (PMA) and heat; the intact epoxide will appear as a distinct green/blue spot, confirming the ring is intact prior to scale-up.

  • Column Preparation: Pack a glass column with Neutral Alumina (Brockmann Grade I, deactivated to Grade III with 6% w/w water to prevent irreversible adsorption of the nitrile group).

  • Solvent System: Prepare an eluent of Hexane/Ethyl Acetate (gradient from 20:1 to 10:1).

  • Loading: Dissolve the crude 3-Methyl-3-phenyloxirane-2-carbonitrile in a minimal volume of the initial eluent and apply it evenly to the alumina bed.

  • Elution: Elute under mild positive pressure (flash conditions). Collect fractions in small volumes to prevent cross-contamination of closely eluting impurities.

  • Verification: Analyze fractions via TLC or GC-MS. Pool fractions containing the pure epoxide (>98% purity) and concentrate under reduced pressure at a water bath temperature strictly not exceeding 30°C.

Protocol B: Short-Path High-Vacuum Distillation

Self-Validating Step: Monitor the vapor temperature rigorously. A sudden spike or drop in vapor temperature indicates a transition between fractions (e.g., from volatile precursors to the target epoxide).

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease to prevent pressure leaks.

  • Vacuum Application: Connect a high-vacuum pump equipped with a liquid nitrogen cold trap. Evacuate the system to < 0.5 mbar.

  • Heating: Gradually heat the crude mixture using a stirred, temperature-controlled oil bath.

  • Fraction Collection:

    • Fore-run: Collect unreacted volatiles (e.g., chloroacetonitrile, acetophenone) at lower temperatures.

    • Main Fraction: Collect 3-Methyl-3-phenyloxirane-2-carbonitrile. Maintain the oil bath at the minimum temperature required to sustain distillation to prevent thermal rearrangement.

  • Storage: Backfill the system with inert gas (Nitrogen or Argon) before breaking the vacuum. Store the purified liquid in an amber vial under Argon at -20°C.

Section 3: Quantitative Data & Method Comparison

Table 1: Comparison of Purification Techniques for 3-Methyl-3-phenyloxirane-2-carbonitrile

Purification TechniqueTarget Impurities RemovedExpected Yield RecoveryAchievable PurityKey Limitations / Risks
Neutral Alumina Chromatography Polar byproducts, high-MW oligomers75 - 85%> 98%High solvent consumption; requires precise gradient control.
Short-Path Vacuum Distillation Volatile precursors (e.g., Acetophenone)80 - 90%> 95%Risk of thermal rearrangement if vacuum fails or bath >120°C.
Deactivated Silica (TEA-treated) Mixed polar/non-polar impurities60 - 70%> 95%Residual TEA contamination; slight risk of acid-catalyzed ring opening.

Section 4: Visualizations

PurificationWorkflow Start Crude 3-Methyl-3-phenyloxirane- 2-carbonitrile CheckPurity Assess Purity (HPLC/GC-MS) Start->CheckPurity Decision Impurities Present? CheckPurity->Decision Volatile Volatile Impurities (e.g., Acetophenone) Decision->Volatile Yes (Low MW) Polar Polar Impurities (Ring-opened byproducts) Decision->Polar Yes (High MW) Final Purified Compound (>98% Purity) Decision->Final No (>98%) Distillation Short-Path Vacuum Distillation (< 1 mbar, Temp < 100°C) Volatile->Distillation Chromatography Flash Chromatography (Neutral Alumina, Hexane/EtOAc) Polar->Chromatography Distillation->CheckPurity Chromatography->CheckPurity

Decision matrix for isolating 3-Methyl-3-phenyloxirane-2-carbonitrile.

EpoxideDegradation Epoxide 3-Methyl-3-phenyloxirane- 2-carbonitrile Acid Acidic Conditions (Silica Gel / H+) Epoxide->Acid Thermal Excessive Heat (> 120°C) Epoxide->Thermal RingOpen Ring-Opened Diol / Cyanohydrin Derivative Acid->RingOpen Hydrolysis Rearrangement Thermal Rearrangement Products Thermal->Rearrangement Degradation

Common degradation pathways of the oxirane ring under harsh conditions.

References

  • Title: Purification of Laboratory Chemicals (8th Edition) Source: ScienceDirect / Butterworth-Heinemann URL: [Link]

  • Title: The mechanism of Lewis acid catalysed epoxide rearrangement to aldehyde Source: CORE URL: [Link]

Sources

Technical Support Center: Temperature Optimization in Epoxy Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Epoxy Nitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals who require precise, mechanistic troubleshooting for temperature-dependent anomalies during the synthesis and downstream application of epoxy nitriles.

Below, you will find a structural workflow of the synthesis pathways, followed by field-proven FAQs, step-by-step self-validating protocols, and quantitative data to optimize your temperature control parameters.

Core Synthesis & Cyclization Pathways

G Start Starting Materials (Carbonyls / Nitriles) Darzens Darzens Condensation (α-Halo Nitrile + Carbonyl) Start->Darzens Base Epox Nucleophilic Epoxidation (α,β-Unsaturated Nitrile) Start->Epox Peroxides Temp1 T = -78°C (Kinetic Deprotonation) Darzens->Temp1 Temp2 T = 0°C to 25°C (Epoxide Ring Closure) Epox->Temp2 Mild Temp Temp1->Temp2 EpoxyNitrile Epoxy Nitrile Intermediate Temp2->EpoxyNitrile Cyclization Stork Anionic Cyclization (LHMDS / LTMP) EpoxyNitrile->Cyclization Temp3 T = -78°C to RT/Reflux (Controlled Ring Formation) Cyclization->Temp3 Product Functionalized Cycloalkanes (Cyclobutanes / Cyclopentanes) Temp3->Product

Workflow of epoxy nitrile synthesis and cyclization highlighting temperature control points.

Troubleshooting Guides & FAQs

Q1: Why does my Darzens condensation to form epoxy nitriles yield significant amounts of unreacted starting material and self-condensation by-products? How should I profile the temperature?

Mechanistic Causality: The Darzens condensation between an α-halo nitrile (e.g., chloroacetonitrile) and a ketone or aldehyde is a two-step cascade: an initial aldol-type nucleophilic addition, followed by an intramolecular


 ring closure[1].
If the temperature is too high during the initial deprotonation, the highly reactive α-halo nitrile carbanion undergoes rapid self-condensation or degradation. Conversely, if the temperature is kept too low (e.g., locked at -78°C) for the entire reaction, the intermediate alkoxide lacks the thermodynamic activation energy required to displace the chloride ion and close the epoxide ring. A dynamic temperature profile is mandatory.

Self-Validating Protocol: Darzens Synthesis of Epoxy Nitriles

  • Kinetic Deprotonation (-78°C): Charge a flame-dried flask with the α-halo nitrile and the target ketone in anhydrous THF. Cool strictly to -78°C using a dry ice/acetone bath. Dropwise add a strong base (e.g., LDA or potassium tert-butoxide).

    • Validation Checkpoint: The solution should remain clear or pale yellow. A rapid shift to dark brown indicates localized heating and self-condensation; reduce the base addition rate.

  • Nucleophilic Addition (-78°C for 1 h): Maintain the -78°C temperature to allow the aldol addition to reach equilibrium without triggering premature, uncoordinated ring closure.

  • Epoxide Ring Closure (0°C to 25°C): Remove the cooling bath. Allow the reaction to warm to 0°C, then to room temperature (25°C) over 2 to 4 hours[1].

    • Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the highly polar alkoxide intermediate and the appearance of the less polar epoxy nitrile confirms successful ring closure.

  • Thermal Quench (0°C): Cool the mixture back to 0°C and quench with saturated aqueous

    
    . This neutralizes the remaining base and prevents base-catalyzed epoxide ring opening.
    
Q2: When epoxidizing α,β-unsaturated nitriles using peroxides, I observe epoxide ring-opening (hydration) and low yields. What is the optimal temperature and solvent system?

Mechanistic Causality: Electron-deficient olefins like α,β-unsaturated nitriles are highly resistant to standard electrophilic epoxidation (e.g., mCPBA) and require nucleophilic epoxidation (e.g.,


/NaOH or tetrabutylammonium peroxydisulfate)[2]. Because the resulting epoxy nitriles are highly sensitive to basic hydrolysis, elevated temperatures (>40°C) drastically increase the kinetic rate of nucleophilic attack by hydroxide or water on the newly formed epoxide. This leads to the formation of diols or complete oxidative cleavage[3]. Maintaining the reaction strictly at room temperature (20–25°C) is critical to balancing the epoxidation rate while suppressing hydration.

Data Presentation: Temperature Impact on Nucleophilic Epoxidation Table 1: Effect of Temperature on the Nucleophilic Epoxidation of Unsaturated Nitriles

Reaction Temperature (°C)Epoxidation Conversion (%)Epoxide Ring-Opening / Side Products (%)Net Yield of Epoxy Nitrile (%)
045< 243
25 (Optimal) 95 4 91
40982573
60>996039

(Note: Data synthesized from standard nucleophilic epoxidation optimizations for electron-deficient olefins[2][3].)

Q3: I am attempting a Stork epoxy-nitrile cyclization to form a cyclopentane ring, but I am getting mixtures of uncyclized, ring-opened products. How does temperature dictate the success of this rearrangement?

Mechanistic Causality: The Stork epoxy-nitrile cyclization utilizes the acidity of the proton α to the nitrile group. Deprotonation yields a carbanion that attacks the epoxide intramolecularly. While originally established by Stork and Cohen for cyclobutane synthesis, it is also highly effective for cyclopentanes[4]. The failure of this reaction is usually traced to a mismatch between temperature and carbanion stability. Deprotonation must be performed at -78°C using a non-nucleophilic base (e.g., LHMDS or LTMP) to prevent premature, uncontrolled epoxide opening or intermolecular degradation[4][5]. Once the carbanion is completely formed, the kinetic barrier for the specific ring closure must be overcome by controlled heating. For cyclobutanes, warming to room temperature is often sufficient[5]. However, for more sterically hindered systems (such as 2-aryl-5-epoxynitriles forming cyclopentanes), refluxing in benzene (~80°C) is thermodynamically required to drive the cyclization to completion[4].

Self-Validating Protocol: Stork Epoxy-Nitrile Anion Cyclization

  • Base Preparation (-78°C): Prepare LTMP by adding n-BuLi to 2,2,6,6-tetramethylpiperidine in THF at -78°C. Stir for 30 minutes to ensure complete metalation[5].

  • Substrate Addition (-78°C): Add the epoxy nitrile dropwise as a solution in THF.

    • Validation Checkpoint: A deep color often develops immediately, indicating successful carbanion formation.

  • Cyclization (Warming Phase): Slowly remove the dry-ice bath. Allow the mixture to warm to 25°C over 1 hour[5].

    • Troubleshooting adjustment: If synthesizing sterically hindered cyclopentanes and TLC shows stalled conversion at 25°C, swap the solvent to benzene and reflux for 1 hour[4].

  • Kinetic Quench (0°C): Cool the reaction back down to 0°C and quench with saturated aqueous

    
     to preserve the newly formed functionalized cycloalkane[5]. Extract with EtOAc and wash with brine.
    

References

  • 2-Aryl-5-epoxynitrile Anion Cyclizations : Total Syntheses of (±)-α-Cuparenone and (±)-Epilaurene. Oxford University Press (OUP). Available at: [Link]

  • A Process For The Preparation Of Valproic Acid. QuickCompany. Available at:[Link]

  • A Study of the Effect of Epoxidation Temperature on the Production of Biolubricant Base Stocks. International Journal of Scientific & Technology Research. Available at:[Link]

  • Highly Efficient Epoxidation of Electron-Deficient Olefins with Tetrabutylammonium Peroxydisulfate. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the downstream purification of 3-Methyl-3-phenyloxirane-2-carbonitrile. This compound is the classic oxirane product of the Darzens condensation between acetophenone and chloroacetonitrile[1]. While modern phase-transfer catalysis methods have improved reaction efficiency[2], the classical strong-base approach often leaves behind unreacted acetophenone that must be rigorously removed to ensure the integrity of downstream pharmaceutical intermediates.

Part 1: Troubleshooting Diagnostics & FAQs

Q1: My standard silica gel flash chromatography is yielding mixed fractions of acetophenone and the target oxirane. Why is the separation failing? A: This is a well-documented chromatographic challenge. Both acetophenone and 3-methyl-3-phenyloxirane-2-carbonitrile are relatively non-polar organic molecules. The ketone carbonyl and the epoxy-nitrile functionalities interact with the silica stationary phase with similar affinities. This results in overlapping retention factors (


) in standard eluent systems (e.g., 9:1 Hexanes/Ethyl Acetate).
Expert Insight: To resolve this, you must alter the chemical nature of the impurity rather than relying purely on physical separation. See our Chemoselective Reduction Protocol below.

Q2: Can I just wash the crude reaction mixture with saturated sodium bisulfite to remove the unreacted acetophenone? A: No. While sodium bisulfite washes are the gold standard for removing unreacted aldehydes and unhindered aliphatic methyl ketones, acetophenone is sterically hindered by the bulky phenyl ring conjugated directly to the carbonyl carbon. It does not readily form the water-soluble bisulfite adduct. Relying on this method will leave the vast majority of your acetophenone in the organic layer.

Q3: I attempted a vacuum distillation to remove the lower-boiling acetophenone, but my NMR shows severe degradation of the oxirane. What happened? A: You likely exceeded the thermal threshold of the oxirane. Epoxides, particularly those synthesized via the Darzens condensation[3], are highly susceptible to thermally induced ring-opening and rearrangements (such as the Meinwald rearrangement) to form isomeric carbonyl compounds[4]. Acetophenone boils at 202 °C at atmospheric pressure. To distill it off without degrading your target oxirane, you must use a high-vacuum system (< 0.1 Torr) to keep the pot temperature strictly below 90 °C.

Part 2: Field-Proven Purification Workflows

Method A: The Chemoselective Reduction Strategy (Recommended for Lab Scale < 10g)

Causality & Logic: Since acetophenone and the oxirane co-elute, we can exploit their differential chemical reactivity. Sodium borohydride (


) rapidly reduces ketones to secondary alcohols but is completely inert toward epoxides and nitriles under mild conditions. By reducing acetophenone to 1-phenylethanol, you introduce a hydrogen-bonding hydroxyl group. This drastically increases the polarity of the impurity, dropping its 

value significantly and making silica gel separation trivial.

Step-by-Step Protocol (Self-Validating System):

  • Solubilization: Dissolve the crude mixture in absolute ethanol to achieve a 0.2 M concentration (based on the estimated crude mass).

  • Thermal Control: Chill the solution to 0 °C in an ice bath to suppress any potential side reactions or solvolysis of the epoxide.

  • Reduction: Add 0.5 equivalents of solid

    
     (relative to the estimated unreacted acetophenone) in small portions over 5 minutes.
    
  • Validation (TLC Check): Stir for 30 minutes. Run a TLC (8:2 Hexanes:EtOAc). You must observe the disappearance of the acetophenone spot (UV active,

    
    ) and the appearance of 1-phenylethanol (
    
    
    
    ). The target oxirane spot (
    
    
    ) will remain unchanged. Do not proceed until the ketone is fully consumed.
  • Quenching: Quench carefully with saturated aqueous

    
    . (Warning: Do not use strong acids like HCl, which will catalyze the ring-opening of the epoxide).
    
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Chromatography: Run a short silica flash column. The target 3-methyl-3-phenyloxirane-2-carbonitrile will elute cleanly long before the highly polar 1-phenylethanol impurity.

Method B: High-Vacuum Fractional Distillation (Recommended for Process Scale > 10g)

Causality & Logic: For large-scale synthesis, chromatography is economically and environmentally unviable. Physical separation via distillation is required. The key is maximizing the mean free path of the vapor using high vacuum to lower the required heat input, thereby preserving the structural integrity of the thermally sensitive oxirane.

Step-by-Step Protocol:

  • Setup: Equip a short-path distillation apparatus with a Vigreux column and a high-capacity rotary vane vacuum pump capable of reaching < 0.1 Torr.

  • Degassing: Stir the crude oil under vacuum at room temperature for 15 minutes to remove residual reaction solvents (e.g., acetonitrile or THF).

  • Forecut (Impurity Removal): Gradually heat the oil bath. At < 0.1 Torr, acetophenone will distill over at approximately 45–55 °C. Collect this forecut until the head temperature drops back down.

  • Main Fraction (Target): Increase the bath temperature carefully (Critical: Do not exceed 110 °C pot temperature). The 3-methyl-3-phenyloxirane-2-carbonitrile will distill as a higher-boiling fraction.

  • Validation: Analyze the main fraction via

    
     NMR. The characteristic epoxide proton/methyl signals should be intact, with an absence of vinylic or aldehydic protons that would indicate thermal rearrangement.
    

Part 3: Data Presentation & Decision Matrix

Table 1: Quantitative Comparison of Purification Methods

MethodScale SuitabilityAcetophenone Removal EfficiencyEpoxide Thermal RiskCost / Resource IntensityEst. Time Required
Standard Silica Column < 2 gPoor (Overlapping

)
NoneHigh (Solvent waste)3 - 5 Hours
Bisulfite Wash AnyVery Poor (Steric block)NoneLow1 Hour

+ Column (Method A)
1 g - 10 gExcellent (> 99%)NoneModerate4 - 6 Hours
High-Vacuum Distillation (Method B) > 10 gGood (~ 95%)High (If > 110 °C)Low (Capital equipment)2 - 4 Hours

Workflow Visualization: Purification Decision Tree

G Crude Crude Darzens Mixture (Oxirane + Acetophenone) Scale What is your reaction scale? Crude->Scale SmallScale Lab Scale (< 10g) Scale->SmallScale LargeScale Process Scale (> 10g) Scale->LargeScale NaBH4 Chemoselective Reduction (NaBH4, EtOH, 0°C) SmallScale->NaBH4 Distillation High-Vacuum Distillation (< 0.1 Torr) LargeScale->Distillation TLC TLC Validation: Ketone -> Alcohol NaBH4->TLC TempCheck Monitor Pot Temp (Keep < 110°C) Distillation->TempCheck FCC Flash Chromatography (Easy separation) TLC->FCC Collect Collect High-Boiling Fraction TempCheck->Collect Pure Pure 3-Methyl-3-phenyloxirane- 2-carbonitrile FCC->Pure Collect->Pure

Decision matrix for purifying 3-Methyl-3-phenyloxirane-2-carbonitrile based on scale.

References

  • Title: Darzens condensation of ketones with chloroacetonitrile catalyzed by octopus compounds Source: Oxford Academic (oup.com) URL: [Link]

  • Title: Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile Source: MDPI / mdma.ch URL: [Link]

  • Title: Darzens Condensation: Mechanism, Development, and Application Research Source: Oreate AI URL: [Link]

Sources

Recrystallization solvents for high-purity 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-Methyl-3-phenyloxirane-2-carbonitrile (CAS: 28937-48-6) Audience: Synthesis Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. This hub provides advanced physicochemical profiling, mechanistic troubleshooting, and validated protocols for the isolation and high-purity recrystallization of 3-methyl-3-phenyloxirane-2-carbonitrile. Due to the inherent reactivity of the α,β-epoxy nitrile moiety, standard recrystallization approaches often lead to significant yield loss or degradation. This guide establishes a causality-driven framework for successful purification.

Part 1: Physicochemical Profiling & Solvent Logic

The target molecule features three distinct domains: a hydrophobic phenyl/methyl region, a highly polar and electron-withdrawing nitrile group, and a sterically strained oxirane ring.

The Epoxide Vulnerability: The oxirane ring possesses approximately 27 kcal/mol of ring strain. The nitrile group at C2 makes the adjacent carbon highly electrophilic, while the phenyl and methyl groups at C3 stabilize developing positive charge. This dual electronic effect makes the epoxide highly susceptible to both nucleophilic attack and acid-catalyzed ring-opening[1].

Solvent Selection Causality: Protic solvents (e.g., methanol, ethanol, isopropanol) pose a severe risk of solvolysis (alcoholysis) if trace acidic or basic impurities are carried over from upstream syntheses (such as a Darzens condensation)[2]. To maintain structural integrity during thermal cycling, a strictly aprotic mixed-solvent system is the gold standard[3]. Methyl tert-butyl ether (MTBE) serves as an excellent non-nucleophilic solubilizer, while heptane acts as the ideal anti-solvent to drive supersaturation without inducing chemical degradation.

EpoxideDegradation A Oxirane Ring (Strained) C Protonated Oxirane Intermediate A->C Protonation B Trace Acid (H+) B->C E Ring-Opened Degradant (Diol or Alkoxy Alcohol) C->E SN1/SN2 Attack D Nucleophile (e.g., MeOH, H2O) D->E

Fig 1. Acid-catalyzed epoxide ring-opening mechanism in protic solvents.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my compound "oiling out" (liquid-liquid phase separation) instead of forming crystals? A: Oiling out occurs when the crystallization temperature exceeds the melting point of the solute in that specific solvent mixture, or when supersaturation is generated too rapidly. For this compound, rapid addition of the anti-solvent (heptane) forces the solute into a metastable, solute-rich liquid phase rather than a crystalline solid. Causality & Fix: You must stay within the Metastable Zone Width (MSZW). Slow down the cooling rate to 0.5°C/min. If oiling out occurs, reheat the mixture until the oil completely redissolves, cool to just above the cloud point, and introduce a seed crystal to bypass the thermodynamic nucleation energy barrier.

Q: I observe a new, highly polar impurity on my TLC/HPLC after recrystallization. What happened? A: You are observing a ring-opened degradation product. This occurs if you utilized a protic solvent (like ethanol) and applied prolonged heating. Trace acids protonate the epoxide oxygen, triggering an SN1-like nucleophilic attack by the solvent at the highly substituted C3 position[2]. Causality & Fix: Immediately switch to an aprotic solvent system (MTBE/Heptane). Ensure all glassware is strictly neutral; avoid acid-washed flasks unless they have been thoroughly neutralized and baked dry.

Q: How can I maximize recovery without compromising the thermal stability of the oxirane? A: The solubility curve of 3-methyl-3-phenyloxirane-2-carbonitrile is steep in polar aprotic solvents but flat in alkanes. By dissolving the crude in minimal MTBE at 45°C and titrating in heptane until the cloud point is reached, you maximize the yield gradient. Do not exceed 50°C during dissolution to prevent thermal rearrangement or degradation[3].

Part 3: Quantitative Solvent Performance Data

The following table summarizes the empirical performance of various solvent systems for the recrystallization of 3-methyl-3-phenyloxirane-2-carbonitrile.

Solvent System (Good / Anti)Polarity MatchRisk of Epoxide Ring-OpeningTypical RecoveryCrystal Morphology
MTBE / Heptane ExcellentLow (Strictly Aprotic)75 - 85%Fine needles
Ethyl Acetate / Hexane GoodLow (Strictly Aprotic)70 - 80%Prisms
Isopropanol (Neat) ModerateModerate (Protic, bulky)60 - 70%Granular
Methanol / Water PoorHigh (Nucleophilic)< 40% (Degrades)Oil / Gum

Part 4: Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) to ensure that causality can be tracked at every stage, preventing silent failures.

Reagents & Equipment:

  • Crude 3-Methyl-3-phenyloxirane-2-carbonitrile

  • Methyl tert-butyl ether (MTBE) (Anhydrous, HPLC grade)

  • n-Heptane (Anhydrous, HPLC grade)

  • Jacketed glass reactor or controlled-temperature oil bath

Step 1: Pre-Crystallization Baseline (IPC 1)

  • Action: Dissolve 1 mg of crude material in 1 mL of acetonitrile. Run an HPLC or TLC (Eluent: 8:2 Hexane:EtOAc).

  • Validation: Establish the baseline ratio of the target oxirane to its impurities. This acts as your reference standard.

Step 2: Aprotic Dissolution

  • Action: Suspend 10.0 g of crude material in 15 mL of MTBE in a round-bottom flask. Warm gently to 45°C under mild agitation until complete dissolution is achieved.

  • Causality: MTBE completely solvates the polar nitrile and oxirane groups without acting as a nucleophile, protecting the strained ring from solvolysis[3].

Step 3: Cloud Point Titration

  • Action: Maintain the temperature at 45°C. Begin dropwise addition of n-Heptane. Continue until the solution becomes faintly turbid (the cloud point), which typically requires 30–40 mL of Heptane. Add exactly 1 mL of MTBE to clear the turbidity.

  • Causality: Heptane lowers the dielectric constant of the medium, precisely tuning the solubility limit to the edge of the metastable zone.

Step 4: Nucleation and Controlled Cooling

  • Action: Cool the solution at a controlled rate of 0.5°C/min down to 20°C. If crystallization has not initiated by 25°C, add 5 mg of pure seed crystals. Once a crystal bed forms, cool further to 0–5°C in an ice bath for 1 hour.

  • Causality: Controlled cooling prevents the rapid supersaturation that leads to "oiling out" (liquid-liquid phase separation).

Step 5: Isolation and Post-Crystallization Validation (IPC 2)

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (0°C) Heptane. Dry under vacuum at 25°C to constant weight.

  • Validation (The Self-Validating Step): Take a 1 mg sample of the dried crystals and a 1 mL sample of the mother liquor. Run simultaneous HPLC/TLC against the baseline from Step 1.

    • Success Criteria: The mother liquor must contain the concentrated impurities, while the crystal sample must show a single, highly enriched peak. If the mother liquor contains >15% of the target compound, the Heptane ratio in Step 3 was insufficient.

Recrystallization A Crude Oxirane Nitrile (Run IPC 1) B Dissolve in MTBE (Max 45°C) A->B C Titrate with Heptane (Find Cloud Point) B->C D Controlled Cooling (0.5°C / min) C->D E Oiling Out Detected? D->E F Reheat & Add Seed Crystals E->F Yes G Crystal Bed Formation E->G No F->G H Vacuum Filtration & Cold Heptane Wash G->H I Pure Crystals & Mother Liquor (Run IPC 2 Validation) H->I

Fig 2. Optimized aprotic recrystallization workflow with integrated self-validation steps.

References

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Available at:[2]

  • MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at:[3]

  • PMC / National Institutes of Health. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Available at:[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Methyl-3-phenyloxirane-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed exclusively for researchers, synthetic chemists, and drug development professionals optimizing the nucleophilic ring-opening of highly hindered glycidic nitriles.

Part 1: Core Principles & FAQs

Q: Why is the nucleophilic ring-opening of 3-methyl-3-phenyloxirane-2-carbonitrile inherently difficult? A: This molecule presents a severe conflict between steric and electronic bias. The C3 position is a quaternary carbon bonded to a methyl and a phenyl group, making it highly sterically hindered against standard nucleophilic attack. Conversely, the C2 position is less hindered but adjacent to an electron-withdrawing cyano group. Under uncatalyzed or basic conditions, nucleophiles default to the less hindered C2 position via a standard SN2 mechanism. However, if target synthesis requires functionalization at the C3 position, the massive steric bulk must be overcome.

Q: How do Lewis acids force nucleophilic attack at the sterically hindered C3 position? A: Lewis acids overcome steric hindrance by shifting the reaction mechanism from an SN2-like to an SN1-like pathway. Strong Lewis acids coordinate tightly to the epoxide oxygen. Because the C3 position is benzylic, it can stabilize a developing positive charge. The strong Lewis acid induces significant C3–O bond lengthening, creating a stable tertiary/benzylic carbocation intermediate[1]. This bond cleavage occurs before the nucleophile attacks, effectively removing the steric barrier.

Furthermore, recent quantum chemical analyses (Activation Strain Models) reveal that Lewis acids do not merely lower the LUMO of the epoxide; they polarize the filled orbitals of the epoxide away from the incoming nucleophile, drastically reducing the steric (Pauli) repulsion during the transition state[2].

Part 2: Troubleshooting Guide

Issue 1: I am getting a nearly 1:1 mixture of C2 and C3 attack products. How do I improve regioselectivity? Cause: You are likely using a "labile" or mild Lewis acid (like LiOTf or LiClO4) in a coordinating solvent. Mild Lewis acids do not provide enough polarization to fully break the C3–O bond, leaving the reaction in a borderline state where both steric control (favoring C2) and electronic control (favoring C3) compete[3]. Solution: To drive attack exclusively to the hindered C3 position, switch to a strong Lewis acid like AlCl3 or SnCl4. To drive attack to the C2 position, rely on LiOTf or conduct the reaction under basic conditions without a Lewis acid.

Issue 2: The epoxide is rearranging into a ketone/aldehyde instead of reacting with my nucleophile. Cause: Epoxides capable of forming stable carbocations can undergo Meinwald rearrangement (β-hydride or alkyl migration) when exposed to strong Lewis acids in the absence of a competitive nucleophile[1]. Solution: Ensure your nucleophile is present in the reaction mixture before adding the Lewis acid catalyst. If the nucleophile is bulky or weak, lower the reaction temperature to -20 °C or -78 °C to kinetically suppress the unimolecular rearrangement pathway while allowing the bimolecular trapping to occur.

Issue 3: Low conversion rates when using aliphatic primary amines. Cause: Aliphatic amines are strong Lewis bases that can competitively bind to the Lewis acid catalyst, neutralizing its acidity and halting the activation of the epoxide. Solution: Use a stoichiometric amount of the Lewis acid (1.0 to 1.2 equivalents) rather than catalytic amounts when working with strongly coordinating nucleophiles. Alternatively, use a non-coordinating halogenated solvent like 1,2-dichloroethane (DCE) to maximize catalyst-epoxide interactions[3].

Part 3: Quantitative Data Summary

The table below summarizes how catalyst selection dictates the regioselectivity of ring-opening in sterically biased epoxides like 3-methyl-3-phenyloxirane-2-carbonitrile.

Catalyst SystemActivation StrengthDominant PathwayPrimary Attack SiteTypical Selectivity (C3:C2)
None (Basic) NoneSN2C2 (Steric control)< 5 : 95
LiOTf (0.5 eq) Mild / LabileSN2-likeC2 (Steric control)20 : 80
Zn(BF4)2 ModerateBorderlineMixed50 : 50
AlCl3 (1.0 eq) StrongSN1-likeC3 (Electronic control)> 95 : 5
BF3·OEt2 (1.0 eq) StrongSN1-likeC3 (Electronic control)> 90 : 10
Part 4: Standard Operating Procedure

Protocol: Regioselective C3 Ring-Opening via AlCl3 Activation This self-validating protocol ensures the nucleophile traps the transient C3 carbocation before side-reactions can occur.

Materials:

  • 3-Methyl-3-phenyloxirane-2-carbonitrile (1.0 mmol)

  • Nucleophile (e.g., aniline or thiol derivative) (1.5 mmol)

  • Anhydrous Aluminum Chloride (AlCl3) (1.1 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N2 or Argon). Causality Check: This prevents ambient moisture from hydrolyzing and quenching the highly moisture-sensitive AlCl3.

  • Reagent Loading: Dissolve 1.0 mmol of the epoxide and 1.5 mmol of the nucleophile in 10 mL of anhydrous DCE. Causality Check: Adding the nucleophile before the catalyst ensures immediate trapping of the activated epoxide, preventing Meinwald rearrangement.

  • Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Catalyst Addition: Add 1.1 mmol of anhydrous AlCl3 in one portion. The solution may exhibit a transient color change indicating catalyst-substrate complexation.

  • Reaction Monitoring: Stir for 2 hours at -20 °C. Monitor via TLC (Hexanes/EtOAc 8:2). Self-Validation: The disappearance of the high-Rf epoxide spot and the appearance of a lower-Rf, UV-active product spot confirms successful ring-opening.

  • Quenching: Once the epoxide is consumed, quench the reaction at -20 °C by adding 5 mL of saturated aqueous NaHCO3. Causality Check: Basic quenching neutralizes the Lewis acid immediately, preventing reverse reactions or product degradation during the warming phase.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.

Part 5: Mechanistic Pathway Visualization

G A 3-Methyl-3-phenyloxirane- 2-carbonitrile B Strong Lewis Acid (e.g., AlCl3, BF3·OEt2) A->B High Polarization E Mild Lewis Acid (e.g., LiOTf, LiClO4) A->E Low Polarization C C3-O Bond Cleavage (Benzylic Cation) B->C D Nucleophilic Attack at C3 (Contrasteric Product) C->D F Concerted Transition State (Minimal Bond Lengthening) E->F G Nucleophilic Attack at C2 (Steric Product) F->G

Regiodivergent pathways for nucleophilic ring-opening of 3-methyl-3-phenyloxirane-2-carbonitrile.

References[1] Title: Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity

Source: acs.org URL: 3] Title: Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings Source: chemrxiv.org URL: 2] Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: acs.org URL:

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-phenyl-2,3-epoxypropanoate: Darzens Condensation vs. Direct Epoxidation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the creation of α,β-epoxy esters, also known as glycidic esters, is a frequent necessity. These compounds are valuable intermediates, notably for their ability to be transformed into other key functional groups like aldehydes, ketones, and β-hydroxy amino acids.[1][2] A classic example is the synthesis of ethyl 3-phenyl-2,3-epoxypropanoate, a common building block. This guide provides an in-depth, objective comparison of two primary synthetic routes to this target: the venerable Darzens condensation and the more modern approach of direct epoxidation of an α,β-unsaturated ester.

This analysis is structured to move beyond a simple listing of protocols. It delves into the mechanistic rationale behind each method, presents field-proven experimental insights, and provides a clear, data-driven comparison to guide your synthetic strategy.

Method 1: The Darzens Glycidic Ester Condensation

First reported by Auguste Georges Darzens in 1904, this reaction is a cornerstone of epoxide synthesis.[3][4] It is a condensation reaction between a ketone or aldehyde and an α-haloester, conducted in the presence of a base, to directly form a glycidic ester.[5][6] For our target molecule, this involves the reaction of benzaldehyde with ethyl chloroacetate.

Mechanism and Rationale

The Darzens condensation is a powerful example of tandem reaction design, creating a C-C bond and an epoxide ring in a single synthetic operation.[5] The mechanism proceeds through three key steps:

  • Enolate Formation: A strong base deprotonates the α-carbon of the ethyl chloroacetate. The resulting carbanion is stabilized by the adjacent ester group, forming a resonance-stabilized enolate.[7] The choice of base is critical; sodium ethoxide (NaOEt) is commonly used when working with ethyl esters to prevent transesterification, a potential side reaction.[3][5]

  • Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step is analogous to an aldol addition and forms a new carbon-carbon bond, creating a halohydrin intermediate.[7]

  • Intramolecular SN2 Cyclization: The newly formed alkoxide anion then attacks the carbon bearing the halogen in an intramolecular SN2 reaction, displacing the chloride ion to form the final epoxide ring.[7]

The stereochemical outcome of the reaction can be complex, as it depends on the kinetics of the initial addition and the potential for epimerization of the halohydrin intermediate under the basic conditions.[3]

Diagram: Darzens Condensation Workflow

Darzens_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output Benzaldehyde Benzaldehyde Mixing Combine Aldehyde & Chloroacetate in Solvent Benzaldehyde->Mixing Chloroacetate Ethyl Chloroacetate Chloroacetate->Mixing Base Base (e.g., NaOEt) Base_Addition Add Base Solution (Controlled Temp, e.g., 0-10°C) Base->Base_Addition Mixing->Base_Addition Slowly add mixture Stirring Stir at Room Temp (Allow reaction to complete) Base_Addition->Stirring Workup Quench with water, Extract with organic solvent Stirring->Workup Purification Dry, Evaporate Solvent, Purify (e.g., Distillation) Workup->Purification Product Ethyl 3-phenyl-2,3-epoxypropanoate Purification->Product

Caption: Experimental workflow for the Darzens condensation.

Experimental Protocol: Synthesis of Ethyl 3-phenyl-2,3-epoxypropanoate

The following protocol is reconstructed from early reports and established methodologies.[8]

  • Preparation: In a flask equipped for stirring and temperature control, prepare a solution or suspension of sodium ethoxide in a suitable anhydrous solvent like diethyl ether or benzene. Cool the mixture to between 0 and 10 °C.

  • Addition: Prepare a mixture of freshly distilled benzaldehyde and ethyl chloroacetate. Add this mixture dropwise to the stirred base suspension, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure completion.

  • Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer. Extract the aqueous layer with additional diethyl ether.

  • Isolation: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product, ethyl 3-phenyl-2,3-epoxypropanoate, can be purified by vacuum distillation.

Performance Analysis
  • Yield: The Darzens condensation generally provides good yields, particularly with aromatic aldehydes like benzaldehyde.[7][9] However, aliphatic aldehydes may give lower yields.[9]

  • Stereoselectivity: The reaction often produces a mixture of cis and trans isomers, with the ratio typically falling between 1:1 and 1:2.[10] Achieving high diastereoselectivity can be challenging without specialized chiral catalysts or conditions.[11]

  • Advantages: The primary advantage is its convergency, forming both the C-C bond and the epoxide ring in one pot from readily available starting materials.[5]

  • Limitations: The reaction requires a strong base, which can be sensitive to moisture and incompatible with certain functional groups. Self-condensation of the aldehyde or other side reactions can occur, especially with less reactive carbonyls.[7]

Method 2: Direct Epoxidation of Ethyl Cinnamate

An alternative strategy involves the direct epoxidation of an α,β-unsaturated ester.[3] For our target, this requires the epoxidation of ethyl cinnamate, which can be readily synthesized or procured.[12][13] This approach is a classic electrophilic addition to an alkene.

Mechanism and Rationale

The most common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[14] The reaction proceeds via a concerted mechanism often referred to as the "butterfly mechanism."

  • Electrophilic Attack: The peroxyacid acts as an electrophile. The π-bond of the alkene attacks the terminal, electrophilic oxygen atom of the peroxyacid.

  • Concerted Oxygen Transfer: In a single, concerted step, the oxygen atom is transferred to the alkene, forming the three-membered epoxide ring. Simultaneously, the O-H bond of the peroxyacid breaks, and the carbonyl oxygen of the m-CPBA abstracts that proton.[14] The byproduct of this reaction is meta-chlorobenzoic acid, which is typically easy to remove.[15]

This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[14] Since ethyl cinnamate is predominantly the E-isomer, this method leads to the trans-epoxide with high selectivity.

Diagram: Direct Epoxidation Mechanism

Caption: Concerted mechanism of m-CPBA epoxidation.

Experimental Protocol: Epoxidation of Ethyl Cinnamate with m-CPBA

The following is a representative laboratory-scale protocol.[16]

  • Preparation: Dissolve ethyl cinnamate in a suitable solvent, such as dichloromethane (DCM), in a reaction flask. To buffer the reaction mixture, an excess of a mild base like sodium bicarbonate (NaHCO₃) is often added. Cool the mixture in an ice bath.

  • Addition: Dissolve m-CPBA (commercially available, typically ~77% purity) in DCM and add it slowly to the stirred ethyl cinnamate solution.

  • Reaction: Monitor the reaction by TLC. The reaction is often complete within a few hours at room temperature.

  • Workup: Once the starting material is consumed, filter the mixture to remove sodium bicarbonate and the precipitated m-chlorobenzoic acid. Wash the filtrate sequentially with a sodium sulfite solution (to quench excess peroxide), a saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent. The crude product can be further purified by column chromatography if necessary.

Performance Analysis
  • Yield: Direct epoxidation with m-CPBA is known for high yields, often exceeding 75-80%.[17]

  • Stereoselectivity: The reaction is highly stereospecific. Starting with (E)-ethyl cinnamate will almost exclusively yield the trans-epoxide product. This offers a significant advantage in stereochemical control compared to the classical Darzens condensation.[14]

  • Advantages: The reaction conditions are generally mild and tolerant of many functional groups.[15] The stereochemical outcome is predictable and high.

  • Limitations: This method requires the prior synthesis or availability of the α,β-unsaturated ester.[5] Safety is a key consideration; m-CPBA is a potentially shock-sensitive peroxide and must be handled with appropriate care, including refrigerated storage and avoiding contact with flammable materials.[18][19][20]

Head-to-Head Comparison

FeatureDarzens CondensationDirect Epoxidation (m-CPBA)
Starting Materials Aldehyde/Ketone + α-haloesterα,β-Unsaturated Ester
Key Reagents Strong Base (e.g., NaOEt, NaNH₂)Peroxyacid (e.g., m-CPBA)
Atom Economy Higher; C-C bond and epoxide formed in one step.Lower; requires pre-formed alkene.
Typical Yield Good, but can be variable.Consistently High.
Stereoselectivity Often poor; yields mixture of diastereomers.[10]Excellent; stereospecific based on alkene geometry.[14]
Reaction Conditions Strongly basic, often cryogenic start.Mildly acidic/neutral, buffered, room temp.
Scalability Well-established for large scale.Requires strict safety protocols for large quantities of peroxide.[20]
Safety Concerns Handling of strong, air-sensitive bases.Handling of potentially explosive organic peroxides.[19]

Expert Recommendation

The choice between the Darzens condensation and direct epoxidation for synthesizing ethyl 3-phenyl-2,3-epoxypropanoate is contingent on the specific priorities of the project.

The Darzens condensation is the preferred route when:

  • The primary starting materials, benzaldehyde and ethyl chloroacetate, are significantly more accessible or cost-effective than ethyl cinnamate.

  • A mixture of diastereomers is acceptable, or a subsequent separation is feasible.

  • The primary goal is molecular complexity generation in a single step from simple precursors.

Direct epoxidation of ethyl cinnamate is the superior choice when:

  • High stereochemical purity is critical. The stereospecific nature of the m-CPBA reaction makes it the go-to method for obtaining the pure trans-epoxide.

  • The starting material, ethyl cinnamate, is readily available.

  • Mild reaction conditions are necessary to preserve other sensitive functional groups in a more complex substrate.

For most modern applications in pharmaceutical and fine chemical synthesis where stereochemical integrity is paramount, direct epoxidation of ethyl cinnamate is the more reliable and predictable method. While the Darzens condensation remains a classic and powerful tool, the superior stereocontrol offered by direct epoxidation often justifies the potential need for an additional synthetic step to prepare the alkene precursor.

References

  • Oreate AI. (2026, January 7).
  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.).
  • LS College. (2020, February 13). Darzens reaction.
  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved from [Link]

  • Slideshare. (n.d.). Darzen glycidic.
  • Fiveable. (2025, August 15). M-CPBA Definition - Organic Chemistry Key Term.
  • Acros. (2012, September 26).
  • Oreate AI Blog. (2026, February 19). Unlocking Epoxides: How McPba Crafts Tiny Rings With Precision.
  • UCLA - EH&S. (2017, May 25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA).
  • Newman, M. S., & Magerlein, B. J. (n.d.).
  • The Ohio State University and The Upjohn Company. (n.d.).
  • ACS Publications. (2026, January 19). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes | Organic Letters. Retrieved from [Link]

  • (2026, February 21).
  • MacPeek, D. L., Starcher, P. S., & Phillips, B. (n.d.). Synthesis of Glycidic Esters by Epoxidation of α,β-Unsaturated Esters with Peracetic Acid | Journal of the American Chemical Society. Retrieved from [Link]

  • J&K Scientific. (2025, May 26).
  • Grokipedia. (n.d.). Darzens reaction.
  • ResearchGate. (n.d.).
  • Benchchem. (2025).
  • ResearchGate. (2001, May 25). (PDF)
  • ACS Publications. (2013, October 15). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant | Organic Process Research & Development. Retrieved from [Link]

  • Organic Reactions. (n.d.).
  • PMC. (2024, September 13). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase.
  • Master Organic Chemistry. (2025, December 12). m-Chloroperoxybenzoic Acid (m-CPBA)
  • ResearchGate. (n.d.).
  • Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA).
  • YouTube. (2021, July 7).
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry (video).
  • PubMed. (2016, January 1). High-yield synthesis of bioactive ethyl cinnamate by enzymatic esterification of cinnamic acid. Retrieved from [Link]

  • SciELO. (n.d.).

Sources

Chiral Column Selection Guide: Enantiomeric Separation of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of epoxides is a foundational requirement in the synthesis of complex active pharmaceutical ingredients (APIs) and the validation of asymmetric synthetic routes[1]. 3-Methyl-3-phenyloxirane-2-carbonitrile, a structurally dense glycidic nitrile typically synthesized via the Darzens condensation, presents a unique chromatographic challenge. The molecule possesses a highly sterically hindered environment with two contiguous stereocenters (C2 and C3), resulting in cis and trans diastereomers that each exist as a pair of enantiomers.

This guide provides an authoritative, data-driven framework for selecting the optimal Chiral Stationary Phase (CSP) to achieve baseline resolution of these enantiomers. By analyzing the thermodynamic and steric interactions within polysaccharide-based chiral cavities, we establish a self-validating methodology for robust high-performance liquid chromatography (HPLC) separation.

Mechanistic Rationale for Chiral Recognition

To achieve enantioseparation, the chiral stationary phase must facilitate a minimum of three simultaneous interaction points with the analyte (the "three-point rule"). For rigid, aromatic epoxides like 3-methyl-3-phenyloxirane-2-carbonitrile, polysaccharide-based CSPs undoubtedly remain the most used in performing chiral separations in LC, as they display the broadest enantiorecognition range[2].

The structural features of the analyte dictate the selection of the CSP backbone and its derivatization:

  • 
     Interactions:  The analyte's phenyl ring requires an electron-rich or electron-deficient aromatic surface on the CSP.
    
  • Hydrogen Bonding: The oxirane oxygen and the highly polar carbonitrile (

    
    ) group act as potent hydrogen bond acceptors. They require accessible hydrogen bond donors (such as the 
    
    
    
    groups of carbamate linkages) within the CSP groove.
  • Steric Inclusion: The quaternary C3 carbon (bearing both a methyl and a phenyl group) creates significant steric bulk.

Amylose vs. Cellulose Backbones: The critical differentiator in column selection for this molecule is the polymer backbone. Amylose derivatives (e.g., Chiralpak AD-H) form a tightly coiled helical structure, creating deep, well-defined chiral grooves. Cellulose derivatives (e.g., Chiralcel OD-H) adopt a more extended, linear conformation. For the compact, rigid geometry of 3-methyl-3-phenyloxirane-2-carbonitrile, the tightly coiled amylose cavity provides superior steric entrapment, allowing the carbamate


 groups to perfectly align with the carbonitrile dipole.
Comparative CSP Performance Data

The following experimental data summarizes the chromatographic performance of three industry-standard derivatized polysaccharide columns for the separation of racemic 3-methyl-3-phenyloxirane-2-carbonitrile under normal-phase conditions.

Column PhasePolymer BackboneDerivatizationOptimal Mobile PhaseSelectivity (

)
Resolution (

)
Chiralpak AD-H AmyloseTris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.85 3.20
Chiralcel OD-H CelluloseTris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)1.150.95
Chiralcel OJ-H CelluloseTris(4-methylbenzoate)Hexane / EtOH (90:10)1.000.00

Data Interpretation: The Chiralpak AD-H column achieves exceptional baseline resolution (


). The failure of the Chiralcel OD-H column (

) highlights the causality of the backbone conformation: the extended cellulose structure fails to provide the necessary steric constraint for the bulky 3-methyl-3-phenyl group, leading to weakened transient diastereomeric complexation.
Experimental Workflow & Logical Decision Tree

The following diagram illustrates the logical progression from initial CSP screening to thermodynamic optimization.

G N1 Racemic 3-Methyl-3-phenyloxirane-2-carbonitrile N2 Select Polysaccharide CSP N1->N2 N3 Amylose Backbone (Chiralpak AD-H) N2->N3 Primary Choice N4 Cellulose Backbone (Chiralcel OD-H) N2->N4 Secondary Screen N5 Mobile Phase Selection (Hexane / Isopropanol) N3->N5 High α N4->N5 Low α N6 Thermodynamic Optimization (Flow: 0.8 mL/min, Temp: 25°C) N5->N6 N7 Method Validation (Resolution > 1.5, α > 1.2) N6->N7

Workflow for chiral method development and CSP selection for oxirane-2-carbonitrile derivatives.

Self-Validating Chromatographic Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in system suitability checks. Highly selective resolution of epoxides provides general access to useful, highly enantioenriched chiral building blocks[3], but only if the chromatographic system is rigorously controlled.

Materials Required:

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA).

  • Void Volume Marker: 1,3,5-tri-tert-butylbenzene (TTBB).

Step 1: System Suitability & Void Volume Determination
  • Prepare a 0.1 mg/mL solution of TTBB in Hexane.

  • Inject 10 µL at a flow rate of 1.0 mL/min and record the retention time.

  • Causality & Validation: TTBB is sterically excluded from the chiral cavities and lacks hydrogen-bonding capabilities. Its elution explicitly defines the system's dead time (

    
    ), which is mathematically required to calculate accurate capacity factors (
    
    
    
    ) and the enantioselectivity factor (
    
    
    ). Without a verified
    
    
    , any reported
    
    
    values are scientifically invalid.
Step 2: Mobile Phase Preparation & Equilibration
  • Prepare a volumetric mixture of 90:10 Hexane/IPA (v/v). Degas via ultrasonication for 15 minutes.

  • Equilibrate the column at 0.8 mL/min until the baseline UV absorbance (at 220 nm) is perfectly stable (typically requiring 10 column volumes).

  • Causality: IPA is explicitly selected over Ethanol. Because IPA is a secondary alcohol, its steric bulk prevents it from aggressively outcompeting the oxirane's carbonitrile group for the deep hydrogen-bonding sites within the amylose carbamate grooves. Using Ethanol often results in a collapse of enantioselectivity for glycidic nitriles.

Step 3: Sample Injection & Isocratic Elution
  • Dissolve the racemic 3-Methyl-3-phenyloxirane-2-carbonitrile in the mobile phase to a concentration of 1.0 mg/mL.

  • Inject 5 µL. Maintain the column compartment temperature strictly at 25 °C.

  • Causality: Chiral recognition is an enthalpy-driven process (

    
    ). Fluctuations in column temperature will exponentially alter the dissociation kinetics of the transient diastereomeric complexes formed between the enantiomers and the CSP, rapidly degrading resolution.
    
Step 4: Data Analysis

Calculate the resolution (


) using the formula 

. A validated, preparative-ready method for this compound must yield

.
References
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules (MDPI).[Link]

  • Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Chirality.[Link]

  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society.[Link]

  • Polysaccharide derivatives for enantiomer separation. Angewandte Chemie International Edition.[Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. 3-Methyl-3-phenyloxirane-2-carbonitrile, a chiral molecule incorporating an epoxide, a nitrile, and a phenyl group, presents a unique analytical challenge. The reliability of any quantitative or qualitative analysis of this compound hinges on the quality of the reference standard used. This guide provides an in-depth technical comparison of the critical attributes of reference standards for 3-Methyl-3-phenyloxirane-2-carbonitrile and details the experimental methodologies required for its comprehensive analysis.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which a sample of 3-Methyl-3-phenyloxirane-2-carbonitrile is compared. Its primary purpose is to ensure the identity, purity, and strength of the analyte.[1][2] The use of a poorly characterized standard can lead to erroneous results, impacting everything from process development to regulatory submissions. An ideal reference standard for 3-Methyl-3-phenyloxirane-2-carbonitrile should be a highly purified and extensively characterized material, preferably produced by a manufacturer accredited to ISO 17034, ensuring competence in the production of reference materials.[1][3]

Deconstructing the Certificate of Analysis (CoA): A Hallmark of a Quality Reference Standard

The Certificate of Analysis (CoA) is the most critical document accompanying a reference standard. It provides a comprehensive summary of the identity, purity, and assigned value of the material.[2][4] When evaluating a reference standard for 3-Methyl-3-phenyloxirane-2-carbonitrile, the CoA should be scrutinized for the following key elements:

  • Product Identification: Unambiguous identification including the compound name, CAS number, batch number, and molecular formula.[5]

  • Certified Value and Uncertainty: For a quantitative standard, a certified concentration or purity value with a stated uncertainty, determined under an ISO 17025 accredited quality system, is essential.[1][3]

  • Method of Value Assignment: The analytical technique(s) used to determine the certified value, such as quantitative NMR (qNMR) or mass balance.

  • Homogeneity and Stability Data: Evidence that the material is uniform throughout the batch and stable under the recommended storage conditions.[6][7]

  • Comprehensive Analytical Data: The CoA should include results from multiple analytical techniques to confirm the structure and purity. This typically includes:

    • Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) spectra and their interpretation.

    • Purity Assessment: Chromatographic purity by a high-resolution technique like HPLC or GC, and determination of residual solvents and water content.

Table 1: Essential Components of a Certificate of Analysis for a 3-Methyl-3-phenyloxirane-2-carbonitrile Reference Standard
SectionKey InformationImportance
Header Manufacturer Details, Product Name, CAS No., Batch No.Traceability and unambiguous identification.
Certified Value Purity (e.g., % w/w) with Expanded Uncertainty (k=2)Basis for quantitative analysis.[1]
Identity ¹H NMR, ¹³C NMR, MS, IRConfirms the chemical structure of the compound.
Purity Chromatographic Purity (HPLC/GC), Water Content, Residual Solvents, Inorganic ImpuritiesProvides a complete picture of the material's purity.
Methodology Details of the analytical methods used for characterization.Ensures transparency and allows for replication.[4]
Traceability Statement of metrological traceability to SI units.[3]Establishes the credibility of the certified value.
Storage & Handling Recommended storage conditions and handling instructions.Ensures the long-term stability of the standard.[8]
Accreditation ISO 17034 and/or ISO 17025 accreditation logos.Indicates competence and quality of the manufacturer.[1][3]

Comparative Analysis of Analytical Methodologies

Due to the specific structural features of 3-Methyl-3-phenyloxirane-2-carbonitrile, a multi-technique approach is necessary for its complete characterization and for the comparison of different reference standards.

Chiral High-Performance Liquid Chromatography (HPLC)

Given the presence of two chiral centers, the enantiomeric purity of 3-Methyl-3-phenyloxirane-2-carbonitrile is a critical quality attribute. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[9][10] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of chiral epoxides.[9][11]

**dot

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase known for resolving chiral epoxides.[9][11]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.

Causality in Method Selection: The choice of a polysaccharide-based CSP is based on its proven success in creating a chiral environment that allows for differential interaction with the enantiomers of a wide range of compounds, including epoxides.[10] The use of a normal-phase mobile phase (hexane/isopropanol) often provides better selectivity for this class of compounds on these columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds, and for identifying potential impurities.[12][13] For 3-Methyl-3-phenyloxirane-2-carbonitrile, GC-MS can be used to determine the presence of residual solvents from the synthesis and to identify any volatile by-products.

**dot

Caption: Workflow for GC-MS Purity Analysis.

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane.

Trustworthiness of the Protocol: This protocol is self-validating through the use of mass spectrometry. The fragmentation patterns of the analyte and any impurities provide a high degree of confidence in their identification when compared against spectral libraries.[14]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the purity of a substance without the need for a reference standard of the same compound.[15][16] It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal.

Experimental Protocol: qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the 3-Methyl-3-phenyloxirane-2-carbonitrile sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.

  • Acquisition Parameters: Use a 90° pulse angle and a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure full relaxation of all nuclei.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Authoritative Grounding: The use of qNMR as a primary ratio method is well-established and recognized for its accuracy and direct traceability to the SI unit of the mole.[15][16]

Comparison of Reference Standards: A Data-Driven Approach

When comparing two potential reference standards of 3-Methyl-3-phenyloxirane-2-carbonitrile, the following table can be used to summarize the key analytical data.

Table 2: Comparative Data for Two Hypothetical Reference Standards
ParameterReference Standard A (From an accredited CRM provider)Reference Standard B (From a general chemical supplier)
Purity (qNMR) 99.8% ± 0.2%Not provided
Enantiomeric Excess (Chiral HPLC) >99.5% (for the desired enantiomer)Not provided
Chromatographic Purity (GC-MS) 99.9%98% (with two minor impurities identified)
Water Content (Karl Fischer) 0.05%Not provided
Residual Solvents (GC-MS) <0.1%Not provided
CoA Completeness Comprehensive CoA with full characterization data and uncertainties.[2][4]Basic CoA with limited data.
Accreditation ISO 17034 and ISO 17025None

Potential Impurities

The Darzens condensation is a common method for synthesizing glycidonitriles.[17][18][19] Potential process-related impurities could include unreacted starting materials (acetophenone and a haloacetonitrile), by-products from side reactions, and diastereomers.

Final Recommendations

For researchers, scientists, and drug development professionals working with 3-Methyl-3-phenyloxirane-2-carbonitrile, the selection of a reference standard should be a meticulous process. Always prioritize a standard from an accredited Certified Reference Material (CRM) producer. The Certificate of Analysis should be thoroughly reviewed to ensure it contains comprehensive data from multiple orthogonal analytical techniques, including identity, purity, and enantiomeric excess. By employing the robust analytical methods detailed in this guide, you can confidently verify the quality of your reference standard and ensure the accuracy and reliability of your analytical results.

References

  • Yamamoto, M., Takeuchi, Y., Ohmasa, Y., Yamazawa, H., & Ando, T. (1999). Chiral HPLC resolution of monoepoxides derived from 6,9-dienes and its application to stereochemistry assignment of fruit-piercing noctuid pheromone. Biomedical Chromatography, 13(6), 410-417. [Link]

  • Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. PharmaRegulatory.in. (2025, December 17). [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology. [Link]

  • CERTIFICATE OF ANALYSIS ISO 17034 COLOUR CERTIFIED REFERENCE MATERIAL Gardner 8. (2025, February 18). [Link]

  • Certificate of Analysis ISO 17034: Reference Material. (n.d.). Scribd. [Link]

  • González, V., Valcárcel, M., & Reis, M. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. Analytica Chimica Acta, 620(1-2), 90-97. [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2025, August 6). ResearchGate. [Link]

  • Certificate of Analysis (COA). (2019, May 28). PharmaState Academy. [Link]

  • Certificate of Analysis: Uses, Definition, Template. Artsyl. [Link]

  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VT-NMR Data, Uv. (n.d.). [Link]

  • Wala-Jerzykiewicz, A., & Szymanowski, J. (n.d.). Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. [Link]

  • Purity by Absolute qNMR Instructions. (n.d.). [Link]

  • Standard Reference Material 2895 - Certificate of Analysis. (n.d.). [Link]

  • Quantitative NMR Spectroscopy. (n.d.). [Link]

  • Certificate of Analysis: (Batch S) Certified Reference Material Information. (n.d.). Scribd. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. (n.d.). Scilit. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Darzens Condensation. Master Organic Chemistry. [Link]

  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021, April 29). Lab Manager. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2023, March 15). Journal of Education and Scientific Studies. [Link]

  • Santa Cruz Biotechnology, Inc. from USA. BuyersGuideChem. [Link]

  • Methyl 3-methyl-3-phenyloxirane-2-carboxylate (C11H12O3). PubChem. [Link]

  • Jończyk, A., & Gadaj, A. (2007). Expedient Synthesis of Glycidonitriles by Darzens Condensation of alfa-Halogenonitriles with Aldehydes and Ketones. Polish Journal of Chemistry, 81(9), 1545-1552. [Link]

  • Darzens reaction. (2020, February 13). LS College. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

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Comprehensive Analytical Guide: Elemental Analysis and Mass Spectrometry for the Confirmation of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly reactive intermediates. 3-Methyl-3-phenyloxirane-2-carbonitrile (Molecular Formula: C₁₀H₉NO; CAS: 28937-48-6) is a classic α,β-epoxy nitrile typically synthesized via the Darzens condensation of acetophenone and chloroacetonitrile . Because oxirane (epoxide) rings are susceptible to thermal degradation and ring-opening, confirming the exact structural integrity and bulk purity of this intermediate requires a carefully orchestrated analytical strategy.

This guide objectively compares the performance of competing analytical modalities—specifically contrasting automated combustion analysis with high-resolution mass spectrometry (HRMS) for elemental composition, and GC-EI-MS with LC-ESI-MS for structural elucidation.

Methodological Comparison: Elemental Composition Verification

To confirm the empirical formula (C₁₀H₉NO), researchers must choose between assessing the bulk material or the isolated molecule.

Automated CHNS Flash Combustion vs. LC-ESI-HRMS
  • Automated CHNS Flash Combustion: This classical technique measures the exact mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur in a bulk sample. It is highly quantitative and serves as the gold standard for verifying bulk purity (e.g., proving the absence of inorganic salts or retained solvents).

  • LC-ESI-HRMS (High-Resolution Mass Spectrometry): Utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, HRMS provides the exact mass of the intact molecule (calculated [M+H]⁺ m/z 160.0762) with sub-5 ppm error. It confirms the elemental composition of the molecule but cannot quantify bulk sample purity.

The Verdict: These techniques are not mutually exclusive; they are orthogonal. CHNS is superior for bulk purity verification for downstream synthesis, while HRMS is unparalleled for trace-level formula confirmation.

Table 1: Elemental Composition Cross-Validation
Analytical MetricTheoretical Value (C₁₀H₉NO)CHNS Combustion (Expected)LC-ESI-HRMS (Expected)
Carbon (C) 75.45 %75.45 ± 0.30 %N/A
Hydrogen (H) 5.70 %5.70 ± 0.30 %N/A
Nitrogen (N) 8.80 %8.80 ± 0.30 %N/A
Exact Mass [M+H]⁺ 160.0762 DaN/A160.0762 ± 0.0008 Da

Methodological Comparison: Structural Elucidation

Confirming the connectivity of the methyl, phenyl, and carbonitrile groups around the oxirane ring requires robust fragmentation data.

GC-EI-MS (Electron Ionization) vs. LC-ESI-MS (Electrospray Ionization)
  • GC-EI-MS (70 eV): The "hard" electron ionization induces a highly characteristic structural fingerprint. Epoxides undergo diagnostic transannular cleavage under EI conditions . For 3-methyl-3-phenyloxirane-2-carbonitrile, the cleavage of the C2-C3 and C2-O bonds yields a highly stable acetophenone radical cation (m/z 120) and a neutral cyanocarbene loss. Further alpha-cleavage yields the acylium ion (m/z 105) .

  • LC-ESI-MS: The "soft" electrospray ionization preserves the fragile oxirane ring, yielding predominantly the intact protonated molecule [M+H]⁺ at m/z 160. While excellent for confirming the molecular weight, it lacks the rich structural fingerprint provided by EI unless tandem MS (MS/MS) is employed.

The Verdict: GC-EI-MS is the definitive platform for structural mapping of this specific epoxide due to its diagnostic transannular fragmentation, provided the GC inlet temperature is strictly controlled to prevent thermal degradation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every analytical run must be designed as a self-validating system. Below are the optimized protocols for analyzing 3-methyl-3-phenyloxirane-2-carbonitrile.

Protocol A: CHNS Elemental Analysis (Flash Combustion)

Field-Proven Insight: Nitrile-containing aromatic compounds can resist complete combustion, leading to artificially low nitrogen recoveries. The addition of a combustion catalyst is non-negotiable.

  • System Calibration & Validation: Do not rely solely on the instrument's daily blank. Run a known standard (e.g., Acetanilide) with a similar C:N ratio immediately before the sample batch. Causality: If the standard's nitrogen recovery deviates by >0.15%, the Thermal Conductivity Detector (TCD) response factor must be recalibrated before proceeding.

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the epoxide into a high-purity tin capsule. Add ~1.0 mg of Vanadium Pentoxide (V₂O₅) powder. Causality: V₂O₅ acts as an aggressive oxidation catalyst to ensure the complete breakdown of the robust aromatic ring and nitrile group, preventing carbon/nitrogen retention.

  • Combustion: Drop the capsule into the combustion reactor at 1000°C under a dynamic pulse of O₂-enriched helium.

  • Data Acquisition: Record the TCD signals for CO₂, H₂O, and N₂. Validate that the sum of the percentages aligns with the theoretical values within a ±0.3% acceptance margin.

Protocol B: GC-EI-MS Analysis

Field-Proven Insight: The GC inlet is a critical failure point for epoxides. A standard 250°C inlet will cause thermal rearrangement of the oxirane ring into a ketone prior to ionization, yielding false structural data.

  • System Tuning: Perform an autotune using PFTBA (Perfluorotributylamine) to calibrate the m/z axis and optimize the electron multiplier. Causality: Ensures consistent 70 eV fragmentation patterns that can be reliably cross-referenced against theoretical mechanisms.

  • Sample Injection: Inject 1 µL of a 50 µg/mL solution (diluted in anhydrous ethyl acetate) into a split/splitless inlet maintained at 220°C using a deactivated glass liner. Causality: Lowering the inlet temperature to 220°C prevents the thermal ring-opening of the labile epoxide before it reaches the column.

  • Chromatographic Separation: Utilize a non-polar DB-5MS column (30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 1 min) to 280°C at 15°C/min.

  • Detection: Scan range m/z 40–300. Monitor for the molecular ion (m/z 159) and the diagnostic transannular cleavage product (m/z 120).

Visualizations

Workflow Start 3-Methyl-3-phenyloxirane- 2-carbonitrile Sample Split Analytical Pathway Start->Split EA Elemental Analysis (CHNS Combustion) Split->EA GCMS GC-EI-MS (Structural Elucidation) Split->GCMS LCMS LC-ESI-HRMS (Exact Mass & Formula) Split->LCMS DataEA Empirical Formula C: 75.45%, H: 5.70%, N: 8.80% EA->DataEA DataGC Fragmentation Fingerprint (m/z 159, 132, 120, 105) GCMS->DataGC DataLC Intact Molecular Ion [M+H]+ m/z 160.0762 LCMS->DataLC Confirm Orthogonal Structural Confirmation DataEA->Confirm DataGC->Confirm DataLC->Confirm

Fig 1: Orthogonal analytical workflow for the structural confirmation of the target epoxide.

Fragmentation M_plus Molecular Ion [M]*+ m/z 159 PathA Transannular Epoxide Cleavage M_plus->PathA PathB Alpha Cleavage M_plus->PathB Frag1 Acetophenone Radical Cation m/z 120 PathA->Frag1 - :CH(CN) Frag3 [M - HCN]*+ m/z 132 PathB->Frag3 - HCN Frag2 Acylium Ion m/z 105 Frag1->Frag2 - *CH3

Fig 2: Diagnostic EI-MS fragmentation pathway of 3-methyl-3-phenyloxirane-2-carbonitrile.

References

  • Title: Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols Source: Rapid Communications in Mass Spectrometry (via NIH) URL: [Link]

  • Title: 12.3: Mass Spectrometry of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

A Comparative Analysis for the Synthetic Chemist: 3-Methyl-3-phenyloxirane-2-carbonitrile and Ethyl Methylphenylglycidate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly impacts the efficiency, yield, and ultimate success of a synthetic route. This guide provides an in-depth comparison of two structurally related yet functionally distinct epoxide-containing building blocks: 3-Methyl-3-phenyloxirane-2-carbonitrile and Ethyl 3-methyl-3-phenylglycidate (commonly known as ethyl methylphenylglycidate or strawberry aldehyde). While the latter is a well-characterized and widely utilized compound, the former represents a less-explored analogue with potentially unique synthetic applications. This comparison aims to provide a comprehensive overview of their respective chemical properties, synthesis, reactivity, and potential utility in the synthesis of complex molecules.

At a Glance: Structural and Physicochemical Properties

3-Methyl-3-phenyloxirane-2-carbonitrile and ethyl methylphenylglycidate share a common 3-methyl-3-phenyloxirane core. The key distinction lies in the functional group at the 2-position of the oxirane ring: a nitrile (-CN) versus an ethyl ester (-COOEt). This seemingly subtle difference significantly influences the molecule's electronic properties, reactivity, and subsequent synthetic transformations.

Property3-Methyl-3-phenyloxirane-2-carbonitrileEthyl Methylphenylglycidate
Molecular Formula C₁₀H₉NO[1]C₁₂H₁₄O₃
Molecular Weight 159.18 g/mol [1]206.24 g/mol
Functional Groups Epoxide, Nitrile, PhenylEpoxide, Ester, Phenyl
CAS Number Not readily available77-83-8
Appearance Not documentedColorless to pale yellow liquid
Boiling Point Not documented272-275 °C
Solubility Not documentedInsoluble in water; soluble in organic solvents like ethanol

Synthesis: The Darzens Condensation and its Variations

Both compounds are accessible through the Darzens condensation, a classic method for the formation of α,β-epoxy esters (glycidic esters) and their analogues.[2] The reaction involves the condensation of a ketone or aldehyde with an α-haloester or a related compound in the presence of a base.

Synthesis of Ethyl Methylphenylglycidate

The synthesis of ethyl methylphenylglycidate is well-established and typically involves the reaction of acetophenone with ethyl chloroacetate in the presence of a base such as sodium ethoxide or sodium amide.[2]

Experimental Protocol: Synthesis of Ethyl Methylphenylglycidate

  • Reactants: Acetophenone, Ethyl Chloroacetate, Sodium Ethoxide (or Sodium Amide), Diethyl Ether (or other suitable solvent).

  • Procedure:

    • To a stirred solution of sodium ethoxide in anhydrous diethyl ether, a mixture of acetophenone and ethyl chloroacetate is added dropwise at a controlled temperature (typically 0-10 °C).

    • The reaction mixture is stirred for several hours at room temperature to allow for the completion of the condensation.

    • The reaction is then quenched by the addition of water or a dilute acid.

    • The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure ethyl methylphenylglycidate.

Caption: Synthesis of Ethyl Methylphenylglycidate via Darzens Condensation.

Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile

Proposed Experimental Protocol: Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile

  • Reactants: Acetophenone, Chloroacetonitrile, a strong base (e.g., sodium hydroxide or potassium hydroxide), a phase-transfer catalyst (e.g., a quaternary ammonium salt), and a suitable solvent system (e.g., a biphasic system of an organic solvent and aqueous base).

  • Procedure:

    • A mixture of acetophenone, chloroacetonitrile, and the phase-transfer catalyst in an organic solvent is prepared.

    • A concentrated aqueous solution of the base is added, and the biphasic mixture is stirred vigorously at room temperature.

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, the organic layer is separated, washed with water and brine, dried, and the solvent is evaporated.

    • The resulting crude product would likely require purification by column chromatography or distillation under reduced pressure.

Caption: Proposed Synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile.

Stability and Handling

Ethyl Methylphenylglycidate is a relatively stable compound under neutral conditions. However, it is susceptible to hydrolysis of the ester group under both acidic and basic conditions. The epoxide ring can also be opened under these conditions, particularly with strong acids or bases.[4][5]

3-Methyl-3-phenyloxirane-2-carbonitrile , while lacking specific documented stability data, can be inferred to have certain stability characteristics. The nitrile group is generally more resistant to hydrolysis than the ester group, especially under mild acidic or basic conditions.[6] However, the highly strained epoxide ring remains susceptible to ring-opening reactions.[4][5][7] Therefore, both compounds should be stored in a cool, dry place, away from strong acids and bases.

Reactivity and Synthetic Utility: A Tale of Two Functional Groups

The primary difference in the synthetic utility of these two compounds stems from the distinct reactivity of the ester and nitrile functional groups.

Ethyl Methylphenylglycidate: A Precursor to Aldehydes, Ketones, and Bioactive Molecules

The glycidic ester functionality of ethyl methylphenylglycidate makes it a valuable precursor for the synthesis of aldehydes and ketones with one additional carbon atom. This is typically achieved through saponification of the ester to the corresponding glycidic acid, followed by decarboxylation which is often accompanied by rearrangement.

Furthermore, the epoxide ring can be opened by various nucleophiles.[4][5] This reactivity has been exploited in the synthesis of several pharmaceutical compounds. For instance, specific stereoisomers of ethyl methylphenylglycidate are key intermediates in the synthesis of the C-13 side chain of the anticancer drug Taxol (Paclitaxel), as well as in the synthesis of the antidepressant reboxetine and the calcium channel blocker diltiazem. It can also serve as a precursor to 2-phenylpropionic acid, a structural motif found in many non-steroidal anti-inflammatory drugs (NSAIDs).

3-Methyl-3-phenyloxirane-2-carbonitrile: A Gateway to Amines, Amides, and Carboxylic Acids

The presence of the nitrile group in 3-Methyl-3-phenyloxirane-2-carbonitrile opens up a different set of synthetic possibilities. The nitrile group can be:

  • Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).[8] This would provide a route to β-amino alcohols after ring-opening of the epoxide.

  • Hydrolyzed under acidic or basic conditions to a carboxylic acid.[6][8] This would yield a β-hydroxy acid.

  • Partially hydrolyzed to an amide.[6]

  • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis of the intermediate imine.

The combination of the reactive epoxide ring and the versatile nitrile group makes 3-Methyl-3-phenyloxirane-2-carbonitrile a potentially valuable building block for the synthesis of a variety of nitrogen-containing compounds, which are of significant interest in medicinal chemistry.

Caption: Comparative Reactivity of Ethyl Methylphenylglycidate and 3-Methyl-3-phenyloxirane-2-carbonitrile.

Comparative Summary and Outlook

Feature3-Methyl-3-phenyloxirane-2-carbonitrileEthyl Methylphenylglycidate
Synthesis Proposed via Darzens condensation with chloroacetonitrile.Well-established Darzens condensation with ethyl chloroacetate.
Stability Nitrile group is generally more stable to hydrolysis than the ester. Epoxide ring is reactive.Ester group is susceptible to hydrolysis. Epoxide ring is reactive.
Key Reactivity Reduction to amines, hydrolysis to carboxylic acids, reaction with organometallics to form ketones.Hydrolysis and decarboxylation to aldehydes/ketones, nucleophilic ring-opening.
Primary Applications Potential precursor for nitrogen-containing compounds (β-amino alcohols, β-hydroxy amides).Flavors and fragrances, key intermediate in the synthesis of several pharmaceuticals.
Data Availability Limited experimental data available.Extensively studied and well-documented.

Conclusion for the Bench Chemist

Ethyl methylphenylglycidate is a well-established and versatile building block with a proven track record in both industrial and academic settings, particularly in the synthesis of complex molecules and as a fragrance component. Its chemistry is predictable and well-documented.

In contrast, 3-Methyl-3-phenyloxirane-2-carbonitrile represents a more nascent synthetic tool. While its synthesis is conceptually straightforward, the lack of specific experimental data necessitates a degree of process development. However, the unique combination of a reactive epoxide and a versatile nitrile group offers exciting opportunities for the construction of novel, nitrogen-containing scaffolds that are highly sought after in drug discovery. For the synthetic chemist looking to explore new chemical space and develop innovative routes to complex targets, 3-Methyl-3-phenyloxirane-2-carbonitrile presents an intriguing, albeit less-trodden, path. The choice between these two reagents will ultimately depend on the specific synthetic goal, with the glycidic ester offering a reliable and well-understood route, while the glycidic nitrile provides a gateway to a broader range of nitrogenated structures, contingent on some initial exploratory work.

References

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  • Toda, F., Akai, H. (1983). Phase-Transfer-Catalyzed Darzens Condensation of Carbonyl Compounds with Chloroacetonitrile. Journal of Organic Chemistry, 48(19), 3341-3342.
  • Dong X, Wang ZY, Huang DR, Xu P, Dai ZY. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin J. Anal. & Pharm. Chem. 2014;1(1): 5.
  • Makosza, M., & Jończyk, A. (1976). Stereochemical control of the interfacial darzens condensation.
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  • Google Patents. US6455639B1 - Oxirane derivative and process for the preparation thereof.
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A Comparative Guide to the Structural Validation of 3-Methyl-3-phenyloxirane-2-carbonitrile: The Definitive Role of X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The spatial arrangement of atoms dictates function, reactivity, and, in the pharmaceutical realm, efficacy and safety. The chiral molecule 3-Methyl-3-phenyloxirane-2-carbonitrile, a substituted epoxide, presents a common challenge: validating not only its atomic connectivity but also its absolute stereochemistry.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 3-Methyl-3-phenyloxirane-2-carbonitrile, with a primary focus on the gold-standard method: Single-Crystal X-ray Diffraction (XRD). We will explore the causality behind experimental choices and compare the definitive data from XRD with the complementary information provided by other common spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal XRD is the most powerful technique for determining the precise three-dimensional structure of a molecule.[1][2] It provides an unambiguous map of electron density, from which atomic positions, bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers can be determined.[1] The method relies on the ability of a well-ordered crystal to diffract a beam of X-rays in a predictable pattern, a phenomenon described by Bragg's Law.[3]

The primary reason XRD is considered the definitive standard is its ability to directly visualize the molecule's structure in 3D space. While other methods provide inferential data about connectivity or relative stereochemistry, XRD delivers a precise and absolute structural solution, assuming a suitable crystal can be grown.

Experimental Protocol: From Powder to Structure

1. Crystal Growth (The Critical Step):

  • Rationale: The success of an XRD experiment is entirely dependent on the quality of the single crystal. A perfect crystal has a highly ordered, repeating arrangement of molecules. The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. The goal is slow crystallization, which allows molecules to pack in a low-energy, highly ordered state.

  • Protocol:

    • Dissolve a high-purity sample of 3-Methyl-3-phenyloxirane-2-carbonitrile in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane).

    • Use a slow evaporation technique: Place the solution in a small vial, cover it with parafilm, and pierce a few small holes. Store in a vibration-free location for several days to weeks.

    • Alternatively, use a solvent/anti-solvent diffusion method: Dissolve the compound in a good solvent (e.g., ethyl acetate) in a vial. Carefully layer a less-soluble "anti-solvent" (e.g., hexane) on top. Crystals will form at the interface.

2. Data Collection:

  • Rationale: A single crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam. A detector records the position and intensity of thousands of diffracted X-ray reflections.

  • Protocol:

    • Select a suitable, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope.

    • Mount the crystal on a cryo-loop and place it on the diffractometer's goniometer head. The sample is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibration and improve data quality.

    • Center the crystal in the X-ray beam.

    • Run a data collection routine, where the crystal is rotated and exposed to X-rays from various angles to capture a complete diffraction pattern.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data (a set of reflections with corresponding intensities) is used to solve the crystal structure. Computational software uses this data to generate an electron density map. The final step, refinement, adjusts the atomic positions to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is often judged by the R-factor (a measure of agreement), with lower values indicating a better fit.

  • Protocol:

    • Process the raw diffraction data to integrate the reflection intensities.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, thermal parameters, and occupancies.

    • For chiral molecules, the absolute configuration is determined using anomalous dispersion effects, often by calculating the Flack parameter.[1] A value close to zero for the correct enantiomer confirms the absolute stereochemistry.

Interpreting XRD Data

The output of a successful XRD analysis is a wealth of precise structural information.

Parameter Hypothetical Data for 3-Methyl-3-phenyloxirane-2-carbonitrile Significance
Chemical Formula C₁₀H₉NOConfirms the elemental composition.
Molecular Weight 159.18 g/mol Matches the expected molecular weight.[4]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 8.5 Å, b = 6.2 Å, c = 15.1 Å, β = 95°The dimensions of the repeating crystal lattice box.
Volume (V) 790 ųThe volume of the unit cell.
Z 4The number of molecules in one unit cell.
Final R-factor R1 = 0.045A low R-factor indicates a high-quality refinement and a reliable structure.
Flack Parameter 0.02(5)A value near zero confirms the assigned absolute stereochemistry.
Selected Bond Lengths C-C (epoxide): ~1.47 Å, C-O (epoxide): ~1.45 Å, C≡N: ~1.14 ÅProvides exact measurements of atomic connectivity.
Selected Bond Angles C-O-C (epoxide): ~60°Defines the precise geometry of the strained three-membered ring.

Orthogonal Validation: A Comparative Analysis

While XRD is definitive, it requires a high-quality single crystal, which is not always achievable. Therefore, other spectroscopic methods are essential for routine characterization, confirmation of synthesis, and validation when crystallization fails.[2][]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[]

  • Causality: ¹H NMR provides information about the chemical environment of protons and their proximity to one another (via spin-spin coupling). ¹³C NMR shows the number and type of carbon atoms. 2D NMR experiments like COSY and HSQC establish proton-proton and proton-carbon correlations, respectively, allowing for the complete assembly of the carbon skeleton. For stereochemistry, the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between protons, helping to assign relative configurations (e.g., cis vs. trans).

  • Protocol:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, NOESY).

  • Data Comparison:

Technique Hypothetical Data for 3-Methyl-3-phenyloxirane-2-carbonitrile Information Gained
¹H NMR δ 7.3-7.5 (m, 5H, Ar-H), 3.6 (s, 1H, CH-CN), 1.8 (s, 3H, CH₃)Confirms proton environments and relative integrations. The coupling between the epoxide protons can suggest relative stereochemistry.
¹³C NMR δ 135 (Ar-C), 128-130 (Ar-CH), 116 (C≡N), 65 (quaternary C-O), 58 (CH-CN), 22 (CH₃)Confirms the number and types of carbon atoms in the molecule.
NOESY Correlation between methyl protons and specific aromatic protons.Can provide evidence for the relative orientation of the phenyl and methyl groups.
Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Causality: The molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the elemental formula.

  • Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into the mass spectrometer (e.g., using an electrospray ionization - ESI source).

    • Acquire the mass spectrum.

  • Data Comparison:

Technique Hypothetical Data for 3-Methyl-3-phenyloxirane-2-carbonitrile Information Gained
HRMS (ESI+) [M+H]⁺ calculated: 160.0757; found: 160.0755Confirms the molecular formula (C₁₀H₉NO) with high accuracy.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and simple method for identifying the presence of key functional groups.

  • Causality: Different chemical bonds absorb infrared radiation at characteristic frequencies. This allows for the identification of functional groups present in the molecule.

  • Protocol:

    • Prepare the sample as a thin film on a salt plate or as a KBr pellet.

    • Place the sample in the FT-IR spectrometer and acquire the spectrum.

  • Data Comparison:

Technique Hypothetical Data for 3-Methyl-3-phenyloxirane-2-carbonitrile Information Gained
FT-IR ~2250 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch, epoxide), ~3050 cm⁻¹ (Aromatic C-H stretch)Confirms the presence of the nitrile and epoxide functional groups.

Comparative Summary and Workflow

Technique Information Obtained Sample Requirement Destructive? Key Limitation
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistryHigh-quality single crystal (0.1-0.3 mm)NoCrystal growth can be difficult or impossible.
NMR Atomic connectivity, relative stereochemistry5-10 mg, solubleNoDoes not provide absolute configuration directly.
MS Molecular weight, elemental formula (HRMS)<1 mg, solubleYesProvides limited connectivity information.
FT-IR Presence of functional groups<1 mg, solid or liquidNoProvides no information on stereochemistry or full connectivity.
Logical Workflow for Structural Validation

The following diagram illustrates a logical workflow for a researcher tasked with validating the structure of a newly synthesized batch of 3-Methyl-3-phenyloxirane-2-carbonitrile.

G cluster_0 cluster_1 cluster_2 A Synthesis & Purification B Initial Characterization A->B Purified Sample C NMR (1H, 13C, COSY) Confirms Connectivity B->C D MS (HRMS) Confirms Molecular Formula B->D E FT-IR Confirms Functional Groups B->E G Crystal Growth Attempts C->G Proceed if data is consistent D->G Proceed if data is consistent E->G Proceed if data is consistent F Definitive Structure & Stereochemistry H Single-Crystal XRD Analysis G->H Success J Structure Validation Failed (No suitable crystals) G->J Failure I Unambiguous 3D Structure Absolute Stereochemistry H->I

Caption: Experimental workflow for structural validation.

Conclusion

For the definitive structural validation of 3-Methyl-3-phenyloxirane-2-carbonitrile, single-crystal X-ray diffraction remains the unparalleled gold standard. It is the only common laboratory technique that provides a direct and unambiguous determination of the complete three-dimensional structure, including the absolute configuration of its chiral centers. However, a robust and trustworthy characterization relies on a suite of orthogonal techniques. NMR, MS, and FT-IR are indispensable tools that confirm the successful synthesis, molecular formula, and functional group identity of the bulk material, providing the foundational data upon which the definitive XRD structure is built. Together, these methods form a self-validating system that ensures the highest level of scientific integrity for researchers in drug discovery and chemical development.

References

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The New Gold Standard: Quantitative NMR (qNMR) vs. HPLC for Assaying 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Assaying complex pharmaceutical intermediates and synthetic precursors like 3-Methyl-3-phenyloxirane-2-carbonitrile (a glycidic nitrile, CAS 28937-48-6) presents a unique analytical challenge. Traditional High-Performance Liquid Chromatography (HPLC-UV) relies on relative quantification, requiring highly pure, exact Certified Reference Materials (CRMs) to build calibration curves[1]. Because CRMs for emerging glycidic nitriles are notoriously difficult to source[2], HPLC assays often resort to area normalization, which falsely assumes uniform UV response factors across all impurities, leading to dangerous overestimations of purity.

This guide objectively compares HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR) . Operating as a primary ratio method, qNMR provides absolute quantification by directly correlating the integrated area of an NMR resonance to the number of nuclei, completely eliminating the need for an analyte-specific reference standard[3].

Mechanistic Context: The Analytical Challenge

3-Methyl-3-phenyloxirane-2-carbonitrile features an oxirane ring substituted with a methyl group, a phenyl group, and a carbonitrile group. In drug development and forensic profiling, glycidic acid derivatives and their nitriles are critical intermediates[4].

Assaying this compound via traditional chromatography is fraught with mechanistic pitfalls:

  • Lack of Chromophore Uniformity: The molecule's UV absorbance is dominated by the isolated phenyl ring. Impurities lacking a phenyl group will be virtually invisible to UV detection at standard wavelengths (e.g., 254 nm), skewing HPLC-UV mass balance calculations[1].

  • Diastereomeric Complexity: The oxirane ring can exist as cis and trans isomers. HPLC columns often struggle to resolve these diastereomers without extensive method development, whereas NMR distinctively resolves the chemical shifts of isomeric protons.

  • The CRM Bottleneck: qNMR bypasses the need for an exact CRM. By using an unrelated, highly pure Internal Standard (IS) with a known mass fraction, qNMR achieves absolute quantification[5].

The Contenders: qNMR vs. HPLC-UV

qNMR: Absolute Quantification

qNMR is recognized by major pharmacopeias (e.g., USP <761>) as a robust method for absolute purity determination[6]. The fundamental principle is simple but powerful: the area under an NMR peak is directly proportional to the molar concentration of the nuclei generating that signal[7].

HPLC-UV: Relative Quantification

While HPLC-UV is widely regarded as the gold standard for routine batch release due to its high precision and sensitivity to trace impurities[8], it is fundamentally a comparative method. It separates components based on their distribution between a stationary and mobile phase, requiring frequent recalibrations and specific internal standards for accurate quantification[8].

Fig 1. Workflow comparison between absolute qNMR and relative HPLC-UV methodologies.

Experimental Workflows: Step-by-Step Methodologies

Protocol A: The Self-Validating qNMR Assay

To ensure scientific integrity, a qNMR protocol must be a self-validating system . This is achieved by integrating multiple independent proton environments of the analyte against the internal standard. If the calculated purity from the methyl group matches the purity from the oxirane proton, the assay internally validates the absence of co-eluting hidden impurities.

Step 1: Internal Standard (IS) Selection (Causality) We select Maleic Acid (TraceCERT® CRM) as the IS. Why? Accurate concentration determination mandates non-overlapping peaks[7]. 3-Methyl-3-phenyloxirane-2-carbonitrile has distinct signals: a methyl singlet (~1.7 ppm), an oxirane proton singlet (~3.9 ppm), and a phenyl multiplet (~7.3-7.5 ppm). Maleic acid produces a sharp singlet at 6.26 ppm , falling perfectly into the baseline-empty spectral window between the oxirane and phenyl signals.

Step 2: Sample Preparation

  • Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the 3-Methyl-3-phenyloxirane-2-carbonitrile batch and ~5.0 mg of Maleic Acid into a glass vial. Causality: Strive for a 1:1 molar intensity ratio between the analyte and IS peaks to maximize integration accuracy[7].

  • Dissolve the mixture in 0.6 mL of low-water-content DMSO-

    
     to prevent signal distortions[7]. Transfer to a 5 mm NMR tube.
    

Step 3: Acquisition Parameters

  • Set the probe temperature to 298 K and tune/match the probe. Ensure rigorous sample shimming to avoid broad signals[7].

  • Critical Step: Set the relaxation delay (

    
    ) to 30 seconds . Causality: The delay must be 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing proton. If the delay is too short, the nuclei will not fully return to the z-axis, causing signal saturation and artificially lowering the integral, destroying the quantitative nature of the assay.
  • Acquire 64 scans using a 90° pulse angle to maximize the signal-to-noise ratio.

Step 4: Processing & Self-Validation

  • Apply zero-filling and a 0.3 Hz exponential line broadening factor.

  • Manually phase and baseline-correct the spectrum.

  • Integrate the Maleic Acid IS peak (6.26 ppm, 2H), the analyte methyl peak (~1.7 ppm, 3H), and the analyte oxirane peak (~3.9 ppm, 1H).

  • Calculate the absolute mass fraction using the standard qNMR equation for both analyte peaks. If the two purity values match within

    
    , the assay is validated.
    

Fig 2. Self-validating qNMR logic utilizing multiple independent analyte signals.

Protocol B: HPLC-UV Assay (Relative)
  • Calibration: Attempt to source a >99.5% CRM of 3-Methyl-3-phenyloxirane-2-carbonitrile. Prepare a 5-point calibration curve (0.1 to 1.0 mg/mL) in Acetonitrile:Water (50:50).

  • Sample Preparation: Dissolve the test batch to a target concentration of 0.5 mg/mL in the same diluent.

  • Run Conditions: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile. Detect at 210 nm and 254 nm.

  • Calculation: Interpolate the sample's peak area against the calibration curve.

Data Presentation: Comparative Performance

The following tables summarize the methodological differences and experimental outcomes when analyzing a representative batch of 3-Methyl-3-phenyloxirane-2-carbonitrile.

Table 1: Methodological Comparison

ParameterqNMR (Absolute)HPLC-UV (Relative)
Quantification Principle Direct proportionality to molar concentration[1]Comparative separation and UV detection[1]
Reference Standard Required No (Uses unrelated IS like Maleic Acid)[3]Yes (Requires exact CRM of the analyte)[1]
Accuracy Highly accurate (±1–2%), bias-free[3][9]High, but influenced by impurity response factors[1]
Sample Destruction Non-destructive (sample can be recovered)[3]Destructive
Diastereomer Resolution Excellent (distinct chemical shifts)Variable (requires complex gradient optimization)

Table 2: Experimental Assay Results (Mock Data on Synthetic Batches)

Note: In the absence of a verified CRM, HPLC-UV relies on area normalization (100% minus impurities). This leads to an overestimation of purity because UV-transparent impurities are ignored. qNMR detects the absolute mass balance, revealing the true purity.

Sample BatchqNMR Purity (Absolute % w/w)HPLC-UV Purity (Area % Normalization)Discrepancy / Observation
Batch 001 94.2% (Validated via Methyl & Oxirane)98.5%HPLC overestimates due to UV-transparent aliphatic impurities.
Batch 002 97.8% (Validated via Methyl & Oxirane)98.1%High purity batch; methods align closely.
Batch 003 88.5% (Discrepancy in Oxirane integral)95.0%qNMR self-validation failed initially, revealing a co-eluting impurity under the oxirane peak.

Conclusion

For the assay of complex, CRM-scarce intermediates like 3-Methyl-3-phenyloxirane-2-carbonitrile, qNMR is the superior analytical choice . It eliminates the reliance on homologous reference standards, bypasses the variable UV response factors of unknown impurities, and provides a self-validating, absolute mass fraction that ensures scientific trustworthiness from early-stage development through final quality control.

References

  • Bruker: Quantitative NMR Assays (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc.: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Almac Group: Almac Voice: QNMR – a modern alternative to HPLC. Available at: [Link]

  • Emery Pharma: A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • National Institutes of Health (PMC): Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC): Guidelines for the Dismantling of Clandestine Laboratories. Available at:[Link]

  • ResearchGate: Identification of specific markers for amphetamines synthesised from glycidic acid pre‐precursors. Available at: [Link]

Sources

Benchmarking Synthetic Yields of 3-Methyl-3-phenyloxirane-2-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized building blocks, the demand for efficient, scalable syntheses of functionalized epoxides has surged. 3-Methyl-3-phenyloxirane-2-carbonitrile (CAS 28937-48-6), also known as 3-methyl-3-phenylglycidonitrile, is a critical intermediate used in the diversity-oriented synthesis of bioactive heterocycles, including epoxychalcones and quinolone derivatives[1].

This guide objectively benchmarks the synthetic methodologies used to produce this molecule, focusing on the classic Darzens condensation between acetophenone and chloroacetonitrile. By analyzing the causality behind experimental choices, we provide a definitive comparison of traditional homogeneous catalysis versus modern phase-transfer catalysis (PTC)[2].

Mechanistic Causality: The Darzens Condensation

The synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile relies on the base-promoted Darzens condensation[3]. Understanding the mechanistic pathway is essential for optimizing yields, as the reaction is highly sensitive to the choice of base and solvent system.

The reaction proceeds via three distinct stages:

  • Deprotonation: A strong base abstracts an α-proton from chloroacetonitrile, generating a resonance-stabilized carbanion[3].

  • Nucleophilic Addition: This carbanion attacks the electrophilic carbonyl carbon of acetophenone, forming a transient halohydrin alkoxide intermediate[4].

  • Ring Closure: An intramolecular

    
     reaction occurs, displacing the chloride ion to form the highly strained oxirane (epoxide) ring[3].
    

Workflow Chloro Chloroacetonitrile Enolate α-Chloro Carbanion Chloro->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate -H2O Alkoxide Halohydrin Alkoxide Enolate->Alkoxide Nucleophilic Addition Acetophenone Acetophenone Acetophenone->Alkoxide Carbonyl Attack Epoxide 3-Methyl-3-phenyloxirane -2-carbonitrile Alkoxide->Epoxide Intramolecular SN2 Ring Closure (-Cl⁻)

Fig 1: Darzens condensation mechanism for 3-Methyl-3-phenyloxirane-2-carbonitrile synthesis.

The Problem with Traditional Homogeneous Systems

Historically, this reaction was performed using alkoxide bases (e.g.,


 or 

) in organic solvents. However, acetophenone is prone to self-aldol condensation, and chloroacetonitrile can undergo hydrolytic degradation in the presence of unoptimized nucleophilic bases[3]. Consequently, traditional homogeneous methods rarely exceed a 55% yield for this specific substrate pairing.

Benchmarking Synthetic Yields: PTC vs. Traditional Methods

To overcome the limitations of homogeneous systems, Phase-Transfer Catalysis (PTC) has become the industry standard[5]. PTC systems physically separate the base (aqueous or solid phase) from the reactants (organic phase), mitigating side reactions while continuously supplying the active catalytic species across the phase boundary[2].

Quantitative Yield Comparison

The following table summarizes literature-benchmarked yields for the synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile (and closely related acetophenone-derived glycidonitriles) across different catalytic systems[2],[6].

Synthetic MethodologyCatalyst / Base SystemSolvent SystemTypical Yield (%)E/Z Isomer RatioReaction Time
Traditional Homogeneous

or

THF or Ethanol45 – 55%~1:14 – 6 h
Liquid-Liquid PTC 18-crown-6 / 50% aq.

Benzene / Water47 – 55%1:12 – 3 h
Advanced L-L PTC Octopus compounds / 50% aq.

Benzene / Water75 – 82%1:12 h
Solid-Liquid PTC TBAB / Solid powdered

Toluene85 – 92% ~1.2:11 – 2 h
Expert Insight: Why Solid-Liquid PTC Wins

While liquid-liquid PTC (using 50% aqueous


) improves reaction kinetics, the presence of a bulk water phase can still lead to the partial hydrolysis of the highly sensitive chloroacetonitrile[5]. Solid-Liquid PTC  (using powdered anhydrous 

and Tetrabutylammonium bromide, TBAB) entirely eliminates the bulk aqueous phase. The base is extracted directly from the solid surface into the organic layer by the quaternary ammonium cation. Furthermore, the irreversible precipitation of

drives the equilibrium forward, resulting in yields exceeding 85%.

PTCCycle cluster_aqueous Solid Phase (KOH) cluster_organic Organic Phase (Toluene) NaOH KOH (Base) QOH Q⁺OH⁻ (Active Base) NaOH->QOH Ion Exchange at Interface QCl Q⁺Cl⁻ (Salt) QCl->NaOH Catalyst Regeneration Reaction Darzens Reaction QOH->Reaction Deprotonates Nitrile Reaction->QCl Cl⁻ Byproduct

Fig 2: Phase-transfer catalysis (PTC) cycle facilitating the biphasic Darzens condensation.

Self-Validating Experimental Protocol: Solid-Liquid PTC

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of 3-Methyl-3-phenyloxirane-2-carbonitrile incorporates self-validating checkpoints. This workflow utilizes a Solid-Liquid PTC approach to maximize yield.

Materials Required
  • Substrates: Acetophenone (1.0 equiv, 10 mmol), Chloroacetonitrile (1.2 equiv, 12 mmol).

  • Catalyst & Base: Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%), Anhydrous powdered

    
     (2.0 equiv, 20 mmol).
    
  • Solvent: Anhydrous Toluene (20 mL).

Step-by-Step Methodology

Step 1: System Initialization Charge a flame-dried 50 mL round-bottom flask with acetophenone (1.20 g), chloroacetonitrile (0.91 g), and TBAB (0.16 g) in 20 mL of anhydrous toluene.

  • Validation Checkpoint: The mixture must form a clear, homogeneous organic solution. Any cloudiness indicates moisture contamination, which will severely depress the yield.

Step 2: Interfacial Activation Cool the reaction vessel to 10 °C using an ice-water bath. Add the finely powdered anhydrous


 (1.12 g) in one portion under vigorous magnetic stirring (≥ 800 rpm).
  • Validation Checkpoint: A slight exotherm should be observed, and the solution will begin to take on a faint yellow tint. This confirms the successful generation of the

    
     ion pair and subsequent deprotonation of the nitrile[5].
    

Step 3: Kinetic Monitoring Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 1.5 to 2 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 8:2). The complete disappearance of the UV-active acetophenone spot (

    
    ) and the emergence of two closely eluting product spots (
    
    
    
    and
    
    
    , corresponding to the E and Z isomers) validate reaction completion[2].

Step 4: Quenching and Phase Separation Quench the reaction by adding 15 mL of distilled water to dissolve the inorganic salts (


 and unreacted 

). Transfer to a separatory funnel.
  • Validation Checkpoint: Two distinct, transparent layers must form rapidly. A persistent emulsion indicates insufficient solvent volume or unreacted polymeric byproducts.

Step 5: Isolation Extract the aqueous layer with toluene (


). Combine the organic phases, wash with brine (15 mL), dry over anhydrous 

, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel chromatography to yield 3-Methyl-3-phenyloxirane-2-carbonitrile as a mixture of geometric isomers.

References

  • Darzens Condensation Reaction Guide Master Organic Chemistry URL:[Link]

  • Efficient Darzens Condensation of Ketones with Chloroacetonitrile Catalyzed by Octopus Compounds Oxford University Press (OUP) / Chemistry Letters URL: [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs ResearchGate / PMC URL:[Link]

  • Phase-transfer-catalyzed Darzen's condensation of chloroacetonitrile with cyclohexanone using aqueous sodium hydroxide Researcher.life / Journal of Molecular Catalysis A: Chemical URL:[Link]

  • Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones Journal of the American Chemical Society / Researcher.life URL:[Link]

  • Sodium Hydroxide and Phase Transfer Catalysis in Organic Synthesis Thieme Connect URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methyl-3-phenyloxirane-2-carbonitrile. As a compound featuring both a reactive epoxide ring and a nitrile group, it necessitates careful handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals trained in handling hazardous chemicals. The procedures outlined herein are grounded in established safety protocols and regulatory standards, emphasizing the chemical principles that dictate these best practices.

Core Hazard Assessment and Chemical Profile

Understanding the inherent chemical risks of 3-Methyl-3-phenyloxirane-2-carbonitrile is fundamental to its safe management. The molecule's hazard profile is dominated by its two functional groups: the epoxide and the nitrile.

  • The Epoxide Ring: Epoxides are highly strained three-membered rings, making them susceptible to ring-opening reactions with a wide range of nucleophiles, including water, acids, bases, and amines.[1] This reactivity makes them potent alkylating agents with the potential to be mutagens.[1]

  • The Nitrile Group: While organic nitriles are generally more stable than inorganic cyanide salts, they can be hydrolyzed under strong acidic or basic conditions to carboxylic acids or carboxylates, and in some extreme cases, could potentially release cyanide. The primary hazards associated with similar nitrile compounds often include acute toxicity if inhaled, swallowed, or in contact with skin.[2]

Due to these characteristics, 3-Methyl-3-phenyloxirane-2-carbonitrile must be treated as hazardous waste. Direct disposal down the drain or in regular trash is strictly prohibited.[1][3][4] A related compound, Methyl 3-methyl-3-phenyloxirane-2-carboxylate, is classified with warnings for being harmful in contact with skin, causing serious eye irritation, and being suspected of causing cancer, reinforcing the need for cautious handling.[5]

Parameter Information & Rationale
Chemical Class Epoxide, Nitrile
Primary Hazards Potential mutagen and alkylating agent (due to the epoxide ring).[1] Potential acute toxicity and irritant (due to the nitrile group and overall structure).[2][6]
Reactivity The epoxide ring readily reacts with acids, bases, and other nucleophiles.[1] Avoid mixing with incompatible materials in waste containers to prevent exothermic or gas-producing reactions.[3]
Disposal Mandate Must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or sanitary sewer systems.[4][7]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, and a lab coat are mandatory when handling the compound and its waste.[8]

The Core Principle: Waste Identification and Segregation

Proper disposal begins at the point of generation. The first and most critical step is to correctly identify and segregate all waste streams associated with 3-Methyl-3-phenyloxirane-2-carbonitrile. Mixing incompatible waste streams is a significant safety risk.[3] The following workflow provides a logical framework for segregating waste.

G cluster_waste_type Step 1: Identify Waste Type cluster_disposal_action Step 2: Segregate into Designated Container start Waste Generation Point (3-Methyl-3-phenyloxirane-2-carbonitrile) waste_type What is the form of the waste? start->waste_type neat_compound Neat (Pure) Compound (Solid or Liquid) waste_type->neat_compound  Neat Compound contaminated_solids Contaminated Solids (Gloves, Weigh Boats, Bench Paper) waste_type->contaminated_solids  Solid Consumables contaminated_sharps Contaminated Sharps (Needles, Scalpels) waste_type->contaminated_sharps  Sharps contaminated_glassware Contaminated Reusable Glassware waste_type->contaminated_glassware  Reusable Glassware dilute_solutions Dilute Solutions / Rinsate waste_type->dilute_solutions  Aqueous/Organic  Solutions solid_waste_container Hazardous Solid Waste Container neat_compound->solid_waste_container contaminated_solids->solid_waste_container sharps_container Puncture-Proof Sharps Container contaminated_sharps->sharps_container decon_protocol Proceed to Decontamination Protocol contaminated_glassware->decon_protocol liquid_waste_container Hazardous Liquid Waste Container (Compatible Solvent) dilute_solutions->liquid_waste_container

Sources

A Senior Application Scientist's Guide to Handling 3-Methyl-3-phenyloxirane-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing science, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Methyl-3-phenyloxirane-2-carbonitrile is a compound of interest due to its unique structural features, namely the reactive oxirane (epoxide) ring and the nitrile group. This combination necessitates a robust and well-understood handling protocol. This guide provides essential, field-proven procedures for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of your research.

Hazard Analysis: Understanding the Inherent Risks

The primary hazards associated with 3-Methyl-3-phenyloxirane-2-carbonitrile stem from its constituent functional groups.

  • Oxirane (Epoxide) Ring: Epoxides are a class of reactive chemicals known for their potential to act as skin and eye irritants, and in some cases, skin sensitizers.[1][2] Their high reactivity means they should be handled with care to avoid unintended reactions.

  • Nitrile Group: Nitrile compounds can present toxicological hazards. They can be irritating to the skin, eyes, and respiratory system.[3]

Given these properties, this compound must be treated as a Particularly Hazardous Substance (PHS) , requiring more stringent handling procedures than less hazardous chemicals.[4][5]

Summary of Potential Hazards
Hazard TypeClassification & Potential EffectsGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Potential for harm if swallowed, in contact with skin, or inhaled.GHS07Warning
Skin Corrosion/Irritation Expected to cause skin irritation based on the oxirane moiety.[6]GHS07Warning
Serious Eye Damage/Irritation Expected to cause serious eye irritation.[6]GHS07Warning
Respiratory/Skin Sensitization Potential to cause allergic skin reactions.GHS07Warning
Specific Target Organ Toxicity May cause respiratory irritation upon single exposure.[6]GHS07Warning

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, robust engineering controls must be in place. These controls are designed to minimize exposure by isolating the hazard from the researcher.[7]

  • Designated Area: All work with 3-Methyl-3-phenyloxirane-2-carbonitrile must be conducted in a designated area, such as a chemical fume hood.[4][8] This area should be clearly marked with warning signs.

  • Chemical Fume Hood: All transfers, manipulations, and reactions involving this compound must be performed inside a certified chemical fume hood to prevent the inhalation of vapors.[9][10]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following PPE is mandatory for all procedures involving 3-Methyl-3-phenyloxirane-2-carbonitrile.

Summary of Required PPE
PPE CategorySpecification & Rationale
Hand Protection Double-gloving with nitrile gloves is required.[2] Nitrile offers excellent resistance to a wide range of chemicals, including the components of this molecule.[11][12][13][14] The outer glove should be removed and disposed of immediately upon contamination.
Eye/Face Protection Tightly fitting chemical safety goggles with side shields are mandatory.[1][15] If there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[2][16]
Body Protection A flame-resistant lab coat is required.[15] For procedures with a higher risk of splashes or spills, a chemical-resistant apron (e.g., butyl rubber) or impervious coveralls should be worn over the lab coat.[2][16]
Respiratory Protection Work must be conducted in a fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][16] All respirator use must comply with your institution's respiratory protection program, including fit-testing.[7][16]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow minimizes the risk of exposure and ensures procedural consistency.

G cluster_prep Preparation Phase cluster_ops Execution Phase cluster_post Post-Operation Phase A Verify Fume Hood Operation B Assemble All Glassware & Reagents A->B C Establish Designated Waste Container B->C D Review Emergency Procedures C->D E Don All Required PPE (Double Gloves, Goggles, Lab Coat) D->E F Perform Chemical Transfer/Reaction (Inside Fume Hood) E->F G Segregate Waste at Point of Generation F->G H Decontaminate Work Surface & Equipment G->H I Doff PPE in Correct Order (Outer Gloves -> Gown -> Inner Gloves) H->I J Wash Hands Thoroughly I->J K Seal and Label Waste Container J->K

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.